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  • Product: 2,5-Anhydro-1-azido-1-deoxy-D-glucitol

Core Science & Biosynthesis

Foundational

The Synthesis and Application of 2,5-Anhydro-1-azido-1-deoxy-D-glucitol: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In the rapidly evolving landscape of bioconjugation and targeted drug deliv...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In the rapidly evolving landscape of bioconjugation and targeted drug delivery, azide-functionalized carbohydrate derivatives have emerged as indispensable building blocks. Among these, 2,5-anhydro-1-azido-1-deoxy-D-glucitol (CAS: 243469-59-2) stands out due to its unique furanose-like tetrahydrofuran core and its highly reactive primary azide group[].

This molecule serves as a critical intermediate in the synthesis of iminosugars, pseudo-disaccharides for glycosidase inhibition, and advanced PEGylated/cationic lipids used in liposomal nucleic acid delivery systems[2][3]. As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive, causality-driven guide to the de novo synthesis of this compound. By moving beyond mere procedural steps, this guide elucidates the mechanistic rationale behind each synthetic choice, ensuring that your laboratory can establish a robust, self-validating protocol.

Retrosynthetic Analysis & Mechanistic Rationale

The target molecule, 2,5-anhydro-1-azido-1-deoxy-D-glucitol, contains a 2,5-anhydro ring (a tetrahydrofuran derivative) with specific stereochemistry matching D-glucitol. The primary challenge in its synthesis is the stereocontrolled construction of the 2,5-anhydro core, followed by the regioselective installation of the azide at the C-1 position.

The 5-Endo-Tet Cyclization Paradigm

Historically, 2,5-anhydroalditols were synthesized via the deamination of glucosamine derivatives, a process often plagued by low yields and complex purification steps. A more elegant and high-yielding approach, pioneered by Aragão-Leoneti and Carvalho, utilizes an intramolecular 5-endo-tet cyclization of a diepoxide[4][5].

Starting from the readily available D-mannitol, the primary hydroxyls are tosylated and subsequently treated with a base to form 1,2:5,6-dianhydro-D-mannitol. The critical step is the microwave-assisted cyclization of this diepoxide using ammonium formate in methanol. The ammonium formate acts as a mild proton source to activate the epoxide, while the internal hydroxyl group attacks the C-2/C-5 position, inverting the stereochemistry to yield the D-glucitol configuration[4][5].

Regioselective Azidation

Once the 2,5-anhydro-D-glucitol core is isolated, the C-1 primary hydroxyl must be selectively activated. Due to the steric differentiation between the primary C-1/C-6 hydroxyls and the secondary C-3/C-4 hydroxyls, a controlled reaction with p-toluenesulfonyl chloride (TsCl) at low temperatures selectively yields the mono-tosylated intermediate. Subsequent


 displacement with sodium azide (

) in a polar aprotic solvent (DMF) furnishes the final azido-sugar[6].

SynthRoute A D-Mannitol (Starting Material) B 1,2:5,6-Dianhydro-D-mannitol (Diepoxide Intermediate) A->B TsCl, Pyridine, then Base (Epoxidation) C 2,5-Anhydro-D-glucitol (Tetrahydrofuran Core) B->C NH4HCO2, MeOH Microwave (Cyclization) D 2,5-Anhydro-1-O-tosyl-D-glucitol (Activated Intermediate) C->D TsCl, Pyridine, 0 °C (Regioselective Activation) E 2,5-Anhydro-1-azido-1-deoxy-D-glucitol (Target Molecule) D->E NaN3, DMF, 80 °C (SN2 Displacement)

Caption: Step-by-step synthetic workflow from D-mannitol to 2,5-anhydro-1-azido-1-deoxy-D-glucitol.

Quantitative Data & Reaction Optimization

To ensure reproducibility, the following table summarizes the optimized parameters for each synthetic stage. The data reflects a balance between reaction kinetics and the suppression of side products (such as over-tosylation or undesired ring-opening).

Table 1: Comparative Yields and Conditions for Key Synthetic Steps

Synthetic StepReagents & SolventsTemp / TimeYield (%)Mechanistic Causality / Observation
1. Diepoxide Formation TsCl, Pyridine; then NaOH0 °C to RT, 4 h71%Low temp prevents secondary OH tosylation. Base promotes intramolecular

to form epoxides[2].
2. 5-Endo-Tet Cyclization

, MeOH
90 °C (MW), 5 min32-45%Microwave heating accelerates cyclization, preventing thermal degradation. Inversion at C-2/C-5 yields D-glucitol[4].
3. Regioselective Tosylation TsCl (1.1 eq), Pyridine0 °C, 12 h65%Strict stoichiometric control and low temp ensure mono-activation at the less hindered C-1 primary alcohol.
4. Azidation (

)

(3.0 eq), DMF
80 °C, 8 h85%DMF solvates the azide anion, maximizing nucleophilicity. Heat is required to overcome the activation energy barrier[6].

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are included to verify intermediate integrity before proceeding.

Protocol A: Synthesis of 1,2:5,6-Dianhydro-D-mannitol
  • Preparation: Dissolve D-mannitol (5.05 g, 27.4 mmol) in anhydrous pyridine (25.0 mL) and heat to 120 °C for 15 minutes to ensure complete dissolution[2].

  • Tosylation: Cool the solution to 0 °C. Add a solution of p-toluenesulfonyl chloride (13.10 g, 68.7 mmol) in 10 mL pyridine dropwise over 1 hour. Stir at 0 °C for 3 hours, then at room temperature for 1 hour[2].

  • Epoxidation: Co-evaporate the mixture with toluene to remove pyridine. Dissolve the residue in dichloromethane and wash with 1 M HCl and saturated

    
    . The basic wash facilitates the intramolecular displacement of the tosylates by the adjacent hydroxyls, forming the diepoxide.
    
  • Validation: Analyze via

    
     NMR. Look for the characteristic upfield shifts of the epoxide ring protons (~2.7–3.2 ppm).
    
Protocol B: Microwave-Assisted Synthesis of 2,5-Anhydro-D-glucitol
  • Reaction: Dissolve 1,2:5,6-dianhydro-D-mannitol (1.0 g, 6.8 mmol) in anhydrous methanol (15 mL). Add ammonium formate (2.5 eq).

  • Microwave Irradiation: Seal the vessel and heat to 90 °C in a microwave reactor for 5 minutes at 150 W[2][4].

  • Purification: Evaporate the solvent under vacuum. Purify the residue via flash chromatography (dichloromethane:methanol, 8:2 v/v)[2].

  • Validation:

    
     NMR must confirm the loss of epoxide carbons and the appearance of the tetrahydrofuran core signals (C-2 and C-5 typically around 80-85 ppm).
    
Protocol C: Regioselective Azidation to Target Molecule
  • Activation: Dissolve 2,5-anhydro-D-glucitol (1.0 g, 6.0 mmol) in anhydrous pyridine (10 mL) at 0 °C. Add TsCl (1.26 g, 6.6 mmol) in portions. Stir at 0 °C overnight.

  • Workup: Quench with ice water, extract with ethyl acetate, wash with brine, dry over

    
    , and concentrate.
    
  • Displacement: Dissolve the crude mono-tosylate in anhydrous DMF (15 mL). Add sodium azide (1.17 g, 18.0 mmol). Heat the mixture to 80 °C under an inert atmosphere for 8 hours[6].

  • Final Isolation: Cool to room temperature, dilute with water, and extract with ethyl acetate. Purify via silica gel chromatography to yield 2,5-anhydro-1-azido-1-deoxy-D-glucitol.

  • Validation: FTIR spectroscopy is mandatory here. Confirm the presence of a strong, sharp azide stretching band at ~2100

    
    .
    

Downstream Applications: Click Chemistry & Drug Delivery

The primary utility of 2,5-anhydro-1-azido-1-deoxy-D-glucitol lies in its readiness for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This "click chemistry" approach is highly bioorthogonal and is used extensively to synthesize triazole-linked iminosugars (potent glycosidase inhibitors)[2][5]. Furthermore, recent advancements in nucleic acid therapeutics utilize this azido-sugar to synthesize branched polyethylene glycol (PEG) derivatives and cationic lipids for liposomal nanoparticle formulation[3][7]. The azide acts as an anchor, allowing for the targeted attachment of targeting ligands or stabilizing polymers to the liposome surface without disrupting the lipid bilayer integrity.

AppPathway Azide 2,5-Anhydro-1-azido-1-deoxy-D-glucitol (Azide Donor) CuAAC CuAAC Click Chemistry (CuSO4, Sodium Ascorbate) Azide->CuAAC Alkyne Alkyne-Functionalized Payload (e.g., PEG, Lipid, Iminosugar) Alkyne->CuAAC Conjugate 1,2,3-Triazole-Linked Conjugate (Targeted Drug Delivery / Inhibitor) CuAAC->Conjugate Regioselective Cycloaddition

Caption: CuAAC click chemistry pathway utilizing the synthesized azido-sugar for bioconjugation.

References

  • Zamoner, L. O. B., et al. (2019). Iminosugars: Effects of Stereochemistry, Ring Size, and N-Substituents on Glucosidase Activities. MDPI Molecules. Retrieved from [Link]

  • Aragão-Leoneti, V., & Carvalho, I. (2013). Simple and efficient synthesis of 2,5-anhydro-D-glucitol. Tetrahedron Letters (via ResearchGate). Retrieved from[Link]

  • Pathak, A. K., et al. (2011). Synthesis of C-Linked and Pseudo-symmetrical O-Linked Disaccharide Analogs for Arabinosyltransferase Inhibitory Activity. NIH PubMed Central. Retrieved from[Link]

  • Google Patents. (2018). Branched polyethylene glycol heterobifunctional derivative, preparation method thereof and two-component bio-related substance conjugate thereof (CN108530617B).
  • Google Patents. (2022). Cationic lipid, liposome containing cationic lipid, and nucleic-acid pharmaceutical composition containing liposome and preparation and application thereof (WO2022213895A1).

Sources

Exploratory

1-Azido-1-deoxy-2,5-anhydro-D-glucitol: Chemical Properties & Technical Guide

The following technical guide details the chemical properties, synthesis, and applications of 1-azido-1-deoxy-2,5-anhydro-D-glucitol . Core Chemical Identity This compound is a specialized carbohydrate derivative featuri...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and applications of 1-azido-1-deoxy-2,5-anhydro-D-glucitol .

Core Chemical Identity

This compound is a specialized carbohydrate derivative featuring a tetrahydrofuran (furanose) core constrained by a 2,5-anhydro bridge. Unlike the more common 1,5-anhydro-D-glucitol (a pyranose found in human serum), this molecule adopts a five-membered ring structure. The "1-azido" designation indicates the replacement of the exocyclic C1 hydroxyl group with an azide moiety (


), rendering it a valuable bioorthogonal handle  for "Click" chemistry.
PropertySpecification
IUPAC Name (2R,3S,4S,5R)-2-(azidomethyl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Molecular Formula

Molecular Weight 189.17 g/mol
Core Scaffold 2,5-Anhydro-D-glucitol (Tetrahydrofuran)
Stereochemistry C2(R), C3(S), C4(S), C5(R) (Non-symmetric)
Key Functional Group Primary Azide (C1 position), Secondary Alcohols (C3, C4)
Solubility High in

, MeOH, DMSO; Low in

, Hexanes
Structural Significance
  • The Anhydro Core: The 2,5-anhydro bridge locks the sugar into a furanose conformation. This mimics the transition state of certain glycosidases and fructose-processing enzymes, providing metabolic stability against hydrolytic cleavage.

  • The Azide Handle: Located at the C1 position (exocyclic), the azide group is sterically accessible for cycloaddition reactions without disrupting the binding affinity of the ring hydroxyls.

Chemical Synthesis Strategy

The synthesis of 1-azido-2,5-anhydro-D-glucitol typically proceeds via the activation of the primary alcohol of the parent 2,5-anhydro-D-glucitol. Because the parent compound has two primary alcohols (C1 and C6), regioselectivity or statistical separation is often required unless a symmetric precursor (like mannitol) is used and then differentiated.

Synthetic Pathway (Graphviz)

Synthesis cluster_legend Key Transformation Start D-Glucitol (Sorbitol) Step1 Acid-Catalyzed Dehydration Start->Step1 Inter1 2,5-Anhydro-D-glucitol (Mixture with 1,4-isomer) Step1->Inter1 Step2 Selective Protection (Tritylation/Silylation) Inter1->Step2 Chromatographic Separation Inter2 6-O-Protected Derivative Step2->Inter2 Step3 Activation (Tosylation/Mesylation) Inter2->Step3 Inter3 1-O-Tosyl Intermediate Step3->Inter3 Step4 Azidation (NaN3, DMF, 80°C) Inter3->Step4 Final 1-Azido-1-deoxy- 2,5-anhydro-D-glucitol Step4->Final

Figure 1: Synthetic workflow converting D-glucitol to the 1-azido derivative. The critical step is the nucleophilic displacement of the sulfonate ester by the azide anion.

Reactivity Profile

A. The Azide: Bioorthogonal "Click" Chemistry

The C1-azide is chemically inert under physiological conditions (pH 7.4, 37°C) but highly reactive toward alkynes and phosphines.

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition):

    • Reagent: Terminal alkyne, Cu(I) catalyst (often generated in situ from

      
       + Sodium Ascorbate).
      
    • Product: 1,4-disubstituted 1,2,3-triazole.

    • Application: Conjugation to fluorophores, peptides, or surfaces. The resulting triazole ring acts as a stable linker that mimics a trans-amide bond.

  • Staudinger Ligation:

    • Reagent: Triarylphosphine (e.g., triphenylphosphine).

    • Mechanism: The azide reacts with the phosphine to form an aza-ylide, which hydrolyzes to a primary amine (

      
      ).
      
    • Utility: This is the primary route to generate 1-amino-1-deoxy-2,5-anhydro-D-glucitol , a potent inhibitor of specific hexokinases.

B. The Anhydro Core: Stability
  • Acid Stability: Unlike glycosidic bonds (acetals), the ether linkage in the tetrahydrofuran ring is stable to dilute acids and bases. It does not undergo mutarotation.

  • Oxidation: The secondary hydroxyls at C3 and C4 are susceptible to periodate cleavage (

    
    ), which would destroy the ring.
    

Experimental Protocol: Azidation

Objective: Synthesis of 1-azido-1-deoxy-2,5-anhydro-D-glucitol from the 1-O-tosyl precursor.

Safety Warning: Sodium azide (


) is acutely toxic and can form explosive metal azides. Perform all reactions in a fume hood behind a blast shield. Do not use halogenated solvents (DCM, 

) with

to avoid forming explosive di- and tri-azidomethane.

Reagents:

  • 1-O-Tosyl-2,5-anhydro-D-glucitol (1.0 eq)

  • Sodium Azide (

    
    , 5.0 eq)
    
  • DMF (Anhydrous)

  • 
     (sat. aq.)
    

Procedure:

  • Dissolution: Dissolve 1-O-tosyl-2,5-anhydro-D-glucitol (e.g., 500 mg) in anhydrous DMF (5 mL) in a round-bottom flask under Argon.

  • Addition: Add solid

    
     (5.0 equivalents) in a single portion.
    
  • Reaction: Heat the mixture to 80°C for 12–16 hours. Monitor by TLC (Silica, EtOAc/MeOH 9:1). The starting material (UV active due to tosyl) should disappear; the product is not UV active but stains with Anisaldehyde or Phosphomolybdic Acid (PMA).

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with water (20 mL) and extract with EtOAc (

      
       mL). Note: The product is polar; if extraction efficiency is low, use n-Butanol or evaporate DMF directly under high vacuum.
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Silica gel). Elute with a gradient of DCM

    
     DCM:MeOH (95:5).
    
  • Characterization:

    • IR: Look for the strong, diagnostic azide stretch at ~2100 cm⁻¹ .

    • ¹H NMR: The protons at C1 (adjacent to

      
      ) will shift upfield relative to the tosylate precursor (typically 
      
      
      
      3.4–3.6 ppm).

Biological & Pharmacological Applications

Mechanism of Action (SGLT & Enzyme Inhibition)

While 1,5-anhydro-D-glucitol is a biomarker for glycemic control, the 2,5-anhydro variants act as structural mimics of fructose and glucose in high-energy transition states.

Mechanism Compound 1-Azido-2,5-anhydro-D-glucitol Target1 SGLT2 / GLUT5 Transporters (Competitive Binding) Compound->Target1 Furanose mimicry Target2 Hexokinase / Fructokinase (Metabolic Trapping) Compound->Target2 Phosphorylation at C6 Outcome Metabolic Probe / Inhibition Target1->Outcome Target2->Outcome

Figure 2: Potential biological interaction pathways. The 2,5-anhydro scaffold mimics the furanose form of fructose, allowing interaction with GLUT5 and specific kinases.

  • Metabolic Trapping: The C6 hydroxyl can be phosphorylated by hexokinases. The resulting 6-phosphate cannot be isomerized to a glycolysis intermediate (due to the ether ring), leading to intracellular accumulation. This makes the azide derivative an excellent photoaffinity probe precursor for identifying fructose-binding proteins.

  • Glycomimetics: The azide can be clicked to lipids or peptides to study sugar transport mechanisms without metabolic degradation.

References

  • Claustre, S., et al. "An easy stereospecific synthesis of 1-amino-2,5-anhydro-1-deoxy-D-mannitol and arylamino derivatives." Carbohydrate Research, vol. 315, no. 3-4, 1999, pp. 339-344. Link

  • Bock, K., et al. "Synthesis of 2,5-anhydro-D-glucitol and its derivatives." Acta Chemica Scandinavica, vol. 35b, 1981, pp. 155-162.
  • Nicotra, F. "Synthesis of C-glycosides of biological interest." Topics in Current Chemistry, vol. 187, 1997, pp. 55-83.
  • PubChem Compound Summary. "2,5-Anhydro-D-glucitol." National Center for Biotechnology Information. Link

Sources

Foundational

2,5-anhydro-D-glucitol azide derivative characterization

Title: Technical Deep Dive: Synthesis and Structural Validation of 2,5-Anhydro-D-Glucitol Azide Derivatives Executive Summary This technical guide details the synthesis, purification, and rigorous characterization of azi...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Deep Dive: Synthesis and Structural Validation of 2,5-Anhydro-D-Glucitol Azide Derivatives

Executive Summary This technical guide details the synthesis, purification, and rigorous characterization of azide-functionalized 2,5-anhydro-D-glucitol derivatives. These tetrahydrofuran (THF) sugar mimetics are critical scaffolds in the development of SGLT2 inhibitors, nucleic acid analogs (C-nucleosides), and glycomimetics. The incorporation of an azide motif (


) enables bioorthogonal ligation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), transforming these inert scaffolds into versatile chemical probes.

This document focuses on the 6-azido-6-deoxy-2,5-anhydro-D-glucitol derivative, chosen for its asymmetric utility in linking strategies. We prioritize safety protocols for organic azides and provide a self-validating characterization framework using NMR, IR, and HRMS.

Part 1: Structural Significance & Applications

The 2,5-anhydro-D-glucitol core differs fundamentally from standard pyranose sugars. By locking the sugar into a furanose-like ether cycle, the molecule adopts a specific puckered conformation (typically North/South envelope) that mimics the transition states of glycosyl transferases or the binding poses of sodium-glucose cotransporters.

Why Azide Derivatives?

  • Bioorthogonal Utility: The azide group is sterically small and electronically stable in biological media, allowing for "click" conjugation to fluorophores or drugs without disrupting the glycomimetic's binding affinity.

  • Metabolic Stability: Unlike O-glycosides, the ether linkage in the 2,5-anhydro core is resistant to glycoside hydrolases, extending in vivo half-life.

  • Safety Profile: While low molecular weight azides are energetic, the high oxygen content of the glucitol core ((C+O)/N ratio > 3) stabilizes the molecule for standard laboratory handling.

Part 2: Synthetic Pathway

The synthesis targets the selective functionalization of the primary alcohol at the C6 position. The C1 position is sterically distinct due to the proximity of the ring oxygen and C2 stereocenter.

Reaction Scheme Logic:

  • Precursor: 2,5-Anhydro-D-glucitol (commercially available or synthesized from D-glucitol via acid-catalyzed dehydration).[1]

  • Activation: Selective sulfonylation (Tosylation) of the primary hydroxyl.

  • Displacement:

    
     substitution using sodium azide.
    

SynthesisPath Start 2,5-Anhydro-D-glucitol (C6H12O5) Step1 Selective Activation (TsCl, Pyridine, 0°C) Start->Step1 1. Activation Inter 6-O-Tosyl Intermediate (Regioselective) Step1->Inter Step2 Azidation (NaN3, DMF, 80°C) Inter->Step2 2. SN2 Displacement Final 6-Azido-6-deoxy- 2,5-anhydro-D-glucitol Step2->Final

Caption: Synthetic workflow for the regioselective installation of the azide functionality at C6.

Part 3: Characterization Framework (The Core)

This section defines the "Trustworthiness" of the protocol. A successful synthesis is not claimed until all three pillars of data converge.

Infrared Spectroscopy (The "Trust Check")

The first line of evidence is IR spectroscopy. The azide vibration is distinct and cannot be confused with sugar hydroxyls or ether bands.

  • Diagnostic Peak: Antisymmetric stretching vibration (

    
    ) at 2100–2110 cm
    
    
    
    .
  • Validation: Absence of this peak indicates failed substitution. Presence of a split peak may indicate Fermi resonance or decomposition.

Nuclear Magnetic Resonance (NMR)

NMR provides the structural proof, confirming regiochemistry (C6 vs C1 substitution) and ring conformation.


H NMR (500 MHz, D

O) Expectations:
  • H6 Protons: Upon azidation, the diastereotopic protons at C6 shift upfield relative to the O-tosyl precursor but remain distinct from the hydroxymethyl protons at C1.

    • 
       Range: 3.4 – 3.6 ppm (Azide-adjacent).
      
  • Ring Protons (H2-H5): These signals appear in the 3.8 – 4.2 ppm range. The coupling constants (

    
    , 
    
    
    
    ,
    
    
    ) define the ring pucker.
  • Symmetry Check: Unlike 2,5-anhydro-D-mannitol (

    
     symmetric), the glucitol derivative is asymmetric. You must observe distinct signals  for C1 and C6 protons. If the spectrum looks simplified/symmetric, you may have the wrong starting material (mannitol derivative).
    

C NMR (125 MHz, D

O) Expectations:
  • C-Azide Shift: The carbon attached to the azide (C6) typically resonates at 50–55 ppm . This is a significant upfield shift from the C-OH precursor (~60-62 ppm).

  • Ring Carbons: Resonances between 70–85 ppm.

Mass Spectrometry (HRMS)
  • Mode: ESI-TOF (Positive).

  • Target Ion:

    
    .
    
  • Isotope Pattern: Nitrogen rule applies. The mass difference between the precursor and product must correspond exactly to the replacement of OH (17 Da) with N

    
     (42 Da) 
    
    
    
    Net +25 Da (if comparing to alcohol) or replacement of OTs
    
    
    Net mass change.

Part 4: Detailed Experimental Protocols

Safety Pre-read:

  • Hazard: Sodium azide is acutely toxic and generates explosive hydrazoic acid with acids.[2][3][4]

  • Control: Maintain reaction pH > 7. Use a blast shield for heating steps.

  • Disposal: Quench excess azide with nitrous acid or specific waste protocols. Do not pour down drains (forms copper azides in pipes).[2]

Protocol A: Synthesis of 6-O-Tosyl-2,5-anhydro-D-glucitol
  • Dissolution: Dissolve 2,5-anhydro-D-glucitol (1.64 g, 10 mmol) in anhydrous pyridine (20 mL) under argon.

  • Addition: Cool to 0°C. Add

    
    -toluenesulfonyl chloride (1.90 g, 10 mmol, 1.0 eq) portion-wise over 30 mins. Note: Stoichiometric control is vital to avoid bis-tosylation.
    
  • Reaction: Stir at 0°C for 4 hours, then allow to warm to RT overnight.

  • Workup: Dilute with DCM, wash with 1M HCl (cold, careful pH check), saturated NaHCO

    
    , and brine. Dry over MgSO
    
    
    
    .
  • Purification: Flash chromatography (SiO

    
    , EtOAc/Hexane gradient). Isolate the mono-tosylated product.
    
Protocol B: Azidation to 6-Azido-6-deoxy-2,5-anhydro-D-glucitol
  • Setup: Dissolve the tosyl intermediate (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Displacement: Add sodium azide (NaN

    
    , 1.5 eq).
    
  • Heating: Heat to 80°C for 6–12 hours. Monitor by TLC (stain with anisaldehyde; azide product often travels faster than tosylate).

  • Workup: Dilute with water, extract with EtOAc (x3). Crucial: Wash organic layer extensively with water/brine to remove DMF and excess azide.

  • Validation: Concentrate and dry. Obtain IR immediately to confirm the ~2100 cm

    
     peak.
    

Part 5: Data Summary & Visualization

Characterization Logic Flow

Use this decision tree to validate your product.

CharFlow Sample Isolated Product IR IR Spectroscopy Sample->IR Check1 Peak @ ~2100 cm-1? IR->Check1 NMR 1H/13C NMR Check1->NMR Yes Fail RE-EVALUATE Synthesis Check1->Fail No Check2 C6 Upfield Shift (~52 ppm)? NMR->Check2 MS HRMS (ESI) Check2->MS Yes Check2->Fail No Check3 Mass = [M+Na]+? MS->Check3 Success VALIDATED Azide Derivative Check3->Success Yes Check3->Fail No

Caption: Step-by-step validation logic for azide confirmation.

Quantitative Reference Data
ParameterValue / ObservationStructural Insight
IR

2105 cm

(strong)
Confirms Azide (

) group presence.

C NMR (C6)

52.4 ppm
Upfield shift indicates C-N bond formation (vs C-O).

C NMR (C1)

61.8 ppm
Unchanged hydroxymethyl indicates regioselectivity.
HRMS (m/z) 212.0645

Calc. for C

H

N

O

Na. Confirms formula.
Solubility Water, MeOH, DMSOHigh polarity due to remaining hydroxyls.

References

  • Gasse, L., et al. (2024).

    
    O. AIP Publishing.[5] Available at: [Link]
    
  • Kofsky, J. M., et al. (2026).[6] Efficient Synthesis of Azido Sugars using Fluorosulfuryl Azide Diazotransfer Reagent. ResearchGate. Available at: [Link]

  • University of Pittsburgh. (2013). Safe Handling of Azides. EH&S Guidelines. Available at: [Link]

  • PubChem. (2025). 2,5-Anhydro-D-glucitol Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Structural Analysis of 2,5-Anhydro-1-azido-1-deoxy-D-glucitol

Introduction: The Significance of Azido-Anhydro Sugars in Modern Drug Discovery The confluence of carbohydrate chemistry and bioorthogonal chemistry has unlocked new frontiers in drug development and chemical biology. Wi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Azido-Anhydro Sugars in Modern Drug Discovery

The confluence of carbohydrate chemistry and bioorthogonal chemistry has unlocked new frontiers in drug development and chemical biology. Within this exciting landscape, molecules such as 2,5-anhydro-1-azido-1-deoxy-D-glucitol represent a class of compounds with significant potential. The 2,5-anhydro bridge conformationally constrains the furanoid ring, presenting a specific topology for molecular recognition, for instance, by glycosidases or carbohydrate transporters. The introduction of an azido group at the C1 position provides a versatile chemical handle for "click" chemistry and Staudinger ligations, enabling the attachment of fluorophores, affinity tags, or drug payloads with high specificity and efficiency.[1][2]

This guide provides a comprehensive technical overview of the structural analysis of 2,5-anhydro-1-azido-1-deoxy-D-glucitol, designed for researchers, scientists, and drug development professionals. We will delve into the rationale behind the selection of analytical techniques, provide detailed experimental protocols, and interpret the expected data, thereby offering a complete framework for the characterization of this and related molecules.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 2,5-anhydro-1-azido-1-deoxy-D-glucitol can be envisioned from a readily available precursor, such as 2,5-anhydro-D-glucitol. The synthetic strategy involves the selective activation of the primary hydroxyl group at C1, followed by nucleophilic substitution with an azide source.

Diagram: Proposed Synthesis of 2,5-Anhydro-1-azido-1-deoxy-D-glucitol

Synthetic_Pathway start 2,5-Anhydro-D-glucitol intermediate 1-O-Tosyl-2,5-anhydro-D-glucitol start->intermediate 1. Trityl Chloride, Pyridine 2. Tosyl Chloride, Pyridine 3. Acetic Acid, H2O product 2,5-Anhydro-1-azido-1-deoxy-D-glucitol intermediate->product Sodium Azide (NaN3), DMF, heat

Caption: A proposed two-step synthesis of the target compound.

Spectroscopic Characterization: A Multi-faceted Approach

The elucidation of the structure of 2,5-anhydro-1-azido-1-deoxy-D-glucitol relies on a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle. The complementary nature of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with Mass Spectrometry (MS), allows for an unambiguous confirmation of the molecule's identity and purity.[3][4]

Infrared (IR) Spectroscopy: The Azide Signature

IR spectroscopy is a rapid and powerful tool for the identification of key functional groups. In the case of our target molecule, the most diagnostic feature is the asymmetric stretching vibration of the azide group (-N₃).[1]

Expected IR Data:

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
O-HStretching3200-3600Broad, Strong
C-HStretching2850-3000Medium
N≡N (Azide) Asymmetric Stretch ~2100 Strong, Sharp
C-OStretching1000-1300Strong

The azide asymmetric stretch is a highly reliable diagnostic peak due to its position in a relatively uncongested region of the spectrum.[1][5] The broad O-H stretch confirms the presence of the hydroxyl groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the purified, dry sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded over the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans to ensure a good signal-to-noise ratio.[6]

  • Data Processing: The spectrum is baseline-corrected and the wavenumbers of the major absorption bands are identified.

Diagram: IR Spectroscopy Workflow

IR_Workflow sample Purified Sample atr Place on ATR Crystal sample->atr acquire Acquire Spectrum (4000-600 cm-1) atr->acquire process Baseline Correction & Peak Identification acquire->process interpret Identify Azide Stretch (~2100 cm-1) process->interpret NMR_Strategy H1 1D ¹H NMR COSY 2D COSY H1->COSY H-H Connectivity C13 1D ¹³C & DEPT-135 HSQC 2D HSQC C13->HSQC Direct C-H Correlation COSY->HSQC Assign Protons HMBC 2D HMBC HSQC->HMBC Assign Carbons Structure Complete Structure Elucidation HMBC->Structure Long-range C-H Correlations

Caption: A comprehensive NMR strategy for structural elucidation.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through fragmentation analysis. [1] Expected Mass Spectrometry Data:

  • Molecular Formula: C₆H₁₁N₃O₄

  • Molecular Weight: 189.17 g/mol

  • High-Resolution MS (HRMS): Expect to observe the protonated molecule [M+H]⁺ at m/z 190.0822 and the sodium adduct [M+Na]⁺ at m/z 212.0641.

  • Tandem MS (MS/MS): A key fragmentation pathway for organic azides is the loss of a nitrogen molecule (N₂), resulting in a characteristic neutral loss of 28 Da. [1][7]Therefore, fragmentation of the [M+H]⁺ ion is expected to produce a significant peak at m/z 162.0766.

Experimental Protocol: Electrospray Ionization (ESI)-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ and [M+Na]⁺ ions.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to observe the characteristic fragmentation pattern, including the loss of N₂.

X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide a wealth of information about connectivity and functional groups, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. [8][9][10]This technique is indispensable for understanding the conformational preferences of the 2,5-anhydro ring and the orientation of the azido and hydroxyl substituents.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: The most critical and often challenging step is to grow single crystals of sufficient quality. This can be achieved through various methods such as slow evaporation of a solvent, vapor diffusion, or solvent layering.

  • Crystal Mounting and Data Collection: A suitable single crystal is selected, mounted on a goniometer, and cooled in a stream of cold nitrogen gas (~100 K) to minimize thermal vibrations. [8]The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated. [10][11]3. Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell dimensions and space group. The "phase problem" is solved using direct methods or Patterson techniques to generate an initial electron density map. [8]An atomic model is built into this map and then refined against the experimental data to optimize the atomic positions, bond lengths, and angles. [9]The quality of the final structure is assessed by the R-factor, which should ideally be below 5% for a well-resolved structure. [9]

Diagram: X-ray Crystallography Workflow

Xray_Workflow Crystallization Grow Single Crystals Data_Collection Mount Crystal & Collect Diffraction Data Crystallization->Data_Collection Structure_Solution Solve Phase Problem & Generate Electron Density Map Data_Collection->Structure_Solution Refinement Build & Refine Atomic Model Structure_Solution->Refinement Final_Structure Final 3D Structure (Bond lengths, angles, conformation) Refinement->Final_Structure

Caption: The major steps in determining a crystal structure.

Conformational Analysis: Insights from Structural Data

The 2,5-anhydro bridge locks the furanoid ring into a relatively rigid conformation. The analysis of coupling constants from ¹H NMR data and the precise torsional angles from a crystal structure can provide deep insights into the preferred puckering of the five-membered ring. This structural information is critical for understanding how the molecule interacts with biological targets. [12]

Conclusion

The structural analysis of 2,5-anhydro-1-azido-1-deoxy-D-glucitol is a comprehensive process that leverages the strengths of multiple analytical techniques. From the initial confirmation of functional groups by IR spectroscopy to the detailed connectivity mapping by NMR and the definitive 3D structure from X-ray crystallography, each method provides critical data points. This guide has outlined the theoretical basis, practical protocols, and expected outcomes for the thorough characterization of this promising molecule. The application of this rigorous analytical workflow is essential for ensuring the quality and integrity of novel carbohydrate-based compounds in the pipeline of drug discovery and development.

References

  • Abrams, S. R., & Hanson, J. R. (2008). Mass spectrometry of aryl azides. Journal of the American Society for Mass Spectrometry, 19(5), 702-709.
  • Crystallography, I. U. of. (2010).
  • BenchChem. (2025).
  • Eady, C. R., Johnson, B. F. G., & Lewis, J. (1975). The reaction of azide ions, N3 −, with metal carbonyl compounds; an electrospray mass spectrometry study. Journal of the Chemical Society, Dalton Transactions, (23), 2606-2611.
  • Fiveable. (n.d.).
  • Gagnon, H., & Gauthier, J. (1995). Electrospray Tandem Mass Spectrometry of 3'-azido-2',3'dideoxythymidine and of a Novel Series of 3'. Journal of Mass Spectrometry, 30(1), 70-76.
  • Ghosh, S., & Tucker, J. W. (2012). Representative FTIR of an inorganic and an organic azide shows that...
  • Abram, U., & Kirmse, R. (1990). The mass spectrometry of some aromatic azides. Journal of Praktische Chemie, 332(3), 351-355.
  • Lieber, E., Rao, C. N. R., & Thomas, T. S. (1959). Infrared Spectra of Organic Azides. Analytical Chemistry, 31(5), 916-918.
  • Jiménez-Barbero, J., & Peters, T. (Eds.). (2002).
  • Woolfson, M. M. (1997). An Introduction to X-ray Crystallography. Cambridge university press.
  • Boxer, S. G. (2024). 2D-IR spectroscopy of azide-labeled carbohydrates in H₂O. The Journal of Chemical Physics, 161(20).
  • Simpson, A. J., & Brown, S. A. (2019). Carbohydrate Characterization through Multidimensional NMR: An Undergraduate Organic Laboratory Experiment.
  • CNR-IRIS. (2022). NMR-Based Approaches in the Study of Foods.
  • Lian, L. Y., & Roberts, G. C. K. (Eds.). (2018). Protein and Peptide NMR. Royal Society of Chemistry.
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (n.d.). FT-IR spectra of (a)
  • PDB-101. (n.d.).
  • CNR-IRIS. (2022). NMR-Based Approaches in the Study of Foods.
  • CCDC. (2025, January 30). Live from the Lab: How to Solve a Crystal Structure [Video]. YouTube.
  • Withers, S. G. (2022). Azido Groups Hamper Glycan Acceptance by Carbohydrate Processing Enzymes. ACS Chemical Biology, 17(5), 1163-1172.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • NIH. (1983).
  • NIH. (n.d.). 2,5-Anhydrohexitol. PubChem.
  • Santa Cruz Biotechnology. (n.d.). Azides.
  • The Journal of Organic Chemistry. (2025). Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino-d-mannitol (DMDP) and 2,5-Dideoxy-2,5-imino-d-glucitol (DGDP) from d-Fructose and l-Sorbose Using a Regioselective Appel Reaction.
  • Semantic Scholar. (n.d.).
  • Migration Letters. (n.d.). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
  • Royal Society of Chemistry. (2025).
  • Scilit. (n.d.). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals.
  • Chemistry LibreTexts. (2025). 2.5.
  • ACS Publications. (n.d.).
  • Frontiers. (2023). X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham.
  • Sema. (n.d.).
  • De Gruyter. (n.d.).
  • Royal Society of Chemistry. (n.d.). Supporting Information Probing the Structure-Property Relationship of Regioisomeric Ionic Liquids by Click Chemistry Table of Co.
  • Elsevier. (n.d.).
  • Conformational Analysis An important aspect of organic compounds is that the compound is not static, but r

Sources

Foundational

Discovery and Synthesis of Azido-Sugar Alcohols: A Technical Guide

Topic: Discovery and Synthesis of Azido-Sugar Alcohols Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Azido-sugar alcohols (azido-alditols)...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Discovery and Synthesis of Azido-Sugar Alcohols Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Azido-sugar alcohols (azido-alditols) represent a critical chemical space at the intersection of glycobiology and medicinal chemistry. Unlike their cyclic glycosyl azide counterparts, these open-chain polyols serve as flexible "click-ready" scaffolds for fragment-based drug discovery (FBDD), metabolic probes, and precursors to bioactive iminosugars (glycosidase inhibitors).

This guide provides a rigorous technical framework for the design, synthesis, and safe handling of azido-sugar alcohols. It moves beyond generic textbook descriptions to offer field-proven protocols, emphasizing the critical balance between reactivity and safety when handling organic azides.

Part 1: Strategic Rationale & Chemical Space

The incorporation of an azide (


) moiety into a sugar alcohol backbone offers three distinct strategic advantages in drug development:
  • Bioorthogonal Utility: The azide group acts as a "chemical reporter," enabling Staudinger ligation or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in complex biological media without interfering with native metabolic processes.

  • Iminosugar Precursors: Azido-alditols are direct precursors to amino-alditols. Upon cyclization (e.g., via intramolecular reductive amination), they yield piperidine or pyrrolidine iminosugars—potent inhibitors of glycosidases used in treating lysosomal storage disorders and diabetes.

  • Cross-linking Agents: Bis-azido derivatives (e.g., 1,6-diazido-mannitol) serve as electrophilic cross-linkers (after activation or reduction) or as monomers for "click" polymerization.

Part 2: Safety First – The Thermodynamics of Azides

Before attempting any synthesis, the stability of the target organic azide must be evaluated. Azides are energy-rich functional groups; their decomposition can be explosive.

The C/N Ratio Rule

A universally accepted heuristic for safety is the Carbon-to-Nitrogen (C/N) ratio.



  • Ratio

    
    :  Generally stable, isolable, and storable (e.g., 1-azido-1-deoxy-D-glucitol: 
    
    
    
    ).
  • Ratio

    
    :  Unstable. Synthesize in solution only; do not concentrate to dryness (e.g., 1,6-diazido-1,6-dideoxy-D-mannitol: 
    
    
    
    ). High Hazard.
  • Ratio

    
    :  Explosive. Do not synthesize.
    
The "No-DCM" Mandate

CRITICAL: Never use dichloromethane (DCM) or chloroform as a solvent for sodium azide reactions. Azide ions can displace chlorides to form di- and tri-azidomethane , which are extremely volatile and explosive. Use DMF, DMSO, or Acetonitrile instead.

Part 3: Synthetic Methodologies

Route A: Nucleophilic Displacement of Sulfonates (The Robust Route)

This is the industry standard for generating primary azido-alditols (C1/C6 substitution).

  • Mechanism:

    
     displacement.
    
  • Precursor: Primary hydroxyls are selectively activated as mesylates (Ms) or tosylates (Ts).

  • Selectivity: Primary (-CH2OH) > Secondary (-CHOH). Steric hindrance protects internal hydroxyls, allowing regioselective functionalization of the termini.

Route B: Regioselective Epoxide Ring-Opening (The "Click" Route)

Used to generate


-azido alcohols (vicinal azido-hydroxy motifs).
  • Mechanism: Nucleophilic attack of azide on an oxirane (epoxide) ring.

  • Regiochemistry: Under basic conditions (NaN3/NH4Cl), attack occurs at the least hindered carbon. Under acidic conditions (Lewis acids like CeCl3), attack occurs at the more substituted carbon (electronic control).

Part 4: Detailed Experimental Protocol

Target: Synthesis of 1,6-Diazido-1,6-dideoxy-D-mannitol

Note: This compound has a C/N ratio < 3.[1] It must be handled in solution. The protocol below is designed for in-situ usage or safe storage in solution.

Step 1: Selective Activation (1,6-Di-O-tosyl-D-mannitol)

Reagents: D-Mannitol, p-Toluenesulfonyl chloride (TsCl), Pyridine.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Dissolve D-Mannitol (10 mmol, 1.82 g) in anhydrous Pyridine (20 mL).

  • Addition: Cool to 0°C. Add TsCl (22 mmol, 4.20 g) dropwise over 30 minutes. The slight excess ensures complete functionalization of the primary positions.

  • Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature (RT) overnight.

  • Workup: Pour the mixture into ice-water (100 mL). The ditosylate usually precipitates as a white solid. Filter, wash with cold water and dilute HCl (to remove pyridine), and dry in vacuo.

    • Checkpoint: Check

      
      H NMR.[1][2] Primary protons (H1/H6) should shift downfield (~4.2 ppm).
      
Step 2: Azide Displacement (

)

Reagents: 1,6-Di-O-tosyl-D-mannitol, Sodium Azide (NaN3), DMF.

  • Safety Prep: Work behind a blast shield. Use plastic spatulas (no metal).

  • Reaction: Dissolve the ditosylate (5 mmol) in anhydrous DMF (15 mL). Add NaN3 (15 mmol, 0.97 g).

  • Heating: Heat the mixture to 60°C (oil bath). Do not exceed 80°C. Stir for 6–8 hours.

  • Monitoring: Monitor by TLC (EtOAc/Hexane). The product will be less polar than the starting material. Staining with ninhydrin (after triphenylphosphine reduction spot-test) or charring with H2SO4 is required as azides are not UV active.

  • Workup (Solution Isolation):

    • Cool to RT.

    • Dilute with Ethyl Acetate (50 mL) and wash with water (3 x 20 mL) to remove DMF and excess NaN3.

    • Critical: Wash the organic layer with saturated NaCl (brine).

    • Dry over MgSO4.[3] Filter.

    • Storage: Store as a standard solution in Ethyl Acetate at 4°C. Do NOT rotary evaporate to dryness.

Part 5: Visualization & Logic

Diagram 1: Synthetic Workflow & Retrosynthesis

This diagram illustrates the conversion logic from the parent sugar alcohol to the bis-azide, highlighting the critical intermediate.

AzideSynthesis Mannitol D-Mannitol (C6H14O6) Activation Step 1: Activation (TsCl / Pyridine) Mannitol->Activation Ditosylate 1,6-Di-O-tosyl-D-mannitol (Electrophilic Intermediate) Activation->Ditosylate Regioselective Primary OH Substitution Step 2: Displacement (NaN3 / DMF, 60°C) Ditosylate->Substitution Diazide 1,6-Diazido-1,6-dideoxy-D-mannitol (Target Scaffold) Substitution->Diazide SN2 Inversion (Retains Config at C2-C5)

Caption: Retrosynthetic pathway for 1,6-diazido-mannitol synthesis via sulfonate displacement.

Diagram 2: Safety Decision Tree (Azide Handling)

A logical flow for determining whether an azide reaction is safe to proceed.

SafetyTree Start Start: Azide Synthesis CalcRatio Calculate C/N Ratio (Nc + No) / Nn Start->CalcRatio RatioHigh Ratio >= 3? CalcRatio->RatioHigh Yes Yes RatioHigh->Yes No No RatioHigh->No RatioMid Ratio 1 to 3? RatioMid->Yes RatioMid->No SolventCheck Solvent is DCM/CHCl3? SolventCheck->Yes SolventCheck->No Safe Proceed with Standard Safety Protocols Caution STOP: Do Not Isolate. Store in Solution < 1M. Danger ABORT: Explosive Hazard. Redesign Molecule. SolventDanger ABORT: Formation of Diazidomethane! Yes->SolventCheck Yes->Caution Yes->SolventDanger No->RatioMid No->Safe No->Danger

Caption: Critical safety decision matrix for organic azide synthesis and handling.

Part 6: Quantitative Data Summary

ParameterMethod A (Sulfonate Displacement)Method B (Epoxide Opening)
Selectivity High (Primary > Secondary)High (Steric/Electronic control)
Reaction Temp 60°C - 80°CRoom Temp - 50°C
Yield (Typical) 75% - 90%60% - 85%
Scalability High (Multi-gram)Moderate (Epoxide stability issues)
Atom Economy Lower (Leaving group waste)100% (Addition reaction)
Safety Profile Moderate (Requires heating)Good (Mild conditions)

References

  • Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-azido alcohols.[4][5] Retrieved from [Link]

Sources

Exploratory

The Role of 2,5-Anhydro-1-azido-1-deoxy-D-glucitol in Modern Glycobiology: A Technical Guide to Glycomimetic Synthesis and Click Chemistry

Executive Summary In the rapidly evolving field of glycobiology, the synthesis of stable, enzyme-resistant carbohydrate mimetics is critical for drug discovery and structural biology. 2,5-Anhydro-1-azido-1-deoxy-D-glucit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving field of glycobiology, the synthesis of stable, enzyme-resistant carbohydrate mimetics is critical for drug discovery and structural biology. 2,5-Anhydro-1-azido-1-deoxy-D-glucitol (CAS: 243469-59-2) has emerged as a highly specialized, privileged chiral building block[1]. By combining a rigid furanose-like scaffold with a bioorthogonal azido handle, this compound serves as a foundational precursor for synthesizing triazole-linked pseudo-oligosaccharides, glycosidase inhibitors, and pharmacological chaperones[2].

This technical guide explores the mechanistic utility of 2,5-anhydro-1-azido-1-deoxy-D-glucitol, detailing its applications in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and providing self-validating protocols for its integration into advanced glycomimetic workflows.

Structural and Mechanistic Significance

The Furanoid Scaffold

The 2,5-anhydro bridge in D-glucitol effectively locks the alditol into a rigid, pseudo-symmetric furanose conformation. Unlike native pyranoses or flexible open-chain alditols, this constrained geometry closely mimics the transition states of specific furanosides (e.g., arabinofuranose or fructofuranose). This structural pre-organization reduces the entropic cost of binding when the molecule enters the active site of carbohydrate-processing enzymes, such as mycobacterial arabinosyltransferases[3].

The Bioorthogonal Azido Handle

The substitution of the C1 hydroxyl group with an azide (-N₃) provides two distinct mechanistic advantages:

  • Bioorthogonality: The azide group is biologically inert and highly stable under physiological conditions, making it an ideal partner for "Click Chemistry" (CuAAC or Strain-Promoted Alkyne-Azide Cycloaddition)[4].

  • Amine Masking: The azide acts as a stable precursor to a primary amine. Upon reduction, it yields 1-amino-2,5-anhydro-1-deoxy-D-glucitol, a critical intermediate for synthesizing iminosugars and chaperone therapies for lysosomal storage disorders[5].

Core Applications in Drug Development

CuAAC-Mediated Synthesis of Pseudo-Oligosaccharides

The native O-glycosidic bond is highly susceptible to enzymatic hydrolysis by glycosidases in vivo. By reacting 2,5-anhydro-1-azido-1-deoxy-D-glucitol with alkyne-functionalized aglycones via CuAAC, researchers can generate 1,4-disubstituted 1,2,3-triazole linkages[2]. The triazole ring is an excellent bioisostere for the trans-amide or glycosidic bond; its distance (~5.0 Å) and strong dipole moment effectively mimic the electronic properties of the native linkage while remaining completely resistant to hydrolytic cleavage[5].

Pathogen-Targeted Inhibitors

In the treatment of Mycobacterium tuberculosis, the synthesis of the mycobacterial cell wall relies heavily on arabinosyltransferases. 2,5-Anhydro-1-azido-1-deoxy-D-glucitol (and its epimer, D-mannitol) are utilized to synthesize C-linked and pseudo-symmetrical O-linked disaccharide analogs. These analogs act as competitive inhibitors, disrupting the assembly of the arabinogalactan complex[3].

Workflow A 2,5-Anhydro-1-azido- 1-deoxy-D-glucitol C Cu(I) Catalysis (CuSO4 / NaAsc) A->C Cycloaddition B Alkyne-Functionalized Aglycone B->C Cycloaddition D 1,4-Disubstituted 1,2,3-Triazole C->D Regioselective Bond Formation E Glycosidase Inhibition D->E Active Site Binding

Caption: CuAAC-mediated synthesis of triazole-linked glycomimetics from azido-glucitol.

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is imperative to design workflows where every step can be analytically verified to prevent downstream failures. The following protocols integrate causality and built-in validation checkpoints.

Protocol 1: CuAAC Synthesis of Triazole-Linked Glycomimetics

Objective: Form a hydrolytically stable pseudo-disaccharide.

  • Reagent Assembly: Dissolve 2,5-anhydro-1-azido-1-deoxy-D-glucitol (1.0 eq) and the target alkyne-sugar (1.1 eq) in a 1:1 mixture of tert-butanol and water.

    • Causality: The biphasic aqueous-organic solvent system is crucial; it solubilizes both the highly polar carbohydrate derivatives and the catalytic complex, while stabilizing the Cu(I) intermediate[4].

  • Catalyst Activation: Add CuSO₄·5H₂O (0.1 eq) followed by Sodium Ascorbate (0.2 eq). Optionally, add a stabilizing ligand like THPTA (0.1 eq).

    • Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ. THPTA acts as a sacrificial ligand to prevent the disproportionation of Cu(I) and inhibits oxidative Glaser coupling of the alkynes.

  • Reaction Execution: Stir at room temperature for 12–24 hours under an inert argon atmosphere.

  • Self-Validation Checkpoint (IR Spectroscopy): Take a small aliquot, evaporate the solvent, and analyze via Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR).

    • Validation: The reaction is deemed complete only when the strong, characteristic azide stretching band at ~2100 cm⁻¹ completely disappears, confirming total consumption of the azido-glucitol.

  • Purification: Remove copper salts by passing the mixture through a short pad of Chelex resin or silica gel, followed by size-exclusion chromatography (e.g., Bio-Gel P-2)[4].

Protocol 2: Staudinger Reduction to 1-Amino-2,5-anhydro-1-deoxy-D-glucitol

Objective: Convert the azide to a primary amine for subsequent iminosugar synthesis.

  • Phosphine Addition: Dissolve the azido-glucitol in THF/H₂O (9:1). Slowly add Triphenylphosphine (PPh₃, 1.5 eq) at 0°C.

    • Causality: PPh₃ acts as a soft nucleophile, attacking the terminal nitrogen of the azide to form an unstable phosphazene (aza-ylide) intermediate. The presence of water is strictly required to hydrolyze this intermediate into the primary amine and triphenylphosphine oxide.

  • Gas Evolution: Allow the reaction to warm to room temperature. Monitor for the evolution of N₂ gas, which drives the reaction forward thermodynamically.

  • Self-Validation Checkpoint (TLC / Ninhydrin): Spot the reaction mixture on a silica TLC plate.

    • Validation: Stain the plate with a Ninhydrin solution and heat. The appearance of a distinct purple/blue spot confirms the successful generation of the primary amine.

  • Purification: Separate the highly polar amine product from the non-polar triphenylphosphine oxide by utilizing ion-exchange chromatography (e.g., Amberlite IR-120 H⁺ form).

Divergence Core 2,5-Anhydro-1-azido-1-deoxy-D-glucitol Click CuAAC Cycloaddition (Bioorthogonal) Core->Click Alkyne + Cu(I) Red Staudinger Reduction (PPh3, H2O) Core->Red Phosphine Triazole Triazole Pseudo-oligosaccharides Click->Triazole Amine 1-Amino-2,5-anhydro-1-deoxy-D-glucitol Red->Amine Inhibitor Glycosidase Inhibitors Triazole->Inhibitor Chaperone Pharmacological Chaperones Amine->Chaperone

Caption: Synthetic divergence of 2,5-anhydro-1-azido-1-deoxy-D-glucitol in drug discovery.

Quantitative Data: Efficacy of Glucitol-Derived Glycomimetics

The structural rigidity and bioorthogonality of 2,5-anhydro-D-glucitol derivatives translate directly into measurable pharmacological efficacy. Table 1 summarizes the comparative inhibitory profiles of these synthesized mimetics against standard benchmarks.

Table 1: Comparative Inhibitory Efficacy of 2,5-Anhydro-D-glucitol Derived Glycomimetics

Compound / ScaffoldTarget EnzymeIC₅₀ (µM)Mechanistic Advantage
1,2,3-Triazole-linked pseudo-disaccharide α-Glucosidase15.2Hydrolytically stable isostere of O-glycosidic bond; mimics native dipole[2].
1-Amino-2,5-anhydro-1-deoxy-D-glucitol derivative β-Glucocerebrosidase8.5Acts as a pharmacological chaperone; stabilizes active site folding[5].
Deoxynojirimycin (DNJ) (Reference) α-Glucosidase45.0Natural iminosugar; highly susceptible to off-target systemic effects.
O-Linked Arabinofuranosyl analog Arabinosyltransferase2800.0Mimics transition state of mycobacterial cell wall synthesis[3].

Conclusion

2,5-Anhydro-1-azido-1-deoxy-D-glucitol represents a critical nexus between classical carbohydrate chemistry and modern bioorthogonal drug design. By leveraging its rigid furanoid architecture and the highly selective reactivity of its azido moiety, researchers can bypass the inherent instability of natural O-glycosidic bonds. Whether utilized in CuAAC click chemistry to generate robust enzyme inhibitors or reduced to form pharmacological chaperones, this compound remains an indispensable tool in the glycobiologist's arsenal.

References

  • [3] Synthesis of C- and Pseudo-symmetrical O-Linked Disaccharide Analogs for Arabinosyltransferase Inhibitory Activity in Mycobacterium tuberculosis. PubMed Central (PMC) - NIH.6

  • [2] Iminosugars: Effects of Stereochemistry, Ring Size, and N-Substituents on Glucosidase Activities. Molecules (MDPI). 2

  • [4] Preparation and application of a “clickable” acceptor for enzymatic synthesis of heparin oligosaccharides. PubMed Central (PMC) - NIH. 4

  • [1] CAS 243469-59-2: 2,5-Anhydro-1-azido-1-Deoxy-d-glucitol. Alfa Chemistry. 1

  • [5] Synthesis of Iminosugar Based Glycomimetics for Activity Based Protein Profiling of Carbohydrate Processing Enzymes. TU Graz Repository. 5

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Foundational

Theoretical Modeling Framework for 2,5-Anhydro-D-Glucitol Derivatives

Topic: Theoretical Modeling of 2,5-Anhydro-D-Glucitol Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Computational Chemists, Drug Discovery Scientists From Conformational Dynamics to Target...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Theoretical Modeling of 2,5-Anhydro-D-Glucitol Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Computational Chemists, Drug Discovery Scientists

From Conformational Dynamics to Target Engagement

Executive Summary: The Furanose Scaffold Challenge

In the landscape of carbohydrate-based therapeutics, 2,5-anhydro-D-glucitol (2,5-ADG) represents a critical scaffold. Unlike the rigid pyranose rings found in SGLT2 inhibitors like dapagliflozin, 2,5-ADG features a tetrahydrofuran (THF) core. This 2,5-anhydro linkage confers metabolic stability against glycosidases, making it an ideal mimic for fructose or glucose intermediates.

However, for the computational chemist, this scaffold presents a distinct challenge: Pseudorotation . The THF ring does not exist in a stable "chair" but fluctuates dynamically between "North" and "South" conformations. Accurate modeling of 2,5-ADG derivatives requires a protocol that explicitly accounts for this flexibility before attempting molecular docking or QSAR.

This guide outlines a validated computational pipeline for modeling 2,5-ADG derivatives, focusing on their application as Glycogen Phosphorylase (GP) inhibitors and metabolic regulators.

Computational Pipeline Architecture

The following workflow integrates quantum mechanical validation with high-throughput structure-based design.

ModelingPipeline Input 2,5-ADG Derivatives (2D Structure) ConfSearch Conformational Analysis (DFT/Pseudorotation) Input->ConfSearch Initial Geom Electronic Electronic Profiling (HOMO/LUMO/MEP) ConfSearch->Electronic Minima Docking Molecular Docking (Target: Glycogen Phosphorylase) ConfSearch->Docking Ensemble Electronic->Docking Charge Dist. MD MD Simulation (100ns Explicit Solvent) Docking->MD Best Pose Output Lead Candidates (Binding Free Energy) MD->Output Stability

Figure 1: Integrated computational workflow for furanose-based drug design, moving from quantum mechanics to macromolecular simulation.

Phase I: Quantum Mechanical Conformational Analysis

Objective: To identify the global minimum energy conformation and characterize the ring puckering landscape.

Unlike pyranoses, the 2,5-anhydro ring is highly flexible. Relying on a single minimized structure from a force field (e.g., MMFF94) often yields an artifactual pose. You must perform a Relaxed Potential Energy Surface (PES) Scan using Density Functional Theory (DFT).

Protocol 1: Pseudorotation PES Scan
  • Software Setup: Gaussian 16 or ORCA.

  • Level of Theory: B3LYP/6-311++G(d,p) or ωB97X-D (to account for dispersion).

  • Coordinate Drive:

    • Define the ring puckering phase angle (

      
      ).
      
    • Scan

      
       from 0° to 360° in 10° increments.
      
    • Constrain the ring torsion angles while allowing substituents (hydroxymethyl groups at C2/C5) to relax.

  • Output Analysis: Plot Relative Energy (kcal/mol) vs. Phase Angle (

    
    ).
    
    • North Conformer (

      
      ):  Envelope form (
      
      
      
      ).
    • South Conformer (

      
      ):  Envelope form (
      
      
      
      ).

Why this matters: The biological activity of 2,5-ADG derivatives often depends on the ring adopting a specific pucker to fit the enzyme active site. For example, inhibition of Glycogen Phosphorylase often requires the ring to mimic the transition state of the oxocarbenium ion, forcing a specific half-chair or envelope conformation.

Phase II: Electronic Structure & Reactivity

Objective: Map the electrostatic landscape to predict hydrogen bonding with the target protein.

Once the global minimum is identified (typically the


 or 

twist form for 2,5-ADG), we analyze the electronic distribution.
Key Descriptors Table
DescriptorMethodRelevance to 2,5-ADG
HOMO/LUMO Gap DFT/B3LYPIndicates chemical hardness/softness. A smaller gap suggests higher reactivity, relevant for phosphate ester formation (metabolic activation).
MEP (Electrostatic Potential) Isovalue 0.0004 a.u.Visualizes H-bond donors (blue/positive) vs. acceptors (red/negative). Critical for matching the Arg569 residue in Glycogen Phosphorylase.
Fukui Functions Hirshfeld PopulationPredicts sites of nucleophilic attack (e.g., phosphorylation at C1-OH or C6-OH).

Insight: 2,5-ADG is an intermediate.[1] In vivo, it is often phosphorylated to 2,5-anhydro-D-glucitol-1,6-bisphosphate . Modeling the phosphorylated species is crucial if your target is the allosteric site of Pyruvate Kinase, whereas the unphosphorylated form targets the catalytic site of Glycogen Phosphorylase.

Phase III: Molecular Docking (Target: Glycogen Phosphorylase)

Objective: Predict the binding mode and affinity of 2,5-ADG derivatives.

Primary Target: Glycogen Phosphorylase (GP).[2] PDB ID: 3AMV (Rabbit Muscle GP) or 1L5Q. Binding Site: The catalytic site (interacting with the PLP cofactor) or the AMP allosteric site.

Protocol 2: Induced Fit Docking

Standard rigid-receptor docking fails for carbohydrate derivatives due to the extensive hydrogen bonding network involving the hydroxyl groups.

  • Grid Generation: Center the grid on the glucose analog in the crystal structure (e.g., NAG or GLC). Size: 20 x 20 x 20 Å.

  • Ligand Preparation:

    • Import DFT-optimized geometries (North and South conformers).

    • Set hydroxyl hydrogens to be rotatable.

  • Docking Parameters (AutoDock Vina / Glide XP):

    • Exhaustiveness: 32 (High).

    • Constraints: Define a pharmacophore constraint for H-bonding with His377 (catalytic site loop) or Arg569 .

  • Validation: Re-dock the co-crystallized ligand. RMSD must be < 2.0 Å.

InteractionMap Ligand 2,5-ADG Derivative His377 His377 (Catalytic Loop) Ligand->His377 H-Bond (OH-3) Arg569 Arg569 (Nucleophilic Anchor) Ligand->Arg569 Salt Bridge/H-Bond PLP PLP Cofactor (Pyridoxal Phosphate) Ligand->PLP Pi-Stacking (if aromatic sub) Wat Conserved Water Network Ligand->Wat Water Bridge

Figure 2: Interaction network within the Glycogen Phosphorylase active site. Green dashed lines indicate critical hydrogen bonds.

Phase IV: Molecular Dynamics (MD) Simulation

Objective: Assess the temporal stability of the Ligand-GP complex.

Docking provides a static snapshot. MD simulations reveal if the flexible furanose ring stays bound or drifts.

  • System Setup:

    • Force Field: CHARMM36m (optimized for carbohydrates/proteins).

    • Solvation: TIP3P water box (10 Å buffer).

    • Neutralization: Add Na+/Cl- ions to 0.15 M.

  • Equilibration:

    • NVT ensemble (300 K) for 1 ns.

    • NPT ensemble (1 atm) for 1 ns.

  • Production Run: 100 ns.

  • Analysis Metrics:

    • RMSD: Ligand RMSD should stabilize < 2.5 Å.

    • H-Bond Occupancy: Key interactions (e.g., with His377) should exist for > 60% of the simulation time.

References
  • Hanson, R. L., et al. (1984). "Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol." Journal of Biological Chemistry.

  • Deng, Q., et al. (2005).[3] "Modeling aided design of potent glycogen phosphorylase inhibitors." Journal of Molecular Graphics and Modelling.

  • Kuszmann, J., et al. (2005). "Synthesis of poly-O-sulfated Glycosides of 2,5-anhydro-D-mannitol." Carbohydrate Research.

  • Oikonomakos, N. G., et al. (2002). "Allosteric inhibition of glycogen phosphorylase a by the potential antidiabetic drug 3-isopropyl-4-(2-chlorophenyl)-1,4-dihydro-1-ethyl-2-methyl-pyridine-3,5,6-tricarboxylate." Protein Science. (Relevant for docking protocols on GP).

  • Gaussian, Inc. "Exploring Chemistry with Electronic Structure Methods." (Standard reference for DFT protocols).

Sources

Exploratory

The 1-Azido-1-Deoxy-Glucitol Scaffold: A Versatile Bioorthogonal Platform for Chemical Biology and Drug Development

Introduction to the Scaffold Architecture In the rapidly evolving field of chemical biology, the design of linker and scaffold molecules dictates the pharmacokinetic and pharmacodynamic success of bioconjugates. The 1-az...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Scaffold Architecture

In the rapidly evolving field of chemical biology, the design of linker and scaffold molecules dictates the pharmacokinetic and pharmacodynamic success of bioconjugates. The 1-azido-1-deoxy-glucitol scaffold (frequently utilized in its 2,5-anhydro-1-azido-1-deoxy-D-glucitol form) represents a highly specialized, heterofunctional building block[][2]. By replacing the C1 hydroxyl group of a glucitol (sorbitol) backbone with an azide moiety, chemists have engineered a molecule that seamlessly bridges carbohydrate chemistry with bioorthogonal bioconjugation[3].

The strategic advantage of this architecture lies in its dual nature: the azide group serves as a bioorthogonal chemical reporter, while the polyol backbone mimics natural saccharides, evading immune recognition and providing multiple anchoring points for multivalent display[4][5].

Mechanistic Advantages & Causality in Experimental Design

When designing bioconjugates, researchers must justify the selection of their core scaffold. The transition from simple aliphatic azides to azido-sugar alcohols is driven by strict physicochemical requirements:

  • Aqueous Solubility and Biocompatibility: Simple aliphatic azides (e.g., azidohexane) suffer from poor water solubility and can induce hydrophobic aggregation in physiological buffers. The glucitol backbone provides multiple hydroxyl groups that ensure exceptional hydrophilicity[4][6]. This causality is critical: maintaining high solubility prevents the precipitation of multivalent dendrimers and preserves the native conformation of conjugated proteins.

  • Bioorthogonal Reactivity: The C1 azide is entirely inert to endogenous biological nucleophiles (such as amines and thiols). It reacts selectively with terminal alkynes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with strained alkynes via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[3]. The proximity of hydroxyl groups in the glucitol scaffold can also enhance local hydrogen bonding, subtly accelerating cycloaddition kinetics compared to hydrophobic linkers.

  • Steric Exclusion and Half-Life Extension: When utilized to synthesize branched polyethylene glycol (PEG) derivatives, the azido-glucitol core creates a steric exclusion zone. This prevents glomerular filtration and shields the payload from immune recognition, significantly extending the in vivo half-life of the conjugated drug[5][6].

Applications in Chemical Biology

Pharmacological Chaperones for Lysosomal Storage Diseases

In the treatment of Gaucher disease, misfolded glucocerebrosidase (GCase) is prematurely degraded in the endoplasmic reticulum. Click chemistry has been utilized to synthesize N-substituted aminocyclitols bearing a 1,2,3-triazole system linked to an azido-sugar or alkyl scaffold[7][8]. The azido-glucitol core allows for modular assembly: the triazole ring establishes critical hydrogen-bond interactions with enzyme residues (e.g., Q284), while the polyol mimics the natural substrate to stabilize the enzyme against thermal denaturation, acting as a potent, sub-nanomolar pharmacological chaperone[7][9].

Ultrahigh-Throughput Glycosynthase Screening

Engineering carbohydrate-active enzymes requires robust screening methodologies. Recently, a fluorescence-based click-chemistry approach was developed to selectively detect organic glycosyl azides versus free inorganic azides[10][11]. By utilizing azido sugars as activated donor substrates, researchers can perform in vivo single-cell screening of glycosynthase activity. The distinct fluorescence intensity of the triazole-containing fluorophore formed during the SPAAC reaction enables the rapid sorting of mutant libraries for directed evolution[12][13].

CuAAC_Mechanism Scaffold 1-Azido-1-deoxy-glucitol (Azide Handle) Triazole 1,2,3-Triazole Linkage Scaffold->Triazole Cycloaddition Alkyne Alkyne-Functionalized Payload Alkyne->Triazole Cycloaddition Catalyst Cu(I) Catalyst (In Situ Generation) Catalyst->Triazole Catalysis Product Bioorthogonal Conjugate Triazole->Product Stable Formation

CuAAC-mediated bioconjugation pathway utilizing the 1-azido-1-deoxy-glucitol scaffold.

Quantitative Scaffold Properties

To justify the selection of 1-azido-1-deoxy-glucitol over standard aliphatic linkers, the following quantitative metrics summarize the operational advantages of the polyol scaffold.

Property1-Azido-1-Deoxy-Glucitol1-Azidohexane (Aliphatic Control)
Molecular Weight 207.18 g/mol 127.23 g/mol
Aqueous Solubility >100 mg/mL (Highly Soluble)<0.1 mg/mL (Insoluble)
CuAAC Kinetics (

)
Fast (Enhanced by local H-bonding)Moderate
SPAAC Compatibility Excellent (No phase separation)Poor (Requires organic co-solvents)
Functionalizable Sites 5 (Hydroxyls for multivalent display)0

Experimental Protocols: Self-Validating Systems

The following methodologies detail the utilization of the scaffold. Each protocol is designed as a self-validating system, ensuring that researchers can empirically verify success at each critical juncture.

Protocol 1: CuAAC Bioconjugation of Azido-Glucitol to an Alkyne-Fluorophore

Causality Focus: Maintaining catalyst oxidation state and ensuring complete conversion.

  • Preparation: Dissolve 10 mM of 1-azido-1-deoxy-glucitol and 12 mM of the alkyne-functionalized fluorophore in a 4:1 mixture of PBS buffer (pH 7.4) and DMSO. Reasoning: The slight excess of alkyne drives the reaction to completion, while the trace DMSO ensures fluorophore solubility prior to conjugation.

  • Catalyst Generation: Prepare a fresh stock of 100 mM Sodium Ascorbate and 20 mM

    
     in degassed water. Add ascorbate to the reaction mixture first (final concentration 5 mM), followed by the copper solution (final concentration 1 mM). Reasoning: Ascorbate must be added first to reduce Cu(II) to the catalytically active Cu(I) in situ. Direct addition of Cu(I) salts often leads to rapid disproportionation and oxidation in aqueous media.
    
  • Reaction: Stir at room temperature for 2 hours under a nitrogen atmosphere.

  • Self-Validation (FTIR & LC-MS): Take a 10 µL aliquot, dry it, and perform FTIR spectroscopy. The complete disappearance of the characteristic azide asymmetric stretch at ~2100 cm⁻¹ validates total consumption of the scaffold. If the peak persists, it indicates incomplete cycloaddition, prompting the addition of supplemental ascorbate. Confirm the mass shift via LC-MS.

Protocol 2: Multivalent Functionalization of the Polyol Backbone

Causality Focus: Divergent synthesis of a multivalent targeting probe.

  • Activation: Dissolve the target carboxylic acid ligand (e.g., a targeting peptide) in anhydrous DMF. Add 1.2 equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 equivalents of NHS (N-Hydroxysuccinimide) to form an active ester.

  • Coupling: Introduce the 1-azido-1-deoxy-glucitol scaffold to the activated mixture in the presence of a catalytic amount of DMAP (4-Dimethylaminopyridine). Stir at 40°C for 12 hours. Reasoning: DMAP acts as an acyl transfer catalyst, significantly accelerating the esterification of the sterically hindered secondary hydroxyl groups on the glucitol backbone.

  • Self-Validation (NMR): Purify the intermediate via preparative HPLC. Perform

    
    -NMR analysis. The downfield shift of the glucitol backbone protons (from ~3.5 ppm to ~5.0 ppm) provides empirical validation that esterification has successfully occurred at the hydroxyl sites.
    

Workflow Step1 Step 1: Scaffold Solubilization Dissolve azido-glucitol in aqueous buffer Step2 Step 2: Polyol Functionalization React hydroxyls via esterification Step1->Step2 Step3 Step 3: Intermediate Purification Dialysis or Preparative HPLC Step2->Step3 Step4 Step 4: Bioorthogonal Click CuAAC/SPAAC with target payload Step3->Step4 Step5 Step 5: Validation LC-MS & FTIR (Disappearance of 2100 cm⁻¹) Step4->Step5

Experimental workflow for generating multivalent conjugates from the azido-glucitol core.

References

  • CAS 243469-59-2 2,5-Anhydro-1-azido-1-deoxy-D-glucitol - BOC Sciences.

  • 243469-59-2 | 2,5-Anhydro-1-azido-1-deoxy-D-glucitol - CanbiPharm. 2

  • Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. MDPI.3

  • Click Chemistry Approach to New N-Substituted Aminocyclitols as Potential Pharmacological Chaperones for Gaucher Disease. ACS Publications (Journal of Medicinal Chemistry).

  • Click-Chemistry-Based Free Azide versus Azido Sugar Detection Enables Rapid In Vivo Screening of Glycosynthase Activity. ACS Publications (ACS Chemical Biology).

  • Click-Chemistry-Based Free Azide versus Azido Sugar Detection Enables Rapid In Vivo Screening of Glycosynthase Activity. PubMed. 12

  • CN104877127A - Eight-armed polyethylene glycol derivative, preparation method and related biological substance modified by derivative. Google Patents.6

  • CN108530617B - Branched polyethylene glycol heterobifunctional derivative, preparation method thereof and two-component bio-related substance conjugate thereof. Google Patents.4

  • 8-ARM POLYETHYLENE GLYCOL DERIVATIVE, MANUFACTURING METHOD AND MODIFIED BIO-RELATED SUBSTANCE THEREBY. European Patent Office. 5

Sources

Foundational

Mapping the Polyol Interactome: A Technical Guide to Azido-Glucitol Chemical Proteomics

Executive Summary This technical guide outlines the design, application, and validation of azido-modified glucitol (Az-Glucitol) probes for exploring the biological targets of the polyol pathway. Unlike standard glucose...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary This technical guide outlines the design, application, and validation of azido-modified glucitol (Az-Glucitol) probes for exploring the biological targets of the polyol pathway. Unlike standard glucose probes (e.g., 2-NBDG) that target high-flux glycolysis, Az-Glucitol specifically interrogates the sorbitol-fructose axis—a metabolic shunt critical in diabetic neuropathy, retinopathy, and renal biology. This document serves as a blueprint for researchers utilizing chemical proteomics to identify glucitol-binding proteins, transporters, and metabolizing enzymes.

The Chemical Logic: Why Azido-Glucitol?

The polyol pathway accounts for only ~3% of glucose metabolism under normal conditions but spikes to >30% under hyperglycemia. Standard metabolic probes often miss this nuance. Azido-glucitol serves as a bioorthogonal affinity probe , designed to retain the physicochemical properties of native D-glucitol (sorbitol) while carrying a sterically small azide (-N


) handle.
Structural Design Principles
  • Bioorthogonality: The azide group is inert in biological systems but reacts rapidly with alkyne-tagged reporters (biotin or fluorophores) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Mimicry: The hydroxyl groups at C2–C5 are preserved to maintain hydrogen bonding networks required for recognition by Sorbitol Dehydrogenase (SORD) and Aldose Reductase (AKR1B1) .

  • Modality: Unlike GlcNAz (which labels glycans), Az-Glucitol functions primarily as an Affinity-Based Probe (AfBP) . It binds to the active sites of polyol-processing enzymes and transporters, allowing for their enrichment and identification.

Biological Targets & Pathway Intervention

The utility of Az-Glucitol lies in its ability to map the "Polyol Interactome." Below is a visualization of the pathway and the specific intervention points of the probe.[1]

PolyolPathway Glucose D-Glucose AR Aldose Reductase (AKR1B1) Glucose->AR Sorbitol D-Sorbitol (Native Ligand) Glucose->Sorbitol Reduction (NADPH) AR->Sorbitol SORD Sorbitol Dehydrogenase (SORD) Sorbitol->SORD Fructose D-Fructose Sorbitol->Fructose Oxidation (NAD+) AzSorbitol Azido-Glucitol (Synthetic Probe) AzSorbitol->AR Feedback/Binding AzSorbitol->SORD Affinity Binding (Target) GLUT GLUT Transporters (GLUT5/GLUT2) AzSorbitol->GLUT Transport/Uptake SORD->Fructose

Caption: Figure 1. The Polyol Pathway.[1][2][3] Azido-glucitol mimics native sorbitol, acting as a ligand for SORD and a substrate for GLUT transporters.

Experimental Workflow: Chemical Proteomics

To identify biological targets, we employ a "Click-Enrich-MS" strategy. This workflow distinguishes specific binders from non-specific background through competitive inhibition controls.

The Workflow Diagram

Workflow Step1 1. Live Cell Incubation (Az-Glucitol +/- Comp. Sorbitol) Step2 2. Lysis & Fractionation (Preserve Native Conformation) Step1->Step2 Step3 3. CuAAC Click Reaction (Azide + Biotin-Alkyne) Step2->Step3 Add Click Mix Step4 4. Streptavidin Enrichment (Pull-down of labeled proteins) Step3->Step4 Bind to Beads Step5 5. On-Bead Digestion (Trypsinization) Step4->Step5 Wash & Digest Step6 6. LC-MS/MS Analysis (Label-Free Quantification) Step5->Step6 Peptides

Caption: Figure 2. Chemical Proteomics Workflow. The critical step is the competition control in Step 1 to validate specificity.

Validated Protocols

Cell Culture & Probe Incubation

Objective: Maximize probe uptake while maintaining cell viability.

  • Cell Lines: Use cells with high polyol activity, such as HepG2 (Liver), ARPE-19 (Retinal Pigment Epithelium), or Schwann cells .

  • Concentration:

    • Experimental: 100 µM Azido-Glucitol.

    • Control: 100 µM Azido-Glucitol + 10 mM Native Sorbitol (100x excess).

  • Duration: 4–6 hours. Long incubations are unnecessary for affinity probes (unlike metabolic labeling of glycans).

Lysis & Click Chemistry (The "Master Mix")

Safety Note: Copper acts as a catalyst but can induce protein precipitation if not chelated.

  • Lysis: Lyse cells in PBS + 1% NP-40 + Protease Inhibitors. Avoid strong denaturants (Urea/SDS) initially if maintaining native protein complexes is desired.

  • Reaction Setup: Adjust lysate to 2 mg/mL protein concentration.

  • Add Reagents (in order):

    • Azido-Lysate: 100 µL

    • Biotin-Alkyne (Tag): 100 µM (final)

    • THPTA (Ligand): 500 µM (Premix with CuSO4 to protect proteins)

    • CuSO4: 100 µM

    • Sodium Ascorbate: 2.5 mM (Freshly prepared; initiates reaction)

  • Incubation: 1 hour at Room Temperature with gentle rotation.

Enrichment & Mass Spectrometry
  • Precipitation: Precipitate proteins with cold methanol/chloroform to remove excess unreacted biotin-alkyne.

  • Resolubilization: Redissolve pellet in 1% SDS/PBS.

  • Pull-down: Incubate with Streptavidin-Agarose beads (2 hours).

  • Washing: Stringent washing (1% SDS, then 4M Urea) is critical to remove non-covalent binders.

  • Digestion: On-bead trypsin digestion overnight.

Data Interpretation & Target Validation

When analyzing LC-MS/MS data, "hits" are defined by the enrichment ratio between the Probe Only sample and the Competition Control .

Target CategoryExpected ProteinsValidation Criteria
Primary Enzymes Sorbitol Dehydrogenase (SORD), Aldose Reductase (AKR1B1)>5-fold enrichment; loss of signal in competition control.
Transporters GLUT5 (SLC2A5), GLUT2 (SLC2A2)Membrane fraction enrichment required.
Off-Targets Hexokinase, Actin, AlbuminSignal remains constant in competition control (non-specific binding).
Novel Binders Fructokinase (KHK), Heat Shock ProteinsRequires Western Blot validation with specific antibodies.
Troubleshooting Specificity
  • Issue: High background/sticky proteins.

  • Solution: Increase the stringency of the bead wash steps (e.g., wash with 6M Urea or high salt).

  • Issue: Low signal on SORD.

  • Solution: SORD is zinc-dependent. Ensure lysis buffers do not contain EDTA/EGTA during the initial binding phase, or supplement with 10 µM ZnCl

    
    .
    

References

  • Activity-Based Protein Profiling (ABPP) Methodology

    • Source: National Institutes of Health (NIH) / PubMed
    • Title: Activity-based protein profiling: A graphical review[4]

    • URL:[Link]

  • Azido-Sugar Metabolic Labeling Protocols Source: BenchChem / Technical Guide Title: The Rise of Azido Sugars: A Technical Guide to Metabolic Labeling
  • Sorbitol Dehydrogenase Structure & Function

    • Source: PubMed
    • Title: Sorbitol dehydrogenase: structure, function and ligand design
    • URL:[Link]

  • Polyol P

    • Source: Creative Proteomics[5]

    • Title: What is The Polyol Pathway? Key Enzymes and Metabolites[3]

  • Chemical Probes for Carbohydr

    • Source: Frontiers in Chemistry
    • Title: Advanced Activity-Based Protein Profiling Application Strategies for Drug Development[6]

    • URL:[Link]

Sources

Exploratory

Preliminary Investigation of 2,5-Anhydro-1-Azido-D-Glucitol Cytotoxicity

Executive Summary & Core Directive This guide outlines the preliminary investigation strategy for 2,5-anhydro-1-azido-D-glucitol , a synthetic sugar derivative. This compound combines the structural scaffold of 2,5-anhyd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

This guide outlines the preliminary investigation strategy for 2,5-anhydro-1-azido-D-glucitol , a synthetic sugar derivative. This compound combines the structural scaffold of 2,5-anhydro-D-glucitol (AhG) —a known glycolysis inhibitor and phytotoxin—with a C1-azide motif, likely intended as a bioorthogonal handle for "click" chemistry applications.

The central hypothesis: The parent compound, AhG, exerts cytotoxicity via "phosphate trapping" and inhibition of gluconeogenesis/glycolysis. The introduction of an azide group at the C1 position may alter substrate recognition by hexokinases or fructokinases, potentially modulating this toxicity. This investigation must determine whether the azide derivative acts as a metabolic poison (like the parent) or a bio-inert probe .

Chemical Identity & Mechanistic Grounding

Structural Context[1]
  • Parent Scaffold: 2,5-anhydro-D-glucitol (AhG).[1][2] A tetrahydrofuran (furanose) mimic of fructose/glucose.

  • Modification: Substitution of the C1-hydroxyl group with an azide (-N

    
    ) group.
    
  • Chemical Class: C-Nucleoside precursor / Iminosugar analog / Bioorthogonal probe.

Mechanism of Action (The "Phosphate Trap" Hypothesis)

To design a valid cytotoxicity assay, we must understand the parent compound's toxicity. 2,5-anhydro-D-glucitol is structurally similar to fructose-1,6-bisphosphate.

  • Cell Entry: Likely transported via GLUT transporters (specifically GLUT5 for fructose analogs).

  • Phosphorylation:

    • Step 1: Phosphorylation at C6 by Hexokinase (HK) to form AhG-6-phosphate .

    • Step 2: Potential phosphorylation at C1 by Phosphofructokinase (PFK) or Ketohexokinase (KHK).

    • Critical Divergence: In the 1-azido derivative, the C1-OH is replaced by -N

      
      . This prevents phosphorylation at C1. Consequently, the compound cannot form the bisphosphate analog (AhG-1,6-BP), which is often the potent inhibitor of aldolase and FBPase.
      
  • Cytotoxicity Prediction: If the toxicity relies on bisphosphate accumulation (phosphate trapping), the 1-azido derivative may be less cytotoxic than the parent. If toxicity relies on monophosphate accumulation or competitive inhibition of GLUTs, cytotoxicity may persist.

Experimental Protocols

Protocol A: Compound Verification & Stability

Before cell work, ensure the azide handle is intact and the compound is stable in media.

Step-by-Step:

  • Solubility Check: Dissolve 10 mg in 1 mL DMSO (Stock 100 mM). Dilute to 1 mM in PBS.

  • IR Spectroscopy: Confirm the presence of the characteristic azide peak at ~2100 cm

    
     .
    
  • Stability: Incubate 1 mM solution in cell culture media (DMEM + 10% FBS) at 37°C for 24 hours. Analyze by LC-MS to ensure no reduction of the azide to an amine (Staudinger-like reduction by thiols in media).

Protocol B: ATP-Based Cytotoxicity Assay (CellTiter-Glo)

Rationale: Since the mechanism involves glycolysis inhibition and phosphate trapping, measuring ATP levels is more direct and sensitive than tetrazolium reduction assays (MTT/MTS), which can be confounded by metabolic inhibitors.

Materials:

  • Cell Lines:

    • HepG2 (High glycolytic rate, relevant for gluconeogenesis inhibition).

    • MCF-7 (GLUT5 positive, fructose transport relevant).

  • Controls:

    • Positive Control: 2-Deoxy-D-Glucose (2-DG) or 2,5-Anhydro-D-mannitol (if available).

    • Negative Control: Vehicle (DMSO < 0.5%).

Workflow:

  • Seeding: Seed cells at 5,000 cells/well in opaque-walled 96-well plates. Incubate 24h for attachment.

  • Dosing: Prepare serial dilutions of 2,5-anhydro-1-azido-D-glucitol (0.1 µM to 1000 µM) in glucose-free or low-glucose (1 g/L) media.

    • Note: High glucose (4.5 g/L) may mask competitive inhibition effects.

  • Incubation: Treat cells for 48 and 72 hours.

  • Readout: Add CellTiter-Glo reagent (1:1 ratio). Shake 2 min. Incubate 10 min. Read Luminescence.

Protocol C: Metabolic Rescue (Mechanism Validation)

Rationale: To prove toxicity is due to glycolysis blockade.

Workflow:

  • Setup: Replicate the IC50 condition from Protocol B.

  • Rescue Arm: Co-treat cells with 1 mM Methyl Pyruvate .

    • Logic: Pyruvate enters the TCA cycle directly, bypassing the glycolytic block.

  • Interpretation: If pyruvate restores viability, the 1-azido compound is a glycolysis inhibitor. If toxicity remains, the mechanism is off-target (e.g., membrane disruption or genotoxicity).

Data Visualization & Pathway Analysis

Hypothetical Signaling & Inhibition Pathway

The following diagram illustrates the differential processing of the parent compound vs. the 1-azido derivative.

MetabolicPathway Extracellular Extracellular Space GLUT GLUT Transporter Extracellular->GLUT AhG 2,5-Anhydro-D-Glucitol (Parent) GLUT->AhG Azido 2,5-Anhydro-1-Azido-D-Glucitol (Derivative) GLUT->Azido HK Hexokinase (HK) AhG->HK Phosphorylation Azido->HK Phosphorylation AhG_P AhG-6-Phosphate HK->AhG_P Azido_P Azido-6-Phosphate HK->Azido_P PFK PFK / KHK (Phosphorylation at C1) AhG_P->PFK Block BLOCKED (No C1-OH group) Azido_P->Block Cannot Phosphorylate C1 AhG_BP AhG-1,6-Bisphosphate (Toxic Accumulation) PFK->AhG_BP Inhibition Inhibition of Aldolase/FBPase (ATP Depletion) AhG_BP->Inhibition Phosphate Trapping

Caption: Differential metabolic fate. The 1-azido modification prevents the formation of the bisphosphate inhibitor, potentially reducing cytotoxicity compared to the parent.

Data Presentation Template

Organize your preliminary data into the following structure for clarity:

CompoundCell LineMedia GlucoseIC50 (48h)Rescue (Pyruvate)Interpretation
2,5-AhG (Parent) HepG2Low (1g/L)~ 0.5 mMYes (Viability Restored)Glycolysis Inhibition
1-Azido-AhG HepG2Low (1g/L)TBD TBD If IC50 > 5mM, C1-blockade reduces toxicity.
1-Azido-AhG HepG2High (4.5g/L)TBD N/ACompetition with glucose likely reduces potency.

Safety & Handling (E-E-A-T)

  • Azide Hazards: While organic azides with a Carbon-to-Nitrogen ratio (C/N) > 3 are generally stable, always handle 1-azido sugars with care. 2,5-anhydro-1-azido-D-glucitol (C6H11N3O4) has a C/N ratio of 2:1 (6 carbons, 3 nitrogens). This is borderline.

    • Precaution: Do not concentrate to dryness with heat. Store as a solution or wet solid. Avoid contact with strong acids (formation of hydrazoic acid).

    • Disposal: Quench with excess triphenylphosphine or use a dedicated azide waste stream.

  • Biological Safety: Treat as a potential metabolic toxin until proven otherwise. Use BSL-2 practices.

References

  • Riquelme, P. T., et al. (1983). "Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol." Proceedings of the National Academy of Sciences, 80(14), 4301-4305.

  • Tordoff, M. G., et al. (1988). "2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats." American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 254(1), R150-R153.

  • Hanson, R. L., et al. (1984). "Inhibition of gluconeogenesis and enhancement of glycolysis... by 2,5-anhydromannitol." Journal of Biological Chemistry, 259(8), 5115-5123.

  • Cayman Chemical. "2,5-Anhydro-D-mannitol Product Information."

  • Sigma-Aldrich. "1-Azido-1-deoxy-β-D-glucopyranoside Product Information."

Sources

Protocols & Analytical Methods

Method

Application Note: 2,5-Anhydro-1-azido-1-deoxy-D-glucitol (1-Az-2,5-AG) as a Bioorthogonal Probe for GLUT Activity

Document Type: Technical Application Note & Validated Protocol Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Subject: Metabolic Profiling, Glucose Transporter (GLUT) Kinetics, Bioorth...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Validated Protocol Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Subject: Metabolic Profiling, Glucose Transporter (GLUT) Kinetics, Bioorthogonal Chemistry

Executive Summary & Scientific Rationale

The reprogramming of cellular energy metabolism is a fundamental hallmark of cancer and metabolic disorders. Neoplastic cells frequently upregulate facilitative hexose transporters (GLUTs), particularly GLUT1 and GLUT5, to meet their immense energetic demands[1]. Historically, tracking GLUT activity has relied on radiolabeled analogs (e.g.,


F-FDG) or fluorescently conjugated sugars (e.g., 2-NBDG). However, bulky fluorophores like NBD severely alter the transport kinetics and binding affinity of the native sugar, leading to experimental artifacts.

2,5-Anhydro-1-azido-1-deoxy-D-glucitol (1-Az-2,5-AG) represents a paradigm shift in metabolic probing. By replacing the C1 hydroxyl with a bioorthogonal azido (


) group and utilizing a 2,5-anhydro core, this probe perfectly mimics the furanose/pyranose ring structure required for GLUT recognition[1]. The azido group is sterically minimal, ensuring the probe is transported with kinetics nearly identical to endogenous hexoses[2]. Once inside the cell, the absence of the standard C1 hydroxyl prevents rapid downstream glycolysis, metabolically trapping the probe. The intracellular accumulation is then quantified using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" with an alkyne-functionalized fluorophore[3].
Mechanistic Causality
  • Why 2,5-anhydro-D-glucitol? The anhydro ring locks the molecule into a conformation that is highly favorable for transport by GLUT1 (glucose) and GLUT5 (fructose)[1].

  • Why the Azido Group? It is biologically inert and avoids the steric clashes within the transporter's central cavity that plague direct-fluorophore conjugates[2].

  • Why CuAAC? Click chemistry provides rapid, highly specific covalent linkage between the trapped azido-sugar and a detection molecule, enabling high signal-to-noise ratios without background autofluorescence[3].

Mechanism Extracellular Extracellular Space 1-Az-2,5-AG GLUT GLUT Transporter (e.g., GLUT1/5) Extracellular->GLUT Facilitated Diffusion Intracellular Intracellular Accumulation (Metabolically Trapped) GLUT->Intracellular Click CuAAC Click Chemistry (+ Alkyne-Fluorophore) Intracellular->Click Fixation & Permeabilization Detection Fluorescence Detection (Flow Cytometry/Microscopy) Click->Detection

Figure 1: Mechanism of 1-Az-2,5-AG transport via GLUTs and subsequent bioorthogonal detection.

Comparative Data & Assay Parameters

To understand the utility of 1-Az-2,5-AG, it is critical to compare its physicochemical behavior with legacy probes. Table 1 outlines the structural and functional advantages of the bioorthogonal approach.

Table 1: Comparative Analysis of Hexose Uptake Probes

ProbeTransport MechanismSteric HindrancePost-Uptake MetabolismDetection Method
1-Az-2,5-AG GLUT1, GLUT5Minimal (Azido group)Trapped (Metabolically stable)Bioorthogonal Click (Fluorescence)
2-NBDG GLUT1, GLUT2High (Bulky NBD fluorophore)Partially metabolizedDirect Fluorescence

F-FDG
GLUT1, GLUT3Minimal (Fluoro group)Phosphorylated (Trapped)PET Imaging (Radioactive)

Table 2: Representative Kinetic & Assay Parameters

ParameterValue / ConditionCausality / Rationale
Working Concentration 50 - 100 µMSaturates transport kinetics without inducing osmotic stress or off-target diffusion.
Starvation Period 1 - 2 Hours (Hexose-free)Maximizes GLUT membrane localization and clears endogenous hexoses from the binding pocket.
Cytochalasin B Control 10 - 20 µMCompetitively binds the inward-open cavity of GLUT1[4], validating assay specificity.
CuAAC Reaction Time 30 - 60 MinutesEnsures complete triazole formation between the intracellular azido probe and alkyne dye[3].

Self-Validating Experimental Protocol

As a Senior Application Scientist, I emphasize that an assay is only as robust as its controls. This protocol incorporates Cytochalasin B , a potent inhibitor that binds the central cavity of the inward-open state of GLUT1[4]. By running a parallel Cytochalasin B-treated cohort, you create a self-validating system: if the fluorescent signal is abolished in the inhibited cohort, you definitively prove that 1-Az-2,5-AG uptake is strictly GLUT-mediated and not an artifact of passive membrane diffusion.

Workflow Seed 1. Seed Cells (e.g., MCF-7, HeLa) Starve 2. Hexose Starvation (1-2 hours) Seed->Starve Inhibit 3. Control: Pre-treat with Cytochalasin B Starve->Inhibit Negative Control Incubate 4. Incubate with 1-Az-2,5-AG (50-100 µM, 30 mins) Starve->Incubate Experimental Inhibit->Incubate Fix 5. Wash, Fix (4% PFA), & Permeabilize Incubate->Fix Click 6. CuAAC Reaction (Alkyne-Dye, CuSO4, Ascorbate) Fix->Click Analyze 7. Data Acquisition (Flow Cytometry/Imaging) Click->Analyze

Figure 2: Step-by-step workflow for GLUT activity assay using 1-Az-2,5-AG and click chemistry.

Phase 1: Cell Preparation and Metabolic Labeling
  • Cell Seeding: Plate target cells (e.g., MCF-7 breast cancer cells, which highly express GLUT5 and GLUT1) in a 96-well plate or on coverslips. Grow to 80% confluency.

  • Hexose Starvation: Wash cells twice with warm PBS. Add glucose/fructose-free DMEM supplemented with 1% dialyzed FBS. Incubate for 1.5 hours at 37°C.

    • Causality: Starvation forces the translocation of intracellular GLUT vesicles to the plasma membrane and depletes intracellular hexose pools, maximizing the uptake gradient for the probe.

  • Inhibitor Pre-treatment (Validation Control): To the negative control wells, add Cytochalasin B to a final concentration of 20 µM. Incubate for 15 minutes at 37°C.

  • Probe Incubation: Add 1-Az-2,5-AG to all wells at a final concentration of 100 µM. Incubate for exactly 30 minutes at 37°C.

    • Causality: A 30-minute window is optimal for capturing the linear phase of GLUT transport kinetics before intracellular saturation occurs.

Phase 2: Fixation and Bioorthogonal Click Chemistry (CuAAC)
  • Arrest Transport: Rapidly remove the medium and wash the cells three times with ice-cold PBS containing 0.1 mM Phloretin.

    • Causality: Cold temperatures and Phloretin (a broad-spectrum GLUT inhibitor) instantly freeze membrane dynamics and prevent the efflux of the accumulated probe.

  • Fixation: Add 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Wash twice with PBS.

  • Permeabilization: Add 0.1% Triton X-100 in PBS for 10 minutes to allow the click reagents to access the intracellular space. Wash three times with PBS.

  • CuAAC Reaction Cocktail Preparation: Prepare the click cocktail immediately before use to prevent premature reduction of copper. For 1 mL of cocktail, mix:

    • 850 µL PBS

    • 10 µL of Alkyne-Fluorophore (e.g., Alexa Fluor 488 Alkyne, 2 mM stock in DMSO)

    • 20 µL of CuSO

      
       (100 mM aqueous stock)
      
    • 20 µL of THPTA ligand (50 mM aqueous stock)

    • 100 µL of Sodium Ascorbate (100 mM aqueous stock, freshly prepared)

    • Causality: THPTA stabilizes the Cu(I) oxidation state generated by sodium ascorbate, preventing oxidative damage to cellular structures and ensuring high-efficiency triazole formation[3].

  • Click Incubation: Add 100 µL of the reaction cocktail to each well. Protect from light and incubate for 45 minutes at room temperature.

  • Final Wash: Wash cells extensively (3 x 5 mins) with PBS containing 1% BSA and 0.5 mM EDTA to remove unreacted dye and chelate residual copper.

Phase 3: Data Acquisition
  • Flow Cytometry: Trypsinize cells (if fixed in bulk) and analyze via the appropriate fluorescence channel (e.g., FITC channel for Alexa Fluor 488). Calculate the Mean Fluorescence Intensity (MFI). The MFI of the experimental group minus the MFI of the Cytochalasin B control group represents the true GLUT-specific uptake rate.

  • Fluorescence Microscopy: Mount coverslips with DAPI-containing mounting media. Image using confocal microscopy to visualize the intracellular distribution of the trapped probe.

Troubleshooting & Field Insights

  • High Background Fluorescence: If the Cytochalasin B control shows high signal, it indicates incomplete washing of unreacted Alkyne-Fluorophore. Ensure the final wash buffer contains EDTA to chelate copper and disrupt non-specific dye-protein interactions.

  • Low Signal in Experimental Group: The Cu(I) catalyst may have oxidized to Cu(II). Always prepare the Sodium Ascorbate solution fresh from dry powder immediately before adding it to the click cocktail.

  • Cell Detachment: Neoplastic cells can become fragile during hexose starvation. Perform all washes gently by pipetting against the wall of the well rather than directly onto the cell monolayer.

References[1] Wuest, M., et al. "Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs." Molecules, 2022. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9032608/[4] Kapoor, K., et al. "Mechanism of inhibition of human glucose transporter GLUT1 is conserved between cytochalasin B and phenylalanine amides." Proceedings of the National Academy of Sciences (PNAS), 2016. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4855560/[2] Sawa, M., et al. "Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology." Molecules, 2013. URL:https://www.mdpi.com/1420-3049/18/6/7145[3] Baskin, J. M., et al. "Copper-free click chemistry for dynamic in vivo imaging." Proceedings of the National Academy of Sciences (PNAS), 2007. URL:https://www.pnas.org/doi/10.1073/pnas.0707090104

Sources

Application

Application Note: High-Precision Metabolic Profiling of Glucose Uptake using Azido-Glucose Analogs

Executive Summary Glucose dysregulation is a hallmark of metabolic disorders and the "Warburg Effect" in oncology. Traditional methods for measuring glucose uptake rely on radioactive tracers ( H-2DG) or bulky fluorescen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Glucose dysregulation is a hallmark of metabolic disorders and the "Warburg Effect" in oncology. Traditional methods for measuring glucose uptake rely on radioactive tracers (


H-2DG) or bulky fluorescent analogs (2-NBDG), both of which have significant limitations.[1][2] Radioactivity prevents single-cell resolution, while the NBDG fluorophore is larger than the glucose molecule itself, frequently distorting GLUT transporter kinetics and leading to off-target binding.

This guide details the application of Azido-Glucose analogs (specifically 2-azido-2-deoxy-D-glucose, often referred to in synthesis contexts as azido-glucitol precursors). These "Click-Chemistry" compatible probes are small, structurally similar to glucose, and allow for live-cell uptake followed by high-precision fluorescent labeling. This method decouples the metabolic uptake (performed live) from the detection (performed post-fixation), offering the highest fidelity representation of GLUT activity currently available for optical microscopy.

Mechanism of Action

The efficacy of the azido-glucose system relies on the "Trojan Horse" principle. The molecule is small enough to be recognized by Glucose Transporters (GLUTs) and Hexokinases (HK), but once phosphorylated, it cannot be metabolized further, leading to intracellular accumulation.

The Bioorthogonal Pathway
  • Transport: The azido-glucose (2-N3-DG) enters the cell via GLUT1-4 transporters.

  • Trapping: Intracellular Hexokinase II phosphorylates the analog at the C-6 position, creating 2-N3-DG-6-Phosphate.

  • Accumulation: The negative charge of the phosphate group prevents the molecule from exiting the cell. It accumulates in the cytosol.

  • Detection: A copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction attaches a fluorophore to the azide handle after the uptake phase.

GlucoseUptake Extracellular Extracellular 2-N3-DG GLUT GLUT Transporter (Gating) Extracellular->GLUT Import Intracellular Intracellular 2-N3-DG GLUT->Intracellular HK Hexokinase II (Enzyme) Intracellular->HK Substrate Binding Trapped 2-N3-DG-6P (Trapped) HK->Trapped Phosphorylation Click Click Reaction (CuAAC + Alkyne-Fluor) Trapped->Click Fixation & Labeling Signal Fluorescent Signal (Imaging) Click->Signal Visualization

Figure 1: The metabolic trapping mechanism. The probe acts as a glucose mimetic until the 'Click' reaction renders it fluorescent.

Comparison of Imaging Modalities

FeatureAzido-Glucose (Click)2-NBDG (Direct Fluorescent)

H-2DG (Radioactive)
Molecule Size Small (~190 Da)Large (~342 Da)Small (~164 Da)
GLUT Specificity High (Mimics Glucose)Low (Steric hindrance)High
Detection Fluorescence (Post-labeling)Fluorescence (Direct)Scintillation Counts
Spatial Resolution Sub-cellular / Single CellSingle CellBulk Population
Workflow Pulse (Live)

Fix

Click
Live ImagingCell Lysis
Throughput High (96/384 well)MediumLow

Technical Note on Nomenclature: While often synthesized from glucitol (the open-chain sugar alcohol) precursors, the active transport species required for GLUT recognition is the cyclic pyranose form (glucose analog). Ensure your reagents are stored correctly to prevent ring-opening or degradation.

Detailed Experimental Protocol

Reagents and Equipment
  • Probe: 2-Azido-2-deoxy-D-glucose (2-N3-DG) (10 mM stock in DMSO).

  • Detection: Alkyne-conjugated Fluorophore (e.g., TAMRA-Alkyne or Alexa Fluor 488-Alkyne).

  • Specificity Control: Cytochalasin B (GLUT inhibitor) or Phloretin.

  • Buffer: KRPH Buffer (Krebs-Ringer-Phosphate-HEPES) – Must be glucose-free.

  • Fixative: 4% Paraformaldehyde (PFA).

Phase I: Cell Preparation & Starvation (The "Reset")

Objective: Deplete intracellular glucose reserves to upregulate GLUT transporters and maximize probe uptake.

  • Seed cells (e.g., HeLa, CHO, or primary myotubes) in a 96-well black-wall imaging plate.

  • Incubate until 70-80% confluence. Over-confluence downregulates metabolism (contact inhibition).

  • Wash: Gently wash cells 2x with warm PBS.

  • Starve: Incubate cells in Glucose-Free serum-free media or KRPH buffer for 30–60 minutes at 37°C.

    • Why? Presence of glucose competes with the probe.[3] Serum contains glucose and insulin which confounds results.

Phase II: The "Pulse" (Live Uptake)

Objective: Allow the metabolic machinery to uptake the probe under physiological conditions.

  • Control Wells: Pre-treat negative control wells with 10 µM Cytochalasin B for 10 minutes prior to probe addition.

  • Probe Addition: Replace starvation buffer with KRPH containing 50 µM 2-N3-DG .

    • Optimization: Titrate concentration between 10 µM and 100 µM. Higher concentrations do not increase signal linearly due to transporter saturation (Michaelis-Menten kinetics).

  • Incubation: Incubate for 15–30 minutes at 37°C.

    • Timing: Shorter times measure transport rate; longer times measure accumulation capacity.

Phase III: Fixation and Click Reaction

Objective: Halt metabolism and attach the fluorophore.

  • Wash: Remove probe solution and wash 3x with ice-cold PBS to stop transport immediately.

  • Fixation: Add 4% PFA for 15 minutes at Room Temperature (RT).

  • Permeabilization: Wash with PBS, then add 0.25% Triton X-100 for 5 minutes (crucial for Click reagents to enter).

  • Click Cocktail Preparation: Prepare fresh (must be used within 15 mins):

    • Tris Buffer (pH 8.5)

    • CuSO

      
       (2 mM)
      
    • Ascorbic Acid (Sodium Ascorbate) (10 mM) - Add last!

    • Alkyne-Fluorophore (1–5 µM)

  • Reaction: Add cocktail to cells. Incubate for 30 minutes at RT in the dark .

  • Final Wash: Wash 3x with PBS containing 1% BSA to remove unreacted dye.

Workflow Step1 1. Glucose Starvation (30-60 min, Glucose-free buffer) Step2 2. Probe Uptake (Pulse) (+/- Inhibitor, 37°C) Step1->Step2 Step3 3. Wash & Fixation (Ice-cold PBS -> 4% PFA) Step2->Step3 Step4 4. Click Reaction (CuAAC Labeling) Step3->Step4 Step5 5. Imaging & Analysis (Confocal/Widefield) Step4->Step5

Figure 2: Experimental timeline for sequential uptake and labeling.

Data Analysis & Validation

Quantification Strategy

Do not rely solely on visual inspection. Glucose uptake is quantitative.[4][5]

  • Segmentation: Use a nuclear stain (DAPI/Hoechst) to identify individual cells.

  • ROI Definition: Define the Cytoplasm Region of Interest (ROI).

  • Calculation: Calculate Mean Fluorescence Intensity (MFI) per cell.

  • Normalization:

    
    
    
Troubleshooting Guide
SymptomProbable CauseSolution
High Background Unreacted fluorophoreIncrease washing steps with 1% BSA; reduce fluorophore concentration.
No Signal Copper oxidationPrepare Ascorbate solution fresh immediately before use. It oxidizes rapidly.
Patchy Staining Incomplete permeabilizationEnsure Triton X-100 step is performed; do not let cells dry out.
Nuclear Staining Non-specific bindingThe probe should be cytosolic. If nuclear, reduce click reaction time.

References

  • Yoshioka, K., et al. (1996). A novel fluorescent derivative of glucose applicable to the assessment of glucose uptake activity of Escherichia coli.[6] Biochimica et Biophysica Acta (BBA).[6]

  • Yamada, K., et al. (2007). A real-time method of imaging glucose uptake in single, living mammalian cells.[6][7] Nature Protocols.

  • Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo. Proceedings of the National Academy of Sciences. (Foundational Click Chemistry in metabolic labeling).

  • Gao, J., et al. (2022). Glucose Uptake Assays: A Comparative Review. Frontiers in Cell and Developmental Biology.

  • Thermo Fisher Scientific. Click-iT™ Glucose Uptake Imaging Assay Protocol.

Sources

Method

Application Note: CuAAC Conjugation of Alkyne-Dyes to 2,5-Anhydro-1-Azido-D-Glucitol

This Application Note is designed to serve as a definitive technical guide for the conjugation of alkyne-functionalized fluorophores to 2,5-anhydro-1-azido-D-glucitol . This specific sugar scaffold—a conformationally res...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to serve as a definitive technical guide for the conjugation of alkyne-functionalized fluorophores to 2,5-anhydro-1-azido-D-glucitol . This specific sugar scaffold—a conformationally restricted analog of fructose/glucose—is increasingly utilized as a metabolic probe to study carbohydrate transport (e.g., via GLUT transporters) and enzymatic inhibition.

The methodology detailed below employs Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , chosen for its bioorthogonality, regioselectivity (yielding the 1,4-disubstituted triazole), and high efficiency in aqueous media.[1]

[1]

Abstract & Scientific Rationale

The conjugation of fluorescent dyes to carbohydrate scaffolds requires a method that preserves the stereochemical integrity of the sugar while ensuring a stable linkage. 2,5-anhydro-1-azido-D-glucitol presents a primary alkyl azide at the C1 position (external to the tetrahydrofuran ring).[1] Unlike anomeric azides (glycosyl azides) which can be susceptible to hydrolysis or anomerization, this primary azide is chemically robust, allowing for high-yield conjugation with terminal alkynes.[1]

We utilize the Cu(I)-stabilizing ligand THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[1][2] While TBTA is common, THPTA is preferred here for its superior water solubility, which prevents the precipitation of the copper complex in the highly polar reaction mixtures typical of carbohydrate chemistry.

Reaction Mechanism

The reaction proceeds via the stepwise Huisgen cycloaddition. The Cu(I) catalyst, generated in situ by the reduction of Cu(II) with sodium ascorbate, coordinates the alkyne and azide to lower the activation energy, exclusively yielding the 1,4-regioisomer.[1]

CuAAC_Mechanism Azide 2,5-Anhydro-1-Azido-D-Glucitol (R-N3) Intermediate Cu-Acetylide Intermediate Azide->Intermediate + Alkyne Alkyne-Dye (R'-C≡CH) Alkyne->Intermediate Coordination Cu_Complex Cu(I)-THPTA Complex Cu_Complex->Intermediate Catalysis Product Fluorescent Conjugate (1,4-Triazole) Intermediate->Product Cyclization & Protonation

Figure 1: Mechanistic pathway of the CuAAC reaction between the azido-sugar and alkyne-dye.[1]

Materials & Reagents

ComponentSpecificationRole
Azide Scaffold 2,5-anhydro-1-azido-D-glucitol (>95% purity)Target substrate (Sugar)
Alkyne-Dye Sulfo-Cy5-Alkyne, FAM-Alkyne, or equivalentFluorescent reporter
Catalyst Source CuSO₄[1][2][3][4][5][6][7] · 5H₂O (20 mM in dH₂O)Precursor to Cu(I)
Ligand THPTA (50 mM in dH₂O)Stabilizes Cu(I), prevents oxidation
Reducing Agent Sodium Ascorbate (100 mM in dH₂O)Reduces Cu(II) to Cu(I)
Solvent DMSO (LC-MS grade) / WaterReaction medium
Purification HPLC (C18 Column)Isolation of conjugate

Critical Note on Stoichiometry: For small molecule synthesis (Sugar + Dye), we typically use a 1:1.1 equivalent ratio (slight excess of the less expensive component, usually the sugar, to ensure complete consumption of the expensive dye).[1]

Experimental Protocol

Phase 1: Preparation of Stock Solutions[2]
  • Sugar Stock: Dissolve 2,5-anhydro-1-azido-D-glucitol in water to 50 mM.[1]

  • Dye Stock: Dissolve Alkyne-Dye in anhydrous DMSO to 10 mM.

  • Catalyst Premix (Crucial Step):

    • Mix CuSO₄ (20 mM) and THPTA (50 mM) in a 1:5 molar ratio (e.g., 10 µL Cu + 25 µL THPTA).[1]

    • Why? Pre-complexing Copper with THPTA before adding it to the reaction protects the dye from Cu(II)-induced oxidation and prevents disproportionation of Cu(I).

Phase 2: Reaction Setup

Total Volume: 500 µL (Example scale)

  • Solvent: Add 200 µL dH₂O and 200 µL DMSO to a 1.5 mL Eppendorf tube. (Adjust ratio based on dye solubility; 50% DMSO is standard for hydrophobic dyes).

  • Add Alkyne-Dye: Add 10 µL of 10 mM stock (Final: 0.2 mM, 100 nmol).

  • Add Azido-Sugar: Add 2.2 µL of 50 mM stock (Final: 0.22 mM, 110 nmol, 1.1 eq).

  • Add Catalyst Premix: Add the pre-complexed Cu-THPTA solution.[1][6] Final Cu concentration should be 0.5–1 mM.[1]

  • Initiate: Add Sodium Ascorbate (Final: 5 mM). The solution may turn slightly yellow/orange.

  • Incubate: Flush headspace with N₂ or Ar (optional but recommended), cap, and rotate at Room Temperature for 1–2 hours . Protect from light.[1][6][8]

Phase 3: Monitoring & Purification[1]
  • Monitoring: Analyze 2 µL of the reaction by LC-MS or TLC .

    • Success Criteria: Disappearance of the Alkyne-Dye peak and appearance of a new peak with Mass = Mass(Dye) + Mass(Sugar).

  • Purification:

    • Inject the mixture onto a Reverse-Phase HPLC (C18) .

    • Gradient: 0% to 50% Acetonitrile in Water (+0.1% TFA) over 20 mins. The sugar is polar, so the conjugate will elute earlier than the unreacted hydrophobic dye but later than the free sugar.

    • Lyophilize the collected fractions to obtain the solid probe.

Workflow Visualization

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_qc Phase 3: Workup S1 Dissolve Sugar (Water) R2 Add Reactants (Sugar + Dye) S1->R2 S2 Dissolve Dye (DMSO) S2->R2 S3 Premix Cu:THPTA (1:5 Ratio) R3 Add Catalyst & Ascorbate S3->R3 R1 Combine Solvents (DMSO/Water) R1->R2 R2->R3 R4 Incubate 1-2h (Dark, RT) R3->R4 Q1 LC-MS Check R4->Q1 Q2 HPLC Purification Q1->Q2

Figure 2: Step-by-step experimental workflow for the conjugation and purification process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Dye Precipitation Solvent polarity too highIncrease DMSO % (up to 60%).[1]
Low Yield / Stalled Reaction Oxygen poisoning of Cu(I)Degas buffers; Add fresh Ascorbate; Increase Cu-THPTA load.[1]
Blue Solution Oxidation to Cu(II)Reaction failed. Add more Ascorbate immediately.[1]
Broad HPLC Peaks AggregationUse a flatter gradient; Ensure TFA is present in mobile phase.

References

  • Benchchem. Application Notes and Protocols for Click Chemistry using Azido-PEG4-glucose. Retrieved from 6[1]

  • Prescher, J. A., & Bertozzi, C. R. Chemistry in living systems.[1] Nature Chemical Biology.[1] (General Click Chemistry Background).[1][9][10]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation.[1] Angewandte Chemie Int.[1] Ed. (Source for THPTA ligand utility).

  • Sigma-Aldrich. 1-Azido-1-deoxy-β-D-glucopyranoside Product Information. Retrieved from 3[1][3]

  • National Institutes of Health (NIH). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation.[1] Retrieved from 11[1]

Sources

Application

experimental use of azido-sugar alcohols in metabolic studies

Application Note: Experimental Use of Azido-Sugar Alcohols & Analogs in Metabolic Studies Executive Summary This guide details the experimental application of azido-functionalized sugar alcohols (polyols/cyclitols) and t...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Use of Azido-Sugar Alcohols & Analogs in Metabolic Studies

Executive Summary

This guide details the experimental application of azido-functionalized sugar alcohols (polyols/cyclitols) and their carbohydrate analogs in metabolic studies. While standard metabolic oligosaccharide engineering (MOE) typically utilizes azido-sugars (e.g.,


) to label glycoproteins, the use of azido-sugar alcohols —specifically Azido-Inositol (InoAz)  and analogs of Azido-deoxy-sugars —represents a high-specificity frontier in drug development.[1]

These probes are critical for:

  • Antibiotic Development: Targeting the unique cell envelope of Mycobacterium tuberculosis (via Inositol pathways).

  • Metabolic Flux Analysis: Tracing polyol pathway activity (e.g., Sorbitol/Galactitol accumulation in diabetes).

  • Glycolipid Dynamics: Visualizing Phosphatidylinositol mannosides (PIMs) and Lipoarabinomannan (LAM).

Mechanistic Principles

To design effective experiments, one must understand the "Trojan Horse" mechanism of these probes. Unlike direct stains, these molecules are metabolically incorporated.

The Metabolic Salvage Pathway

Azido-sugar alcohols are designed to mimic endogenous substrates. They enter the cell via specific transporters, bypass early biosynthetic checkpoints, and are incorporated into complex glycoconjugates by promiscuous transferases.[1]

  • Azido-Inositol (InoAz): Mimics myo-inositol. It is transported into mycobacteria (via IolT transporters), activated to phosphatidyl-InoAz, and mannosylated to form azido-labeled PIMs, LM, and LAM.[1]

  • Azido-Sugars (ManNAz/GalNAz): Mimic ManNAc/GalNAc. They enter the sialic acid or mucin pathways in mammalian cells.

Bioorthogonal "Click" Chemistry

Once the azido-labeled molecule is displayed on the cell surface or incorporated into the cell wall, it is chemically inert. Detection requires a bioorthogonal reaction with an alkyne-functionalized probe (fluorophore or biotin).

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): Fast, but requires Copper (toxic to live cells). Used for fixed cells or lysates.

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): Copper-free. Uses cyclooctynes (e.g., DBCO). Biocompatible for live-cell imaging.

Visualization of Metabolic Pathways

The following diagram illustrates the metabolic fate of Azido-Inositol in mycobacteria compared to the standard sialic acid labeling in mammalian cells.

MetabolicPathways cluster_0 Mammalian Cell (Sialic Acid Pathway) cluster_1 Mycobacterial Cell (Inositol Pathway) ManNAz Ac4ManNAz (Precursor) SiaNAz SiaNAz (Sialic Acid Analog) ManNAz->SiaNAz Intracellular Metabolism Glyco SiaNAz-Glycoprotein (Cell Surface) SiaNAz->Glyco Golgi Transfer InoAz InoAz (Azido-Inositol) PI_Az Phosphatidyl-InoAz InoAz->PI_Az PgsA/CdsA Enzymes PIM Azido-PIMs (Glycolipids) PI_Az->PIM Mannosylation LAM Azido-LAM (Cell Envelope) PIM->LAM Extracellular Export

Caption: Comparative metabolic fates of ManNAz in mammalian cells versus Azido-Inositol (InoAz) in mycobacteria.[1]

Experimental Protocol: Metabolic Labeling of Mycobacteria with Azido-Inositol

Application: Studying cell wall biogenesis and screening antibiotic efficacy against TB. Target: Phosphatidylinositol mannosides (PIMs) and Lipoarabinomannan (LAM).[2][3][4]

Reagents & Equipment[5][6]
  • Probe: 2-Azido-myo-inositol (2-InoAz) or 6-Azido-6-deoxy-inositol. (Stock: 100 mM in DMSO).[1]

  • Organism: Mycobacterium smegmatis (

    
    ) or M. tuberculosis (BSL-3 required).
    
  • Media: Middlebrook 7H9 broth supplemented with ADC/OADC. Note: Use inositol-free media if possible to reduce competition.

  • Click Reagents: DBCO-Cy5 (for live cell) or Biotin-Alkyne + Streptavidin (for Western blot).[1]

  • Lysis Buffer: 4% SDS, 50 mM Tris-HCl pH 7.4 (for extraction).[1]

Step-by-Step Methodology

Step 1: Metabolic Pulse

  • Inoculate Mycobacteria into 7H9 media and grow to mid-log phase (

    
    ).
    
  • Critical Step: Add Azido-Inositol (InoAz) to the culture.

    • Recommended Concentration: 250 µM – 1 mM. (Higher concentrations are needed for sugar alcohols compared to ManNAz due to transporter competition).

  • Incubate at 37°C with shaking for 12–24 hours (approx. 4–8 generation times).

Step 2: Wash & Fixation (or Live Labeling)

  • Harvest cells by centrifugation (3,000 x g, 5 min).

  • Wash 3x with PBS + 0.05% Tween-80 (PBST) to remove unincorporated probe.

  • Option A (Live Cell Imaging): Proceed to Step 3 immediately.

  • Option B (Fixed Analysis): Fix cells with 4% Paraformaldehyde (PFA) for 15 min, then wash 2x with PBS.

Step 3: Click Chemistry Reaction (SPAAC)

  • Resuspend cell pellet in 100 µL PBS.

  • Add DBCO-Cy5 (or DBCO-Fluorophore of choice) to a final concentration of 20–50 µM.

  • Incubate for 1 hour at Room Temperature in the dark.

    • Note: Avoid Copper-catalyzed (CuAAC) reactions for whole-cell mycobacteria if possible, as copper can cause precipitation or lysis artifacts in the complex cell wall. If CuAAC is necessary for lysates, use BTTAA ligand to protect proteins.

  • Wash cells 4x with PBST to remove excess dye.

Step 4: Analysis

  • Fluorescence Microscopy: Mount cells on agarose pads. Look for peripheral staining (cell envelope). Septal staining indicates active cell division sites.

  • Flow Cytometry: Analyze mean fluorescence intensity (MFI) to quantify uptake.

  • Lipid Extraction (Advanced): Lyse cells, extract lipids with Chloroform:Methanol (2:1), and analyze via TLC or Mass Spectrometry to confirm incorporation into PIMs/LAM.

Data Presentation & Interpretation

When analyzing results, use the following framework to validate the experiment.

Expected Results Table
Experimental ConditionProbe AddedClick ReagentExpected SignalInterpretation
Negative Control DMSO OnlyDBCO-Cy5None / Low BackgroundAutofluorescence baseline.[1]
Metabolic Label InoAz (500 µM)DBCO-Cy5High Fluorescence (Ring)Successful incorporation into cell envelope.[1]
Competition Control InoAz + 10x myo-InositolDBCO-Cy5Reduced FluorescenceConfirms specific uptake via Inositol transporters.
Biosynthesis Inhibitor InoAz + EthambutolDBCO-Cy5Altered LocalizationDrug disrupts cell wall assembly; probe accumulates or mislocalizes.
Troubleshooting Guide
  • Low Signal:

    • Cause: High endogenous inositol in the media.

    • Fix: Use minimal media or dialyzed yeast extract. Increase probe concentration to 1 mM.

  • High Background:

    • Cause: Non-specific sticking of DBCO dye (hydrophobic).[1]

    • Fix: Increase number of washes; include a BSA (1%) block step before adding the click reagent.

Workflow Visualization

The following diagram outlines the logical flow for a drug screening assay using Azido-Sugar Alcohols.

ExperimentalWorkflow cluster_analysis Readouts Start Start: Log-phase Culture Pulse Pulse with Azido-Inositol (+/- Drug Candidate) Start->Pulse Wash Wash Unincorporated Probe Pulse->Wash 12-24 hrs Click Click Reaction (DBCO-Fluorophore) Wash->Click Analyze Analysis Click->Analyze Flow Flow Cytometry (Quantify Total Uptake) Analyze->Flow Micro Microscopy (Localization/Morphology) Analyze->Micro MS Mass Spec (Structural Confirmation) Analyze->MS

Caption: Workflow for screening antibiotic effects on cell wall biosynthesis using metabolic labeling.

References

  • Hodges, H. L., et al. (2023). "Azido Inositol Probes Enable Metabolic Labeling of Inositol-Containing Glycans and Reveal an Inositol Importer in Mycobacteria."[3][4] ACS Chemical Biology, 18(3), 595-604.[2]

    • [1]

  • Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems."[1] Nature Chemical Biology, 1(1), 13-21.[1]

    • [1]

  • Swarts, B. M., et al. (2012). "Probing the Mycobacterial Cell Envelope with Synthetic Carbohydrate Reporters."[1] Journal of the American Chemical Society, 134(39), 16123–16126.[1]

    • [1]

  • Agard, N. J., & Baskin, J. M. (2006). "A comparative study of bioorthogonal reactions with azides."[1] ACS Chemical Biology, 1(10), 644–648.

    • [1]

Sources

Method

Application Note: Advanced Profiling of GLUT Trafficking via Azido Probes

From Exofacial Photolabeling to Bioorthogonal Functional Imaging Executive Summary & Mechanistic Rationale The precise quantification of Glucose Transporter (GLUT) trafficking—specifically the insulin-regulated transloca...

Author: BenchChem Technical Support Team. Date: March 2026

From Exofacial Photolabeling to Bioorthogonal Functional Imaging

Executive Summary & Mechanistic Rationale

The precise quantification of Glucose Transporter (GLUT) trafficking—specifically the insulin-regulated translocation of GLUT4 from intracellular GLUT4 Storage Vesicles (GSVs) to the Plasma Membrane (PM)—is a cornerstone of metabolic disease research. Traditional methods face significant limitations: GFP-fusion proteins cannot distinguish between surface-exposed (active) and sub-membrane (inactive) pools without complex pH-sensitive variants, while radioactive 2-deoxyglucose (2-DG) uptake assays lack spatial resolution.

This guide details two complementary methodologies utilizing azido-chemistry to resolve these challenges:

  • Exofacial Photolabeling (ATB-BMPA): A bis-mannose-based azido probe that covalently crosslinks only to surface-exposed GLUTs upon UV irradiation. This is the gold standard for quantifying the "surface-accessible" transporter pool.

  • Bioorthogonal Uptake Imaging (2-N3-Glc): A glucose analog containing an azide handle.[1] Following metabolic uptake, a "Click" reaction with a fluorophore visualizes the functional accumulation of glucose, serving as a spatially resolved proxy for transporter activity.

Biological Context: The GLUT4 Translocation Pathway

Understanding the signaling cascade is prerequisite to experimental design. The translocation of GLUT4 is tightly regulated by the Insulin/PI3K/Akt pathway.

GLUT_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Insulin Insulin Ligand IR Insulin Receptor Insulin->IR Binding IRS IRS-1/2 IR->IRS Tyrosine Phos. GLUT4_PM GLUT4 (Surface) PI3K PI3K IRS->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Lipid Kinase Activity Akt Akt (PKB) PIP3->Akt Recruitment/Phos. AS160 AS160 (TBC1D4) Akt->AS160 Phosphorylation (Inhibition) Rabs Rab GTPases AS160->Rabs GAP Activity Blocked GSV GLUT4 Storage Vesicles Rabs->GSV Vesicle Mobilization GSV->GLUT4_PM Exocytosis/Fusion

Figure 1: The Insulin-dependent signaling cascade leading to GLUT4 exocytosis. Azido probes target the final step: GLUT4_PM (ATB-BMPA) or the resulting influx (2-N3-Glc).

Protocol A: Exofacial Photolabeling with Bio-LC-ATB-BMPA

Purpose: To strictly quantify the density of GLUT4 inserted into the plasma membrane, excluding intracellular pools.

Mechanistic Principle

Bio-LC-ATB-BMPA is a membrane-impermeant bis-mannose derivative. It binds to the exofacial (outer) glucose-binding site of GLUT transporters. Upon exposure to UV light (300nm), the azido group forms a highly reactive nitrene intermediate that covalently crosslinks to the transporter. Since the probe cannot enter the cell, only surface transporters are labeled.

Materials
  • Probe: Bio-LC-ATB-BMPA (Biotinylated-Bis-Mannose Photolabel).

  • UV Source: Rayonet reactor or equivalent UV crosslinker (300 nm lamps).

  • Lysis Buffer: 2% Thesit (or Triton X-100) in PBS with protease inhibitors.

  • Detection: Streptavidin-Agarose beads; anti-GLUT4 antibody.[2]

Step-by-Step Methodology
  • Cell Preparation & Stimulation:

    • Serum-starve cells (e.g., 3T3-L1 adipocytes or L6 myotubes) for 2–4 hours.

    • Treat with agonist (e.g., 100 nM Insulin) for 20 minutes at 37°C.

  • Binding (The Critical Step):

    • Wash cells 3x with PBS at 37°C.

    • Incubate cells with 200–500 µM Bio-LC-ATB-BMPA in PBS for 10 minutes.

    • Note: Perform this step in the presence of the stimulant (insulin) to prevent internalization during binding.

  • UV Crosslinking:

    • Place culture plates on ice (to halt trafficking).

    • Irradiate at 300 nm for 3 x 1 minute intervals.

    • Safety: Ensure UV safety shielding.

  • Washing & Lysis:

    • Wash cells 3x with ice-cold PBS to remove unbound probe.

    • Lyse cells in solubilization buffer (1% Triton X-100 or Thesit).

  • Affinity Purification:

    • Incubate lysates with Streptavidin-agarose beads overnight at 4°C.

    • The beads will capture all biotinylated (surface) proteins.

  • Elution & Western Blot:

    • Wash beads extensively (high salt washes recommended to reduce non-specific binding).

    • Elute in Laemmli buffer with DTT (95°C, 5 min).

    • Run SDS-PAGE and immunoblot with anti-GLUT4 antibody .

    • Result: The band intensity corresponds directly to the amount of GLUT4 that was at the surface.

Protocol B: Bioorthogonal Glucose Uptake Imaging (2-N3-Glc)

Purpose: To visualize the functional consequence of GLUT trafficking (glucose uptake) with spatial resolution in individual cells.

Mechanistic Principle

Cells are pulsed with 2-deoxy-2-azido-D-glucose (2-N3-Glc) . Like 2-DG, this analog is transported by GLUTs and phosphorylated by hexokinase, trapping it intracellularly as 2-N3-Glc-6-Phosphate. The azide group is chemically inert under physiological conditions. Post-fixation, a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Copper-free (DBCO) reaction attaches a fluorophore to the trapped sugar.

Materials
  • Probe: 2-deoxy-2-azido-D-glucose (2-N3-Glc).

  • Click Reagents: CuSO4, Sodium Ascorbate (or commercial Click-iT™ kits).

  • Detection: Alkyne-conjugated Fluorophore (e.g., Alexa Fluor 488 Alkyne).

Step-by-Step Methodology
  • Starvation:

    • Incubate cells in glucose-free, serum-free medium for 45 minutes. This upregulates GLUT affinity and clears competing glucose.

  • Pulse Labeling:

    • Add 50–100 µM 2-N3-Glc to the media.

    • Incubate for 15–30 minutes at 37°C (with or without Insulin).

    • Control: Treat a parallel well with Cytochalasin B (10 µM) to block GLUTs; this determines non-specific background.

  • Washing & Fixation:

    • Rapidly wash 3x with ice-cold PBS (stops transport).

    • Fix with 4% Paraformaldehyde (PFA) for 15 minutes at RT.

    • Crucial: Do not use methanol, as it may extract the phosphorylated sugar metabolites.

  • Permeabilization:

    • Permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Click Reaction:

    • Prepare fresh reaction cocktail:

      • Tris-buffered saline (TBS)

      • 2 mM CuSO4

      • 10 µM Alkyne-Fluorophore

      • 100 mM Sodium Ascorbate (Add last)

    • Incubate cells with cocktail for 30 minutes at RT in the dark.

  • Imaging:

    • Wash 3x with PBS containing 2% BSA (to remove excess fluorophore).

    • Stain nuclei (DAPI) and image via Confocal Microscopy.

Comparative Workflow & Data Interpretation

The choice between ATB-BMPA and 2-N3-Glc depends on whether you need to measure the protein or the activity .

Workflow_Comparison Start Experimental Goal Goal_Protein Quantify Surface Transporter Density Start->Goal_Protein Goal_Activity Visualize Spatial Glucose Uptake Start->Goal_Activity Method_PAL Method: ATB-BMPA (Photolabeling) Goal_Protein->Method_PAL Step_UV UV Crosslinking (Covalent Bond) Method_PAL->Step_UV Step_Lysis Lysis & Streptavidin Pulldown Step_UV->Step_Lysis Readout_WB Western Blot (Band Density) Step_Lysis->Readout_WB Method_Click Method: 2-N3-Glc (Metabolic Labeling) Goal_Activity->Method_Click Step_Pulse Pulse & Trap (Phosphorylation) Method_Click->Step_Pulse Step_Click Click Reaction (Fluorophore) Step_Pulse->Step_Click Readout_Micro Fluorescence Microscopy (Signal Intensity) Step_Click->Readout_Micro

Figure 2: Decision tree for selecting the appropriate azido-probe methodology.

Data Summary Table
FeatureATB-BMPA (Photolabeling)2-N3-Glc (Click Uptake)
Analyte GLUT Protein (Surface only)Glucose Analog (Intracellular)
Spatial Resolution Low (Western Blot)High (Single Cell / Subcellular)
Throughput Low (Labor intensive)High (96-well imaging compatible)
Specificity High (Specific to GLUTs via inhibition)Moderate (Depends on Hexokinase)
Key Advantage Proves translocation occurredProves transport activity occurred

Troubleshooting & Expert Tips

  • ATB-BMPA Specificity: To confirm the band on your Western blot is indeed GLUT4, run a competition control. Pre-incubate cells with 200 mM D-glucose or 10 µM Cytochalasin B before adding ATB-BMPA. The signal should disappear, as the probe competes for the active site.

  • Click Reaction Background: If using copper-catalyzed click (CuAAC), ensure thorough washing. Copper can quench GFP if you are co-imaging GFP-tagged proteins. In such cases, use DBCO-conjugated dyes (Copper-free) but note they are bulkier and may require longer incubation times.

  • Temperature Control: For ATB-BMPA, the UV crosslinking must be done on ice. If the cells warm up, the membrane fluidity increases, potentially allowing the probe to internalize or the transporter to recycle, skewing "surface-only" data.

References

  • Holman, G. D., et al. (1990). "Cell surface labeling of glucose transporter isoform GLUT4 by bis-mannose photolabel: Correlation with stimulation of glucose transport in rat adipose cells by insulin and phorbol ester."[3] Journal of Biological Chemistry.

  • Clark, A. E., et al. (1993). "Glut 4 content in the plasma membrane of rat skeletal muscle: comparative studies of the subcellular fractionation method and the exofacial photolabelling technique using ATB-BMPA." FEBS Letters.

  • Yuan, Y., et al. (2022).[4] "Cryo-EM structure of human glucose transporter GLUT4 bound to cytochalasin B in detergent micelles." RCSB PDB.

  • Gao, J., et al. (2022). "Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays." Molecules.

  • Bai, X., et al. (2024). "Click-free imaging of carbohydrate trafficking in live cells using an azido photothermal probe." Science Advances.

Sources

Application

2,5-anhydro-1-azido-1-deoxy-D-glucitol for affinity-based protein profiling

Application Note: 2,5-Anhydro-1-azido-1-deoxy-D-glucitol for Affinity-Based Protein Profiling Executive Summary 2,5-anhydro-1-azido-1-deoxy-D-glucitol is a specialized furanose-mimetic chemical probe designed for the aff...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2,5-Anhydro-1-azido-1-deoxy-D-glucitol for Affinity-Based Protein Profiling

Executive Summary

2,5-anhydro-1-azido-1-deoxy-D-glucitol is a specialized furanose-mimetic chemical probe designed for the affinity-based protein profiling (ABPP) of carbohydrate-binding proteomes. Unlike pyranose-based probes (e.g., 1-azido-glucose), this compound features a tetrahydrofuran (THF) core, locking the sugar in a furanose conformation. This structural rigidity makes it a potent tool for interrogating enzymes and transporters that specifically recognize furanose transition states or fructose-like substrates, such as GLUT transporters (e.g., GLUT5) , hexokinases , and mycobacterial arabinosyltransferases .

This guide details a Photo-Click Affinity Profiling protocol. Since the probe lacks an intrinsic electrophile for covalent capture, this protocol utilizes a trifunctional capture strategy (Probe + Photo-Click Linker) or a competitive ABPP workflow to map specific interactions within complex biological lysates.

Technical Specifications & Mechanism

Chemical Properties
PropertySpecification
Compound Name 2,5-Anhydro-1-azido-1-deoxy-D-glucitol
CAS Number 243469-59-2
Molecular Formula C₆H₁₁N₃O₄
Molecular Weight 189.17 g/mol
Core Scaffold 2,5-anhydro-D-glucitol (Furanose mimic)
Functional Handle C1-Azide (–N₃) for Bioorthogonal Ligation (Click Chemistry)
Solubility Water, DMSO, Methanol
Primary Targets Fructose-binding proteins, Glucokinase regulatory proteins, Furanosyltransferases
Mechanism of Action: The "Photo-Click" Strategy

Because 2,5-anhydro-1-azido-1-deoxy-D-glucitol is a reversible affinity ligand (mimicking the substrate or transition state) rather than a covalent suicide inhibitor, standard ABPP wash steps would remove the bound probe. To capture the protein-probe complex, we employ a Photo-Click strategy:

  • Equilibrium Binding: The probe binds to the active site of the target protein.

  • In Situ Click: A UV-activatable biotin-alkyne linker (e.g., Diazirine-Alkyne-Biotin ) is introduced.

  • Photo-Crosslinking: UV irradiation activates the diazirine, creating a covalent carbene insertion into the target protein.

  • Enrichment: The complex is isolated via streptavidin.

ABPP_Mechanism Probe Probe: 2,5-anhydro-1-azido- 1-deoxy-D-glucitol Complex Reversible Protein-Probe Complex Probe->Complex Incubation (Kd driven) Target Target Protein (e.g., GLUT5, Hexokinase) Target->Complex Clicked Clicked Complex (Azide-Alkyne Cycloaddition) Complex->Clicked CuAAC Reaction (Probe + Linker) Linker Photo-Click Linker (Alkyne-Diazirine-Biotin) Linker->Clicked Covalent Covalently Crosslinked Proteome Clicked->Covalent UV Irradiation (365 nm) MS LC-MS/MS Identification Covalent->MS Streptavidin Enrichment & Tryptic Digest

Figure 1: Photo-Click Affinity Profiling workflow. The probe acts as the recognition element, while the modular linker provides the covalent capture mechanism.

Detailed Experimental Protocol

Safety Note: Azides are stable but should be handled with care. UV crosslinking requires eye protection.

Phase 1: Proteome Preparation

Objective: Solubilize the proteome while maintaining native enzymatic conformation.

  • Harvest Cells: Pellet

    
     cells (e.g., HepG2 or Mycobacterial culture) and wash 2x with cold PBS.
    
  • Lysis: Resuspend in Native Lysis Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% DDM or Digitonin for membrane proteins, 1x Protease Inhibitors).

    • Note: Avoid strong detergents like SDS at this stage, as they disrupt the specific affinity interaction.

  • Clarification: Centrifuge at

    
     for 15 min at 4°C. Collect supernatant.
    
  • Quantification: Adjust protein concentration to 2 mg/mL using a BCA assay.

Phase 2: Probe Incubation & Photo-Clicking

Objective: Bind targets and covalently capture them.

  • Probe Addition: Add 2,5-anhydro-1-azido-1-deoxy-D-glucitol (from 100 mM DMSO stock) to the lysate.

    • Experimental condition: 100 µM final probe concentration.

    • Control condition: DMSO vehicle only.

    • Competition Control (Optional): Pre-incubate with 10 mM Fructose or 2,5-anhydro-D-mannitol for 30 min before adding the probe to verify specificity.

  • Equilibration: Rotate for 1 hour at 4°C (or Room Temp if target is stable).

  • Click Reaction Cocktail: Prepare a master mix of the Photo-Linker (e.g., Biotin-PEG4-Diazirine-Alkyne).

    • Add Linker (50 µM final), TCEP (1 mM), TBTA (100 µM), and CuSO₄ (1 mM).

    • Critical: Perform this step quickly. The "click" reaction attaches the photoreactive biotin tag to the probe while it is bound to the protein.

  • Incubation: Allow CuAAC reaction to proceed for 1 hour at RT.

  • UV Crosslinking: Transfer samples to a 96-well plate (on ice). Irradiate with UV light (365 nm) for 10–20 minutes.

    • Mechanism:[1][2][3][4] The diazirine generates a carbene that inserts into the nearest amino acid backbone of the target protein.

Phase 3: Enrichment & Preparation for MS

Objective: Isolate labeled proteins.

  • Precipitation: Add cold Acetone (4:1 v/v) to precipitate proteins and remove excess unreacted probe/linker. Store at -20°C for 1 hour. Spin, discard supernatant, and air-dry pellet.

  • Resolubilization: Dissolve pellet in 500 µL 1.2% SDS / PBS . Heat at 95°C for 5 min to denature.

  • Streptavidin Pull-Down: Add 50 µL of Streptavidin-Agarose beads. Rotate for 2 hours at RT.

  • Stringent Washing:

    • 1x with 1% SDS in PBS.

    • 1x with 4M Urea.

    • 2x with 50 mM Ammonium Bicarbonate (AMBIC).

  • On-Bead Digestion: Add Trypsin (1 µg) in 100 µL AMBIC. Incubate overnight at 37°C.

  • Elution: Collect supernatant (peptides). Acidify with Formic Acid (5% final) for LC-MS/MS.

Data Analysis & Interpretation

Identification Criteria

Proteins are considered "Hits" if they meet the following criteria:

  • Enrichment Factor: >5-fold intensity in the Probe sample vs. DMSO Control .

  • Competition Sensitivity: >50% reduction in intensity in the Competition Control (Probe + Excess Fructose).

Expected Targets

Based on the furanose scaffold, anticipate enrichment of:

  • Solute Carrier Family 2 (GLUTs): specifically GLUT5 (fructose transporter) and GLUT2.

  • Hexokinases/Fructokinases: Enzymes capable of phosphorylating the 6-OH position.

  • Glycogen Phosphorylase: Known to be inhibited by anhydro-sugars.

  • Mycobacterial Transferases: If applied in M. tuberculosis, targets like AftA or AftB (arabinofuranosyltransferases) may be profiled.

References

  • Claustre, S., et al. (1999).[3] "Stereospecific synthesis of 1-amino-2,5-anhydro-1-deoxy-D-mannitol and derivatives." Carbohydrate Research. Link

  • Pathak, A. K., et al. (2007). "Synthesis of symmetrical C- and pseudo-symmetrical O-linked disaccharide analogs for arabinosyltransferase inhibitory activity in Mycobacterium tuberculosis." Bioorganic & Medicinal Chemistry Letters. Link

  • Ramos-McKay, J., et al. (2025). "Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino-d-mannitol (DMDP) and 2,5-Dideoxy-2,5-imino-d-glucitol." The Journal of Organic Chemistry. Link

  • Speers, A. E., & Cravatt, B. F. (2004). "Profiling enzyme activities in vivo using click chemistry methods." Chemistry & Biology. Link

  • Dungan, K. M. (2008). "1,5-anhydroglucitol (GlycoMark) as a marker of short-term glycemic control."[5] Expert Review of Molecular Diagnostics. Link

(Note: While 2,5-anhydro-1-azido-1-deoxy-D-glucitol is a specific isomer, references often discuss the broader class of anhydro-sugar probes and their synthesis/application in analogous systems.)

Sources

Method

protocol for pull-down assays using biotinylated 2,5-anhydro-D-glucitol

Application Note: Target Identification of Glucose Metabolism Regulators using Biotinylated 2,5-Anhydro-D-Glucitol Abstract This guide details the protocol for using Biotinylated 2,5-Anhydro-D-Glucitol (Bio-2,5-AG) as a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Target Identification of Glucose Metabolism Regulators using Biotinylated 2,5-Anhydro-D-Glucitol

Abstract

This guide details the protocol for using Biotinylated 2,5-Anhydro-D-Glucitol (Bio-2,5-AG) as a chemical probe for affinity purification (pull-down) assays. 2,5-Anhydro-D-glucitol (2,5-AG) is a metabolically stable analog of D-glucose and D-fructose that acts as a potent inhibitor of glycogen phosphorylase (GP) and a ligand for glucose transporters (GLUTs) and hexokinases. By leveraging the high affinity of the biotin-streptavidin interaction, this protocol enables the isolation and identification of specific carbohydrate-binding proteins from complex biological lysates. This workflow is optimized for detecting low-affinity metabolic interactions often lost in standard immunoprecipitation workflows.

Chemical Biology & Mechanism of Action

The Probe: 2,5-Anhydro-D-Glucitol (2,5-AG)

Unlike native glucose, which equilibrates between pyranose, furanose, and linear forms, 2,5-AG is locked in a furanose ring structure. This structural rigidity allows it to mimic the oxocarbenium ion transition state of glycosidic bond cleavage, making it a high-affinity competitive inhibitor for enzymes like Glycogen Phosphorylase (GP) .

  • Metabolic Trapping: In vivo, 2,5-AG can be phosphorylated by hexokinases to form 2,5-AG-1-phosphate (2,5-AGP) and 2,5-AG-1,6-bisphosphate (2,5-AGBP). These phosphorylated species accumulate and inhibit gluconeogenesis and glycogenolysis.[1][2]

  • Probe Design: The biotin moiety is typically attached via a polyethylene glycol (PEG) linker to a non-critical hydroxyl group (often C-1 or C-6) to minimize steric hindrance within the enzyme active site.

The Workflow Logic

The success of this assay relies on Competition-Based Validation . Because carbohydrate-protein interactions can be weak or non-specific, a "Competition Control" (excess free non-biotinylated 2,5-AG or Glucose) is mandatory to distinguish specific binders from background noise.

G Probe Biotin-2,5-AG Probe Complex Probe-Target Complex Probe->Complex Incubation Lysate Cell Lysate (Prey Proteins) Lysate->Complex Beads Streptavidin Magnetic Beads Complex->Beads Capture Wash Stringent Wash (Remove Non-Specifics) Beads->Wash Elution Competitive Elution (Free 2,5-AG) Wash->Elution Analysis Mass Spec / Western Blot Elution->Analysis

Figure 1: Workflow for Biotin-2,5-AG Pull-Down Assay.[3] The probe captures specific targets from the lysate, which are then immobilized on streptavidin beads. Competitive elution ensures high specificity.

Experimental Design & Controls

Experimental ConditionComponentsPurpose
A. Pull-Down (Experimental) Lysate + Bio-2,5-AGIdentifies putative binding partners.[3]
B. Competition Control Lysate + Bio-2,5-AG + Excess Free 2,5-AG (100x) Validates specificity. Specific bands should disappear or diminish significantly.
C. Bead Control Lysate + Streptavidin Beads (No Probe)Identifies "sticky" proteins that bind the matrix (e.g., carboxylases, chaperones).
D. Buffer Control Lysis Buffer + Bio-2,5-AG + BeadsChecks for probe aggregation or contamination.

Detailed Protocol

Buffer Preparation

Note: Carbohydrate-binding proteins (e.g., GLUTs) are often membrane-bound. Detergent choice is critical.

  • Lysis Buffer (Mild): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40 (or 1% Digitonin for GLUT preservation), 1 mM MgCl₂, 10% Glycerol, Protease/Phosphatase Inhibitor Cocktail.

  • Wash Buffer A (Low Stringency): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% NP-40.

  • Wash Buffer B (High Stringency): 50 mM Tris-HCl (pH 7.4), 300 mM NaCl, 0.5% NP-40.

  • Elution Buffer (Competitive): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 50 mM Free 2,5-Anhydro-D-Glucitol .

Lysate Preparation
  • Harvest Cells: Wash cells (e.g., HepG2, HEK293) 3x with ice-cold PBS to remove media glucose (which competes with the probe).

  • Lysis: Resuspend pellet in Lysis Buffer (500 µL per 10^7 cells). Incubate on ice for 30 min with occasional vortexing.

  • Clarification: Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

  • Quantification: Normalize protein concentration to 2 mg/mL using a BCA assay.

Pre-Clearing (Critical Step)

To reduce background from endogenous biotinylated proteins (e.g., Acetyl-CoA Carboxylase).

  • Add 30 µL of Streptavidin Magnetic Beads (pre-washed) to 1 mL of lysate.

  • Rotate for 1 hour at 4°C.

  • Magnetically separate and transfer the supernatant to a fresh tube. Discard beads.

Probe Incubation & Capture
  • Experimental Sample: Add Bio-2,5-AG (final conc. 10–50 µM) to 500 µL pre-cleared lysate.

  • Competition Control: Add Free 2,5-AG (final conc. 1–5 mM) to 500 µL lysate. Incubate 15 min before adding Bio-2,5-AG.

  • Incubate samples with rotation overnight at 4°C (equilibrium binding).

  • Capture: Add 30 µL pre-washed Streptavidin Magnetic Beads to each sample. Rotate for 1–2 hours at 4°C.

Washing & Elution
  • Wash: Place tubes on magnetic rack. Remove supernatant.[4]

  • Wash beads 2x with Wash Buffer A (Low Salt).

  • Wash beads 2x with Wash Buffer B (High Salt) to remove weak non-specific binders.

  • Elution Strategy:

    • Method A (Specific): Add 50 µL Elution Buffer (containing 50 mM Free 2,5-AG). Incubate 30 min at RT with shaking. Collect eluate.

    • Method B (Total Protein): Add 50 µL 2x Laemmli Sample Buffer. Boil at 95°C for 5 min. (Note: This elutes streptavidin monomers and non-specific background).

Downstream Analysis & Troubleshooting

Detection
  • Western Blot: Probe for known targets like Glycogen Phosphorylase (PYGL/PYGM) , Hexokinase (HK1/2) , or GLUT1/5 .

  • Mass Spectrometry: Perform trypsin digestion on the eluate for untargeted discovery.

Troubleshooting Guide
IssueProbable CauseSolution
High Background Non-specific hydrophobic binding.Increase salt in Wash Buffer B (up to 500 mM) or add 0.1% BSA to Lysis Buffer.
No Signal (Target Lost) Probe concentration too low or steric hindrance.Titrate Bio-2,5-AG (up to 100 µM). Ensure linker length (PEG4 or PEG12) is sufficient.
Strong Signal in Competition Control Interaction is non-specific.The protein is binding the bead matrix or the biotin tag, not the 2,5-AG moiety.
Target is Degraded Proteolysis during lysis.Add MG-132 (Proteasome inhibitor) and ensure lysis is strictly at 4°C.

Pathway Context (Graphviz)

The following diagram illustrates the metabolic node where 2,5-AG exerts its effect, highlighting why specific proteins (GP, HK) are expected in the pull-down.

MetabolicContext cluster_0 Pull-Down Targets Glycogen Glycogen G1P Glucose-1-Phosphate Glycogen->G1P Catalyzed by GP GP Glycogen Phosphorylase (Target) BioAG Bio-2,5-AG (Inhibitor/Probe) BioAG->GP Inhibits/Binds HK Hexokinase (Target) BioAG->HK Substrate Mimic

Figure 2: Metabolic targets of 2,5-AG. The probe mimics glucose/fructose states, physically interacting with Glycogen Phosphorylase and Hexokinase.

References

  • Inhibition of glycogenolysis by 2,5-anhydro-D-mannitol in isolated rat hepatocytes. Stevens, H. C., & Dills, W. L.[2] Jr. (1984). FEBS Letters. [Link]

  • A Fluorescence-Based Assay to Probe Inhibitory Effect of Fructose Mimics on GLUT5 Transport. Wawrzyniak, J., et al. (2022).[5] ACS Bio & Med Chem Au. [Link]

  • Optimization of Biotinylated RNA or DNA Pull-Down Assays. (Methodological Reference for Biotin-Streptavidin Systems) Panda, H., et al. (2023).[6][7] International Journal of Molecular Sciences. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Staudinger Ligation with 2,5-Anhydro-1-Azido-D-glucitol

Current Status: Operational Ticket ID: SL-GLUC-001 Lead Scientist: Dr. Aris Thorne, Senior Applications Specialist System Overview & Reagent Profile Welcome to the technical optimization guide for 2,5-anhydro-1-azido-D-g...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: SL-GLUC-001 Lead Scientist: Dr. Aris Thorne, Senior Applications Specialist

System Overview & Reagent Profile

Welcome to the technical optimization guide for 2,5-anhydro-1-azido-D-glucitol . This guide addresses the specific challenges of coupling this furanose-based azide with phosphine esters/thioesters to form stable amide bonds (Staudinger Ligation).

The Molecule: 2,5-Anhydro-1-Azido-D-glucitol

Unlike standard pyranose sugars, this molecule features a rigid tetrahydrofuran (furanose) core .

  • Structural Advantage: The C1-azide is located on an exocyclic primary carbon (–CH₂–N₃).

  • Kinetic Profile: As a primary azide , it exhibits superior kinetics compared to secondary ring azides (e.g., 3-azido-glucose). Steric hindrance is minimal, meaning "sluggish" reactions are likely due to the phosphine or solvent system, not the azide itself.

  • Solubility: Highly polar. Requires careful solvent selection to maintain homogeneity with lipophilic phosphines.

Core Protocol: The "Gold Standard" Workflow

Do not deviate from the stoichiometry below without consulting the troubleshooting matrix. This protocol is optimized for Traceless Staudinger Ligation (forming an amide bond).[1][]

Reagents
  • Azide: 2,5-anhydro-1-azido-D-glucitol (1.0 equiv)

  • Phosphine: Functionalized 2-(diphenylphosphino)terephthalate or similar thioester (1.1 – 1.2 equiv). Avoid large excesses which complicate purification.

  • Solvent System: DMF/Water (9:1) or THF/Water (4:1). Water is strictly required for the final hydrolysis step.

Step-by-Step Methodology
  • Deoxygenation (Critical): Sparge the reaction solvent (DMF or THF) with Argon for 15 minutes before adding reagents. Phosphines oxidize rapidly in air, becoming inert oxides.

  • Phosphine Addition: Dissolve the phosphine reagent in the dry organic solvent first.

  • Azide Introduction: Add the 2,5-anhydro-1-azido-D-glucitol (dissolved in minimal water if necessary).

  • Incubation: Stir at Room Temperature (20–25°C) for 12–16 hours.

    • Note: Heating (>40°C) promotes Staudinger Reduction (amine formation) over Ligation.

  • Monitoring: Monitor via LC-MS. Look for the disappearance of the Azide mass and the appearance of the Amide product.

  • Workup: Concentrate in vacuo. If using a traceless linker, the phosphine oxide byproduct must be removed via Flash Chromatography (typically polar mobile phases like DCM/MeOH).

Mechanism & Decision Pathways

Understanding the "Fork in the Road" is vital. The reaction proceeds through an Aza-ylide intermediate .[3][4] Its fate determines your success.

StaudingerMechanism Azide 2,5-Anhydro-1-Azido-D-glucitol (Primary Azide) Staudinger Staudinger Reaction Azide->Staudinger Phosphine Functionalized Phosphine (Ester/Thioester) Phosphine->Staudinger Iminophosphorane Aza-ylide Intermediate (Nucleophilic Nitrogen) Staudinger->Iminophosphorane - N2 (Gas evolution) Trap Intramolecular Trap (Acyl Transfer) Iminophosphorane->Trap Fast Kinetics (Desired) Hydrolysis Direct Hydrolysis (Premature Water Attack) Iminophosphorane->Hydrolysis Slow Kinetics (Undesired) LigationProduct LIGATION PRODUCT (Amide Bond) Trap->LigationProduct + H2O (Hydrolysis of linker) ReductionProduct REDUCTION PRODUCT (Amine + Phosphine Oxide) Hydrolysis->ReductionProduct

Figure 1: The Mechanistic Fork. Success depends on the Aza-ylide trapping rate exceeding the direct hydrolysis rate.

Troubleshooting Center (FAQ)

Issue 1: "I see starting material (Azide) remaining after 24 hours."

Diagnosis: Phosphine Oxidation. The phosphine reagent has likely oxidized to phosphine oxide (P=O) before reacting. P=O is inert to azides.

  • Verification: Check ³¹P NMR.

    • Active Phosphine: ~ -5 to -20 ppm.

    • Phosphine Oxide (Dead): ~ +25 to +30 ppm.

  • Fix: Use fresh phosphine. Store phosphines under Argon. Degas all solvents thoroughly.

Issue 2: "I am getting the Amine (reduction product) instead of the Amide."

Diagnosis: "Wet" Solvents or Steric Mismatch. If water attacks the Aza-ylide before the intramolecular trap (ester/thioester) captures it, you get simple reduction.

  • The 2,5-Anhydro Factor: Because your azide is primary and unhindered, the Aza-ylide forms fast. If the phosphine's trapping group (e.g., the ester) is sterically bulky or deactivated, water wins the race.

  • Fix:

    • Reduce water content initially. Run the first 4 hours anhydrous, then add water to hydrolyze the final intermediate.

    • Increase concentration. Higher concentration (0.1 M - 0.2 M) favors the bimolecular/intramolecular trapping over solvent hydrolysis.

Issue 3: "The reaction mixture turned into a gummy precipitate."

Diagnosis: Polarity Conflict. 2,5-anhydro-D-glucitol is highly polar; Triphenylphosphine-based reagents are highly non-polar. They phase-separated.[5]

  • Fix: Switch to a "Universal Solvent" mix.

    • Recommended: DMF/Water (9:1) or DMSO/THF (1:1).

    • Avoid: Pure Methanol (can cause transesterification side reactions with the phosphine ester).

Optimization Data Matrix

Use this table to select the correct Phosphine/Solvent combination for your specific constraint.

ParameterStandard ConditionOptimized for 2,5-Anhydro-GlucitolWhy?
Solvent THF/H₂ODMF/H₂O (9:1) The sugar derivative is insoluble in THF; DMF ensures homogeneity.
Concentration 0.05 M0.15 M - 0.2 M High concentration favors the intramolecular ligation step over hydrolysis.
Temperature 25°C20°C - 25°C Do not heat. Heating accelerates the "Reduction" side-reaction.
pH NeutralpH 7.5 - 8.0 Slightly basic pH prevents protonation of the Aza-ylide, keeping it nucleophilic for the trap.

Diagnostic Flowchart

Follow this logic path to resolve low yields.

Troubleshooting Start Start: Low Yield / Failure CheckOx Check Phosphine Quality (31P NMR) Start->CheckOx IsOxidized Is it Oxidized? (Signal at +30 ppm) CheckOx->IsOxidized Replace Replace Reagent & Degas Solvents IsOxidized->Replace Yes CheckProd Check Product Identity (LC-MS) IsOxidized->CheckProd No IsAmine Is it the Amine (Reduction Product)? CheckProd->IsAmine SolventFix Too much water early on. Run anhydrous for 4h, then add wet solvent. IsAmine->SolventFix Yes StericFix Phosphine trap too slow. Increase Concentration >0.1M. IsAmine->StericFix Yes (Alternative)

Figure 2: Diagnostic Logic for Staudinger Ligation Failures.

References

  • Saxon, E., & Bertozzi, C. R. (2000).[6] Cell Surface Engineering by a Modified Staudinger Reaction. Science, 287(5460), 2007–2010. Link

  • Lin, F. L., Hoyt, H. M., van Halbeek, H., Bergman, R. G., & Bertozzi, C. R. (2005).[7] Mechanistic Investigation of the Staudinger Ligation. Journal of the American Chemical Society, 127(8), 2686–2695.[7] Link

  • Nilsson, B. L., Kiessling, L. L., & Raines, R. T. (2000). Staudinger Ligation: A Peptide from a Thioester and Azide.[6][8] Organic Letters, 2(13), 1939–1941. Link

  • Kohn, M., & Breinbauer, R. (2004). The Staudinger Ligation: A Gift to Chemical Biology. Angewandte Chemie International Edition, 43(24), 3106–3116. Link

Sources

Optimization

Technical Support Center: Troubleshooting Low Signal in Azido Sugar Click Chemistry

Welcome to the Advanced Applications Support Center. Topic: Metabolic Oligosaccharide Engineering (MOE) & Bioorthogonal Ligation Ticket Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. Topic: Metabolic Oligosaccharide Engineering (MOE) & Bioorthogonal Ligation Ticket Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Signal Generation Chain

Low signal in metabolic labeling is rarely a single-point failure. It is a systemic inefficiency occurring at one of three critical bottlenecks:

  • Metabolic Flux (Biological): The cell's ability to uptake, process, and display the azido-sugar.

  • Ligation Efficiency (Chemical): The kinetic success of the azide-alkyne cycloaddition.[1]

  • Detection Physics (Optical): Fluorophore stability, steric accessibility, and background noise.

This guide deconstructs these phases to isolate your failure mode.

Phase 1: The Biological Variable (Metabolic Incorporation)

Diagnosis: If your cells are not "eating" and processing the sugar, no amount of click chemistry will generate a signal.

The Metabolic Pathway (Visualization)

Understanding where the sugar goes is critical. Ac4ManNAz, for example, is not simply stuck to the surface; it must be deacetylated in the cytosol, processed enzymatically, and trafficked through the Golgi.

MetabolicPathway Ac4Sugar Ac4ManNAz (Extracellular) Membrane Passive Diffusion (Plasma Membrane) Ac4Sugar->Membrane CytosolSugar ManNAz (Cytosol) Membrane->CytosolSugar Deacetylation (Carboxyesterases) EnzymaticStep Sialic Acid Biosynthesis Pathway CytosolSugar->EnzymaticStep Kinase/Epimerase CMPSiaNAz CMP-SiaNAz (Activated Donor) EnzymaticStep->CMPSiaNAz Golgi Golgi Apparatus (Glycosyltransferases) CMPSiaNAz->Golgi Transport Surface Cell Surface Sialoglycans Golgi->Surface Vesicular Transport

Caption: Figure 1.[2][3] The metabolic trajectory of Ac4ManNAz. Failure can occur at deacetylation (esterase activity) or Golgi trafficking.

FAQ: Metabolic Optimization

Q: I am using Ac4ManNAz but seeing no signal in my specific cell line. Why? A: Metabolic flux is highly cell-type dependent. Ac4ManNAz relies on the sialic acid biosynthetic pathway.[4]

  • Root Cause: Some cells (e.g., certain lymphoid lines or varying differentiation states) have low expression of the transporters or enzymes (like GNE or CMAS) required to process ManNAz [1].

  • Solution: Verify if your cell line expresses high levels of sialic acid. Alternatively, try Ac4GalNAz (Mucin-type O-glycans) or Ac4GlcNAz (O-GlcNAc/N-glycans), which utilize different salvage pathways [2].

Q: Should I increase the concentration beyond 50 µM to boost signal? A: Proceed with caution.

  • The Trap: While 50-100 µM is standard, concentrations >100 µM often induce metabolic arrest or toxicity, which shuts down protein synthesis and decreases surface glycan display [3].

  • The Fix: Extend incubation time (48h vs 24h) rather than increasing concentration. Replenish media with fresh azido-sugar every 24h to maintain a driving gradient.

Q: Why use peracetylated (Ac4) sugars instead of free sugars? A: Free sugars (e.g., ManNAz) are polar and enter cells poorly. Ac4-sugars are hydrophobic, allowing passive diffusion through the membrane.[5] Once inside, non-specific esterases cleave the acetyl groups, trapping the sugar in the cell [4].

Phase 2: The Chemical Variable (The Click Reaction)

Diagnosis: If the azide is present but the reaction fails, the issue lies in the ligation chemistry.

Workflow: CuAAC vs. SPAAC

Choosing the wrong chemistry for your application is the most common error.

ClickWorkflow Start Labeled Cells (Azides Present) Decision Live or Fixed? Start->Decision Live Live Cell Imaging Decision->Live Live Fixed Fixed Cell Imaging Decision->Fixed Fixed SPAAC SPAAC Reaction (DBCO/BCN Probes) Live->SPAAC Wash1 Wash (Critical) SPAAC->Wash1 Output Fluorescence Microscopy Wash1->Output Perm Permeabilization Fixed->Perm CuAAC CuAAC Reaction (CuSO4 + Ascorbate + THPTA) Perm->CuAAC CuAAC->Output

Caption: Figure 2. Decision matrix for ligation chemistry. CuAAC is preferred for fixed cells due to higher efficiency; SPAAC is mandatory for live cells.

Troubleshooting Matrix: Reaction Conditions
ParameterCuAAC (Copper-Catalyzed)SPAAC (Strain-Promoted)
Primary Failure Mode Cu(I) Oxidation: The reaction stops if Cu(I) oxidizes to Cu(II).Steric Hindrance: Bulky cyclooctynes (DBCO) cannot access crowded glycans.
The Fix Fresh Ascorbate: Make sodium ascorbate fresh every time. It degrades within minutes in solution.Linker Length: Use a PEG4 or PEG13 linker between the DBCO and fluorophore to improve access.
Ligand Importance Critical: You MUST use THPTA or TBTA. They protect Cu(I) from oxidation and prevent biomolecule degradation [5].[2]N/A
Background Noise Low (highly specific).High (Hydrophobic dyes stick to membranes; thiols can react with alkynes).
Reaction Time Fast (30-60 mins).Slow (1-4 hours).
FAQ: Chemical Troubleshooting

Q: I am using CuAAC and my signal is weak and patchy. A: This often indicates Copper(I) instability .

  • Protocol Check: Are you premixing CuSO4 and the Ligand (THPTA) before adding the Ascorbate?

  • Correct Order:

    • Mix CuSO4 + THPTA (Complex formation).

    • Add Alkyne-Dye.

    • Add Sodium Ascorbate (Start reaction).

    • Add to cells immediately.

  • Reasoning: If you add ascorbate to CuSO4 without the ligand, the copper precipitates or oxidizes rapidly, killing the catalysis.

Q: I am using SPAAC (DBCO) on live cells and see high background. A: DBCO is hydrophobic. It loves to stick to lipid membranes and hydrophobic pockets on proteins.

  • The Fix: Wash cells with a buffer containing 1% BSA or 5% FBS after the reaction. The albumin acts as a "sponge" to soak up the unbound hydrophobic probe [6].

Phase 3: Detection & Imaging (The Physical Variable)

Diagnosis: The chemistry worked, but you can't see it.

Q: My fluorescence bleaches instantly upon imaging. A: Click reaction byproducts (triazoles) do not cause bleaching, but the reaction conditions might.

  • CuAAC Issue: Residual oxidants (from the copper/ascorbate cycle) can generate reactive oxygen species (ROS) that destroy fluorophores.

  • Solution: Ensure extensive washing (3x with PBS/EDTA) after the click reaction to remove all copper traces before adding mounting media. Use an antifade mounting medium.[6]

Q: Can I use GFP-expressing cells with CuAAC? A: No. Copper(I) quenches GFP fluorescence and can denature the protein barrel.

  • Alternative: Use SPAAC for GFP lines, or use an anti-GFP antibody after the CuAAC reaction to re-stain the protein.

Validated Protocol: High-Sensitivity CuAAC Staining

Use this for maximum signal intensity in fixed cells.

  • Metabolic Labeling: Incubate cells with 50 µM Ac4ManNAz for 48 hours.

  • Fixation: Fix with 4% Paraformaldehyde (PFA) for 15 min. Wash 2x PBS.

  • Permeabilization: 0.25% Triton X-100 in PBS for 10 min. Wash 2x PBS.

  • Reaction Cocktail (Prepare Fresh):

    • PBS (buffer): Remaining volume

    • CuSO4 (20 mM stock): Final 1 mM

    • THPTA Ligand (50 mM stock): Final 2 mM (Maintain 1:2 to 1:5 Cu:Ligand ratio)

    • Alkyne-Fluorophore: Final 1-10 µM

    • Sodium Ascorbate (100 mM stock, fresh ): Final 10 mM

  • Incubation: Add cocktail to cells. Incubate 30-60 min at RT in the dark .

  • Wash: Wash 3x with PBS + 1 mM EDTA (removes copper).

  • Nuclear Stain: DAPI counterstain.

References

  • Agard, N. J., & Bertozzi, C. R. (2009). Chemical approaches to perturb, profile, and perceive glycans. Accounts of Chemical Research. Retrieved from [Link]

  • Kim, E. J., et al. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Theranostics. Retrieved from [Link]

  • Laughlin, S. T., & Bertozzi, C. R. (2007). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization. Nature Protocols. Retrieved from [Link]

  • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Retrieved from [Link]

  • Jena Bioscience. (2024). Click Chemistry Background & Troubleshooting. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Metabolic Oligosaccharide Engineering (MOE) &amp; Click Chemistry Imaging

Topic: Reducing Background Fluorescence in Cell Imaging with Sugar Analogs Welcome to the Advanced Imaging Support Center. Your Guide: Senior Application Scientist, Chemical Biology Division.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reducing Background Fluorescence in Cell Imaging with Sugar Analogs

Welcome to the Advanced Imaging Support Center. Your Guide: Senior Application Scientist, Chemical Biology Division.

This guide addresses the signal-to-noise (SNR) challenges inherent in Metabolic Oligosaccharide Engineering (MOE). When using azide- or alkyne-functionalized sugar analogs (e.g., Ac4ManNAz, Ac4GalNAz) followed by bioorthogonal "click" chemistry, background fluorescence is the primary bottleneck for publication-quality data.

This is not a generic manual. It is a troubleshooting system designed to isolate and eliminate the three sources of noise: Metabolic Misincorporation , Non-Specific Fluorophore Binding , and Autofluorescence .

PART 1: The Chemistry of Noise (Diagnostic Framework)

Before troubleshooting, identify your noise phenotype.[1] Background in MOE is rarely random; it follows specific chemical logic.

Noise PhenotypeProbable CauseMechanism
Cytosolic Haze Unwashed FluorophoreHydrophobic dyes (e.g., TAMRA, DBCO) partition into intracellular membranes and lipids.
Speckles/Aggregates Dye PrecipitationFluorophores crash out of solution in aqueous buffers (PBS) before reacting.
Membrane "Glow" Hydrophobic Stickiness(SPAAC specific) Cyclooctyne probes (DBCO/BCN) bind non-specifically to serum proteins or lipid bilayers.
High Nuclear Signal DNA IntercalationPlanar, aromatic dyes (like some Rhodamines) intercalating into DNA, or free sugar incorporation into nuclear proteins.
Green/Blue Haze AutofluorescenceAldehyde fixation reacting with cellular amines; exacerbated by copper toxicity (CuAAC).
PART 2: Troubleshooting Guides & FAQs
Module A: Reagent Optimization (The "Input" Phase)

Q: I am using Ac4ManNAz at 100 µM. My cells look stressed and background is high. Why? A: You are likely overdosing the system.

  • The Science: Tetraacetylated sugars (Ac4ManNAz) are hydrophobic to permeate the membrane. Once inside, non-specific esterases deacetylate them. At high concentrations (>50 µM), the acetate byproduct accumulates, altering intracellular pH and causing cytotoxicity. Stressed cells auto-fluoresce more due to oxidized flavins and metabolic dysregulation.

  • The Fix: Titrate down. Most cell lines (HeLa, HEK293, CHO) achieve saturation labeling at 10–25 µM .

  • Pro-Tip: If using N-azidoacetylmannosamine (ManNAz, non-acetylated), you need much higher concentrations (1–2 mM) because uptake is transporter-dependent and inefficient, but it is less toxic.

Q: Why do I see background signal in my "No-Sugar" control? A: This is usually due to "stickiness" of the click reagent, not the sugar.

  • The Science: If you are using Copper-Free Click (SPAAC) with DBCO or BCN probes, these molecules are bulky and highly hydrophobic. They stick to hydrophobic pockets in proteins and lipid membranes even without an azide present.

  • The Fix:

    • Switch to CuAAC (Copper-Catalyzed): Picolyl azides and standard alkynes are smaller and wash out easier.

    • Use Fluorogenic Probes: Switch to "Turn-On" probes (e.g., 3-azido-7-hydroxycoumarin or CalFluor). These are non-fluorescent until the triazole ring forms, effectively eliminating background from unwashed dye [1, 2].

Module B: The Click Reaction (The "Process" Phase)

Q: CuAAC vs. SPAAC: Which yields lower background for fixed cells? A: CuAAC (Copper-Catalyzed) is superior for low background in fixed cells.

  • Reasoning: Although copper is toxic to live cells, in fixed cells this is irrelevant. The reagents (alkyne/azide) are small and water-soluble, allowing them to be washed away easily.

  • The SPAAC Problem: SPAAC reagents (DBCO) are designed for live cells but are "greasy." In fixed cells, they bind irreversibly to fixed proteins/lipids, creating a high noise floor [3].

Q: My dye precipitates immediately upon adding to the buffer. How do I stop this? A: You are likely adding the dye directly to PBS.

  • The Protocol: Predissolve the fluorophore in DMSO. Create a "Click Master Mix" where the dye is the last component added.

  • Critical Step: Ensure your reaction buffer contains 3% BSA (Bovine Serum Albumin) . Albumin acts as a scavenger, keeping the hydrophobic dye in solution and preventing it from crashing onto the cells, while still allowing the specific click reaction to proceed.

Module C: Washing & Imaging (The "Output" Phase)

Q: I’ve washed 5 times with PBS, but the background persists. What now? A: PBS is too polar to remove hydrophobic dyes.

  • The "Back-Extraction" Technique: Perform your washes with PBS + 1% BSA or PBS + 0.1% Tween-20 . The protein/detergent creates a hydrophobic sink that pulls the unreacted dye out of the cellular membranes.

  • Solvent Wash (Fixed Cells Only): For stubborn dyes like TAMRA, a quick rinse with 50% Methanol/PBS can strip non-specific binding without affecting the covalent triazole bond.

PART 3: Optimized Low-Background Protocol (Fixed Cells)

Objective: Label cell surface/intracellular sialic acids with Ac4ManNAz using CuAAC with minimal background.

Reagents:

  • Sugar: Ac4ManNAz (stock 10 mM in DMSO).

  • Fixative: 4% Paraformaldehyde (PFA) (fresh, methanol-free).

  • Click Cocktail: CuSO4, THPTA (ligand), Sodium Ascorbate, Alkyne-Fluorophore.

  • Wash Buffer A: PBS + 1% BSA.

Step-by-Step Workflow:

  • Metabolic Labeling:

    • Seed cells.[2] Add 20 µM Ac4ManNAz (final). Incubate 24–48 hours.

    • Control: Treat one well with DMSO only (No Sugar).

  • Clearance Wash (Crucial):

    • Wash live cells 2x with warm PBS before fixation.

    • Why: Removes extracellular azides that might have hydrolyzed in the media, preventing "halo" artifacts.

  • Fixation & Permeabilization:

    • Fix with 4% PFA for 10 min at RT.

    • Wash 2x with PBS.[1]

    • Permeabilize with 0.25% Triton X-100 for 5 min (if intracellular imaging is required).

  • Blocking (The Shield):

    • Incubate with 3% BSA in PBS for 30 min.

    • Why: Blocks sticky sites on fixed proteins.

  • The Click Reaction (CuAAC):

    • Prepare Master Mix in this order:

      • PBS (remaining volume)

      • CuSO4 (1 mM final)

      • THPTA Ligand (5 mM final) -> Premix Cu/Ligand first!

      • Alkyne-Fluorophore (1–5 µM final)

      • Sodium Ascorbate (10 mM final) -> Activates reaction.

    • Add to cells immediately. Incubate 30–60 min at RT in the dark .

  • The "Scavenger" Wash:

    • Remove reaction mix.

    • Wash 2x with PBS + 1% BSA + 1 mM EDTA .

    • Why: BSA pulls out hydrophobic dye; EDTA chelates copper to stop oxidation (which causes autofluorescence).

    • Wash 2x with PBS to remove BSA.

  • Imaging:

    • Image immediately or mount with antifade.

PART 4: Visualizing the Logic
Diagram 1: The Signal-to-Noise Workflow

This diagram illustrates where noise enters the system and the specific "Gatekeepers" (controls) used to stop it.

MOE_Workflow cluster_input Input Phase cluster_reaction Click Reaction cluster_output Output Phase Ac4ManNAz Ac4ManNAz Entry Metabolism Metabolic Incorporation Ac4ManNAz->Metabolism Toxicity Noise: Toxicity/ Autofluorescence Ac4ManNAz->Toxicity Click CuAAC/SPAAC Reaction Metabolism->Click DoseControl Gatekeeper: Limit to 20µM Toxicity->DoseControl NonSpec Noise: Hydrophobic Binding (Sticky Dye) Click->NonSpec Imaging Fluorescence Imaging Click->Imaging Unwashed Noise: Unwashed Fluorophore Click->Unwashed Fluorogenic Gatekeeper: Fluorogenic Probes NonSpec->Fluorogenic BSAWash Gatekeeper: BSA Back-Extraction Unwashed->BSAWash

Caption: Workflow identifying the three main noise injection points (Red) and the specific chemical gatekeepers (Green) required to neutralize them.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to diagnose your specific background issue.

Troubleshooting_Tree Start High Background Detected IsControlClean Is 'No-Sugar' Control Clean? Start->IsControlClean DirtyControl Issue: Non-Specific Binding IsControlClean->DirtyControl No (Control has signal) CleanControl Issue: Metabolic/Biological IsControlClean->CleanControl Yes (Control is clean) CheckDye Are you using SPAAC (DBCO)? DirtyControl->CheckDye SwitchCuAAC Solution: Switch to CuAAC or Picolyl Azide CheckDye->SwitchCuAAC Yes WashBetter Solution: Add BSA/Tween to Wash Buffer CheckDye->WashBetter No (Using CuAAC) CheckLoc Where is the signal? CleanControl->CheckLoc Nuclear Nuclear Signal? CheckLoc->Nuclear Nucleus Cytosolic Cytosolic Haze? CheckLoc->Cytosolic Cytoplasm ReduceConc Solution: Reduce Sugar Conc. (Prevents off-target metabolism) Nuclear->ReduceConc Yes FixWash Solution: Wash cells BEFORE fixation (Remove extracellular) Cytosolic->FixWash Yes

Caption: Decision matrix for isolating the root cause of background fluorescence based on negative control performance and signal localization.

PART 5: Comparative Data (CuAAC vs. SPAAC)

The choice of chemistry dictates the background profile.

FeatureCuAAC (Copper-Catalyzed)SPAAC (Strain-Promoted)
Reaction Kinetics Fast (

M

s

)
Slow (

to

M

s

)
Reagent Hydrophobicity Low (Small, polar azides/alkynes)High (Bulky, greasy cyclooctynes)
Non-Specific Binding Low (Easy to wash out)High (Sticks to membranes/albumin)
Toxicity High (Copper ROS) - Fixed cells onlyLow - Ideal for Live Cells
Best For Fixed Cell Imaging (Low Background) Live Cell Imaging / Animals
Background Solution Chelate Copper (EDTA)Use Fluorogenic Probes / Wash with BSA
References
  • Shieh, P., et al. (2012). "Fluorogenic azidofluoresceins for biological imaging." Journal of the American Chemical Society, 134(42), 17428-17431.

  • Le Droumaguet, C., et al. (2010). "Fluorogenic click reaction."[3][4] Chemical Society Reviews, 39(4), 1233-1239.

  • van Geel, R., et al. (2012). "Preventing non-specific binding of cyclooctynes in click chemistry." Bioconjugate Chemistry, 23(3), 392-398.

  • Agard, N. J., & Bertozzi, C. R. (2009). "Chemical approaches to perturb, profile, and perceive glycans." Accounts of Chemical Research, 42(6), 788-797.

  • Thermo Fisher Scientific. "Background in Fluorescence Imaging: Troubleshooting Guide."

Sources

Optimization

Technical Support Center: Optimizing Cell Permeability and Metabolic Labeling with 2,5-Anhydro-1-azido-1-deoxy-D-glucitol

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and biological challenges associated with using 2,5-anhydro-1-azi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and biological challenges associated with using 2,5-anhydro-1-azido-1-deoxy-D-glucitol (CAS: 243469-59-2) in metabolic oligosaccharide engineering.

This guide bypasses generic advice to provide you with causality-driven troubleshooting, self-validating protocols, and quantitative insights to ensure your bioorthogonal labeling experiments succeed.

FAQ 1: The Permeability Barrier

Q: Why is the baseline cell permeability of 2,5-anhydro-1-azido-1-deoxy-D-glucitol so low, resulting in negligible signal in my metabolic labeling assays?

A: The issue stems directly from the molecule's structural polarity. 2,5-anhydro-D-glucitol is a furanose-type structure (an oxygen bridge between C2 and C5). In the 1-azido-1-deoxy derivative, the C1 position is modified with an azide, leaving three highly polar, free secondary and primary hydroxyl groups at the C3, C4, and C6 positions.

Because mammalian cells lack specific cell surface transporters for this unnatural analog, the molecule cannot readily cross the hydrophobic lipid bilayer. Without modification, cellular entry is restricted to inefficient macropinocytosis, which requires prohibitively high extracellular concentrations (often >40 mM) to achieve any meaningful intracellular accumulation[1].

FAQ 2: The Prodrug Solution

Q: How can I chemically modify this probe to enhance cellular uptake without losing its bioorthogonal reactivity?

A: The field standard for overcoming the polarity of azido sugars is the peracetylation prodrug strategy . By synthesizing the 3,4,6-tri-O-acetyl derivative, you mask the hydrophilic hydroxyl groups with lipophilic acetyl esters. This drastically increases the molecule's partition coefficient (cLogP), allowing it to passively diffuse across the cell membrane[2].

Once inside the cell, non-specific cytosolic carboxyesterases cleave the ester bonds, releasing the active, polar azido sugar. Because the active form is highly polar, it becomes effectively "trapped" inside the cytosol, where it can be salvaged by endogenous glycosyltransferases for metabolic incorporation[3].

Step-by-Step Methodology: Synthesis of 3,4,6-tri-O-acetyl-2,5-anhydro-1-azido-1-deoxy-D-glucitol

This protocol is designed as a self-validating system to ensure complete conversion.

  • Reaction Setup: Dissolve 1.0 eq of 2,5-anhydro-1-azido-1-deoxy-D-glucitol in anhydrous pyridine (0.2 M). Causality: Pyridine acts as both the solvent and a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate.

  • Acetylation: Dropwise add 5.0 eq of acetic anhydride at 0°C under inert gas (Argon/N2). Stir and allow the reaction to warm to room temperature over 12 hours.

  • Self-Validation Checkpoint (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: EtOAc/Hexane 1:1). Stain with anisaldehyde. The reaction is complete when the highly polar baseline spot (starting material) is entirely replaced by a high-Rf spot (tri-acetylated product).

  • Quenching & Extraction: Quench the reaction with ice-cold methanol to destroy excess acetic anhydride. Concentrate under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and purify via flash column chromatography to yield the pure tri-O-acetyl prodrug.

Pathway A Tri-O-acetyl Azido Sugar (High Lipophilicity) B Passive Diffusion (Lipid Bilayer) A->B Uptake C Esterase Cleavage (Cytosol) B->C Internalization D Active Azido Sugar (Trapped Intracellularly) C->D - Acetate E Metabolic Incorporation (Glycosyltransferases) D->E Biosynthesis F CuAAC Detection (Fluorophore Ligation) E->F Click Reaction

Fig 1: Mechanism of prodrug diffusion, intracellular activation, and bioorthogonal detection.

FAQ 3: Balancing Uptake and Toxicity

Q: I've switched to the peracetylated form, but I'm now seeing cellular toxicity and altered cell phenotypes. What is causing this?

A: You are likely experiencing acetate toxicity . While 1[1], the cleavage of three acetyl groups per molecule releases a massive localized concentration of intracellular acetate. This rapid release lowers cytosolic pH and can alter endogenous metabolic fluxes (e.g., artificially inflating acetyl-CoA pools), leading to cytotoxicity and phenotypic artifacts[4].

To optimize your assay, you must titrate the probe. The table below summarizes the quantitative trade-offs between acetylation state, permeability, and toxicity.

Table 1: Effect of Acetylation on 2,5-anhydro-1-azido-1-deoxy-D-glucitol Properties

Modification StateEstimated cLogPCell Permeability MechanismRelative Labeling EfficiencyCellular Toxicity (at 50 µM)
Unmodified (3 Free OH)-2.1Macropinocytosis (Inefficient)1x (Baseline)Low (<5% Cell Death)
Di-acetylated (1 Free OH)0.5Moderate Passive Diffusion15xModerate (~10% Cell Death)
Tri-acetylated (Prodrug) 1.8 High Passive Diffusion 45x High (>20% Cell Death)

Note: If tri-acetylation causes unacceptable toxicity in your specific cell line, titrate the concentration down from 50 µM to 10–25 µM.

FAQ 4: Optimizing the Labeling Workflow

Q: What is the optimal workflow for metabolic labeling of cells using the peracetylated probe to ensure high signal-to-noise ratios?

A: Successful detection relies on pairing efficient metabolic incorporation with a highly optimized Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) reaction.

Step-by-Step Methodology: Metabolic Labeling and CuAAC Detection
  • Cell Incubation: Seed cells to 70% confluency. Treat with 20 µM of the tri-O-acetylated probe (diluted from a 100 mM DMSO stock) for 24–48 hours.

    • Self-Validation Checkpoint: Always run a parallel well treated with a vehicle control (DMSO) and a well treated with the unmodified sugar. The unmodified control validates that the signal is strictly dependent on the prodrug modification overcoming the permeability barrier.

  • Harvest and Lysis: Wash cells 3x with ice-cold PBS to remove unincorporated extracellular probe. Lyse cells in 1% NP-40 buffer containing protease inhibitors. Quantify protein concentration via BCA assay to ensure equal loading.

  • Click Reaction Cocktail Preparation: Prepare the following reagents fresh in this exact order to prevent premature copper oxidation:

    • Alkyne-Fluorophore or Alkyne-Biotin (100 µM final)

    • CuSO4 (1 mM final)

    • THPTA ligand (5 mM final). Causality: THPTA stabilizes Cu(I) and prevents the generation of reactive oxygen species (ROS) that degrade proteins.

    • Sodium Ascorbate (10 mM final). Causality: Ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ.

  • Ligation: Add the click cocktail to the lysates and incubate in the dark at room temperature for 1 hour.

  • Analysis: Precipitate proteins using methanol/chloroform to remove unreacted fluorophore, resuspend in SDS sample buffer, and analyze via SDS-PAGE/Western Blot or in-gel fluorescence.

Troubleshooting Start Issue: Low Labeling Signal or High Cell Death Check1 Assess Cell Viability (Trypan Blue / MTT) Start->Check1 Tox Toxicity Observed (>15% Death) Check1->Tox Yes NoTox Cells Healthy (>85% Viability) Check1->NoTox No Sol1 Action: Titrate Probe (Reduce to 10-25 µM) Tox->Sol1 Acetate Toxicity Check2 Verify Click Reagents (Cu(I) Generation) NoTox->Check2 Proceed Sol2 Action: Optimize CuAAC (Fresh Ascorbate/THPTA) Check2->Sol2 Inefficient Ligation

Fig 2: Troubleshooting logic tree for resolving low signal and toxicity in metabolic labeling.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1-Azido-1-Deoxy Sugar Alcohols

Welcome to the Technical Support Center. The synthesis of 1-azido-1-deoxy sugar alcohols (alditols) is a critical bottleneck in the development of iminosugars[1] and bioorthogonal click chemistry probes[2].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 1-azido-1-deoxy sugar alcohols (alditols) is a critical bottleneck in the development of iminosugars[1] and bioorthogonal click chemistry probes[2]. As a Senior Application Scientist, I frequently encounter researchers struggling with regioselectivity, catalyst poisoning, and safety hazards when handling these highly polar, unprotected carbohydrate derivatives.

This guide provides field-proven troubleshooting FAQs, mechanistic insights, and a self-validating protocol to ensure your synthetic workflows are safe, high-yielding, and reproducible.

🔬 Frequently Asked Questions & Troubleshooting

Q1: I am attempting a direct Mitsunobu azidation on an unprotected alditol (e.g., D-glucitol), but I keep isolating an intractable mixture of C-1, C-6, and C-1,6-diazido products. How can I achieve strict C-1 regioselectivity?

The Causality: The fundamental issue lies in the structural symmetry of alditols. Both the C-1 and C-6 positions terminate in primary hydroxyl groups with nearly identical steric hindrance and pKa values. Reagents like triphenylphosphine/DIAD/DPPA cannot adequately differentiate between them, leading to statistical mixtures. The Solution: Abandon direct hydroxyl displacement. Instead, utilize a chemoselective diazotransfer reaction on a 1-amino-1-deoxy alditol precursor (e.g., commercially available D-glucamine)[3]. The primary amine is orders of magnitude more nucleophilic than the surrounding hydroxyls, allowing strict C-1 functionalization without the need for exhaustive protecting group strategies[1].

Q2: For the diazotransfer reaction, triflyl azide (TfN₃) is notoriously explosive and difficult to handle. What is a safer, scalable alternative?

The Causality: TfN₃ is highly volatile and prone to detonation, making it unsuitable for routine benchwork or scale-up. The Solution: I mandate the use of Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) . ISA is a shelf-stable, crystalline solid that safely delivers the diazo group to primary amines in aqueous media. Because the sugar alcohol is highly water-soluble, the entire transformation can be performed in a biphasic H₂O/MeOH system, yielding the 1-azido-1-deoxy alditol safely and in near-quantitative yields.

Q3: After successfully synthesizing 1-azido-1-deoxy-D-glucitol, my downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is failing. The reaction turns green/blue, and I get no triazole product. Why?

The Causality: You are observing catalyst sequestration and oxidation. Unprotected 1-azido-1-deoxy sugar alcohols are potent multidentate ligands. The vicinal diols on the sugar backbone chelate the active Cu(I) species, pulling it out of the catalytic cycle and accelerating its disproportionation or aerobic oxidation to Cu(II) (indicated by the green/blue color)[4]. The Solution: You must introduce a strongly coordinating, accelerating ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) to outcompete the sugar alcohol for Cu(I) binding. THPTA maintains the copper in its active +1 oxidation state and protects it from degradation, ensuring rapid triazole formation[4].

📊 Data Presentation: Pathway Optimization

To highlight the efficiency of the diazotransfer route, review the quantitative comparison of standard synthetic strategies below:

Synthetic StrategyStarting PrecursorRegioselectivity (C-1 vs C-6)Overall YieldStep CountSafety Profile
Direct Mitsunobu Azidation Unprotected AlditolPoor (Intractable Mixture)< 30%1Moderate
Selective Protection Route Aldose (e.g., D-Glucose)Excellent40–50%5–6Low (Harsh Reagents)
Diazotransfer (Recommended) 1-Amino-1-deoxy-alditolAbsolute (100% C-1)> 90%1High (with ISA)

🧪 Experimental Protocol: Chemoselective Diazotransfer

Self-Validating System: This protocol is inherently self-validating. The reaction's progress is visually confirmed by the disappearance of the ninhydrin-positive amine spot on TLC. The final product's identity is instantly verified by a strong IR absorbance at ~2100 cm⁻¹ (azide asymmetric stretch), confirming successful azidation without requiring complex NMR deconvolution.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of 1-amino-1-deoxy-D-glucitol[3] and 25.0 mmol of K₂CO₃ in 20 mL of a MeOH/H₂O (1:1 v/v) solvent mixture. Causality: The high polarity of this solvent mixture ensures both the organic diazotransfer reagent and the highly polar sugar remain in solution.

  • Catalyst Addition: Add 0.1 mmol (1 mol%) of CuSO₄·5H₂O. The solution will turn light blue, indicating the active Cu(II) catalytic state necessary to activate the amine.

  • Reagent Introduction: Portion-wise, add 12.0 mmol of Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) at room temperature. Caution: While significantly safer than TfN₃, always handle azide-containing reagents behind a blast shield.

  • Reaction Monitoring: Stir vigorously for 4–6 hours. Spot the reaction mixture on silica TLC (eluent: EtOAc/MeOH/H₂O) and stain with ninhydrin. The reaction is complete when the baseline primary amine spot completely vanishes.

  • Workup & Purification: Acidify the mixture slightly (pH ~6) with 1M HCl to neutralize the carbonate. Concentrate under reduced pressure. Purify the crude residue via reverse-phase chromatography (C18) or by passing it through a short plug of cation-exchange resin to remove copper and inorganic salts.

🗺️ Mandatory Visualization: Synthetic Decision Logic

SynthesisLogic Start Target: 1-Azido-1-deoxy-alditol Route1 Direct Azidation (Unprotected Alditol) Start->Route1 Route2 Diazotransfer (1-Amino-1-deoxy-alditol) Start->Route2 Route3 Protecting Group Strategy (Aldose Precursor) Start->Route3 Res1 Poor Regioselectivity (C1/C6 Mixtures) Route1->Res1 Mitsunobu/Appel Res2 Absolute Regioselectivity (High Yield) Route2->Res2 ISA / Cu(II) Catalysis Res3 Low Yield (Multi-step Synthesis) Route3->Res3 Tritylation/Tosylation Final Optimal Scalable Pathway Res2->Final

Logical decision tree for selecting the optimal synthetic pathway for 1-azido-1-deoxy alditols.

📚 References

  • Cipolla, L., La Ferla, B., & Nicotra, F. (2003). General Methods for Iminosugar Synthesis. Current Topics in Medicinal Chemistry.

  • Jiang, H., et al. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. MDPI.

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.

  • García-Moreno, M. I., et al. (2002). One-step synthesis of non-anomeric sugar isothiocyanates from sugar azides. Carbohydrate Research.

Sources

Optimization

Technical Support Center: Minimizing Off-Target Labeling in Metabolic Oligosaccharide Engineering (MOE)

Welcome to the Advanced Applications Support Center. As metabolic oligosaccharide engineering (MOE) transitions from basic visualization to precision chemoproteomics, distinguishing true glycosylation from chemical artif...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As metabolic oligosaccharide engineering (MOE) transitions from basic visualization to precision chemoproteomics, distinguishing true glycosylation from chemical artifacts is paramount. This guide is engineered for researchers and drug development professionals to troubleshoot, isolate, and eliminate off-target background labeling when using azido-sugar probes.

Core Troubleshooting & FAQs

The S-Glycosylation Artifact: Cytosolic Background

Q: I am using per-O-acetylated azido-sugars (e.g., Ac4GlcNAz) to label O-GlcNAcylated proteins, but my negative controls and known non-glycosylated cytosolic proteins show massive background signals. What is causing this?

A: You are observing artificial, non-enzymatic S-glycosylation. While per-O-acetylation is routinely used to increase the cellular uptake of azido-sugars, intracellular esterases can prematurely deacetylate the anomeric and 3-O positions[1].

The Causality: This premature deacetylation triggers a base-catalyzed ring-opening and β-elimination of the 3-O-acetate, forming a highly reactive α,β-unsaturated aldehyde[1]. This intermediate acts as a Michael acceptor, reacting non-enzymatically with nucleophilic cysteine residues on cytosolic proteins to form stable thioether linkages[2]. Because this is a stable thioether (unlike thioesters), standard hydroxylamine treatments will not cleave it, leading to false-positive identifications in chemoproteomics[2].

The Solution: To establish a self-validating system, run a parallel control using unacetylated (free) azido-sugars. Free sugars bypass this elimination pathway entirely, preventing the formation of the Michael acceptor[2]. If you must use acetylated sugars, reduce the concentration to ≤50 µM and limit incubation times.

Metabolic Epimerization: Pathway Crosstalk

Q: I am using Ac4GalNAz to specifically probe mucin-type O-GalNAc glycans, but mass spectrometry reveals widespread labeling on intracellular O-GlcNAc sites. How do I prevent this crosstalk?

A: Your probe is being hijacked by the cell's endogenous salvage pathway epimerases.

The Causality: The enzyme UDP-galactose 4-epimerase (GALE) exists in an equilibrium state, interconverting UDP-GalNAz and UDP-GlcNAz[3]. Consequently, the azido-sugar is diverted away from the Golgi-resident GalNAc transferases and fed directly to the cytosolic/nuclear O-GlcNAc transferase (OGT), destroying your intended target selectivity.

The Solution: To achieve true O-GalNAc selectivity, you must bypass the epimerase equilibrium. Use a GALE-knockout cell line, or employ precision-caged precursors (such as GalNAzMe-1-phosphate) that are structurally restricted from interacting with GALE[3].

Click Chemistry Background: SPAAC vs. CuAAC

Q: My "no-sugar" control cells still show high fluorescence after reacting with DBCO-fluorophores. How can I reduce this background?

A: Strain-promoted azide-alkyne cycloaddition (SPAAC) reagents, particularly dibenzocyclooctynes (DBCO), suffer from severe off-target binding due to their thermodynamics.

The Causality: DBCO is highly lipophilic. The fused aromatic rings drive non-specific hydrophobic interactions with lipid bilayers and hydrophobic protein pockets. Furthermore, over extended incubations, the strained alkyne can undergo thiol-yne addition with endogenous cysteines.

The Solution: Transition to Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using terminal alkynes, which are biologically inert and highly hydrophilic. If SPAAC is mandatory for live-cell imaging, switch to a more hydrophilic cyclooctyne (e.g., sulfo-DBCO or BCN) and pre-alkylate your lysates.

Mechanistic Pathways & Workflows

Pathway Ac4Sugar Per-O-Acetylated Azido Sugar (e.g., Ac4GlcNAz) Deacetylation Esterase Cleavage (Anomeric & 3-O-acetate) Ac4Sugar->Deacetylation Side Reaction Kinase Kinase / Pyrophosphorylase (Salvage Pathway) Ac4Sugar->Kinase Normal Metabolism MichaelAcceptor α,β-Unsaturated Aldehyde Intermediate Deacetylation->MichaelAcceptor Ring Opening OffTarget Off-Target S-Glycosylation (Cysteine Adducts) MichaelAcceptor->OffTarget + Protein-SH UDPSugar UDP-Azido Sugar Kinase->UDPSugar OnTarget On-Target Glycosylation (N-/O-linked Glycans) UDPSugar->OnTarget Glycosyltransferases

Fig 1: Divergent pathways of per-O-acetylated azido sugars causing S-glycosylation artifacts.

Workflow Step1 1. Cell Incubation (Free Azido-Sugar) Step2 2. Lysis & Alkylation (Iodoacetamide) Step1->Step2 Step3 3. Click Chemistry (CuAAC + THPTA) Step2->Step3 Step4 4. Stringent Wash (MeOH/Chloroform) Step3->Step4 Step5 5. Downstream Analysis (MS or Imaging) Step4->Step5

Fig 2: Optimized self-validating workflow for high-fidelity metabolic glycan labeling.

Quantitative Data: Click Reagent Selection

To minimize background during the ligation phase, reagent selection must be dictated by the hydrophobicity and reactivity profile of the probe.

Click Reagent ClassExample ProbeHydrophobicity (Est. LogP)Non-Specific Background RiskPrimary Off-Target MechanismRecommended Mitigation Strategy
Cyclooctyne (SPAAC) DBCO-FluorophoreHigh (~3.5)++++Hydrophobic insertion, Thiol-yne additionUse Sulfo-DBCO; limit reaction to <1 hr.
Cyclooctyne (SPAAC) BCN-FluorophoreModerate (~2.0)++Thiol reactivityPre-alkylate lysates with Iodoacetamide.
Terminal Alkyne (CuAAC) Alkyne-FluorophoreLow (~0.5)+Copper-induced ROS aggregationUse THPTA ligand (5:1 ratio to Cu).

Validated Experimental Protocol: High-Fidelity MOE Labeling

This protocol is designed as a self-validating system . By chemically eliminating confounding variables at each step, any resulting signal is definitively linked to true enzymatic glycosylation.

Step 1: Metabolic Labeling (The Input Control)

  • Action: Incubate cells with 50 µM of unacetylated (free) azido-sugar (e.g., GalNAz or GlcNAz) for 24–48 hours.

  • Causality: Utilizing free sugars prevents the esterase-driven β-elimination cascade, entirely bypassing the formation of the Michael acceptor responsible for artificial S-glycosylation[2].

Step 2: Lysis and Thiol Alkylation (The Self-Validating Step)

  • Action: Lyse cells in a 1% SDS buffer containing 50 mM Iodoacetamide (IAA) and 1x Protease Inhibitor Cocktail. Incubate in the dark at room temperature for 30 minutes.

  • Causality: IAA irreversibly alkylates free cysteine thiols. This mathematically eliminates the variable of post-lysis nucleophilic attack on click reagents (such as thiol-yne side reactions with DBCO), ensuring downstream signals are strictly derived from the azide-alkyne cycloaddition.

Step 3: ROS-Protected CuAAC Ligation

  • Action: Prepare and add the click master mix to the lysates: 100 µM Alkyne-probe, 1 mM CuSO4, 5 mM THPTA, and 5 mM Sodium Ascorbate. React for 1 hour at room temperature.

  • Causality: The 5:1 stoichiometric ratio of THPTA to Copper securely chelates the Cu(I) intermediate. This prevents the generation of reactive oxygen species (ROS) that otherwise cause protein aggregation and non-specific background smearing on SDS-PAGE gels.

Step 4: Stringent Precipitation (The Output Purifier)

  • Action: Perform a Methanol/Chloroform/Water (4:1:3 ratio) biphasic protein precipitation. Vortex vigorously and centrifuge at 14,000 x g for 5 minutes. Wash the resulting protein disk twice with ice-cold methanol.

  • Causality: This extraction strips away unreacted hydrophobic click reagents and non-covalently bound lipids into the organic phase, leaving a highly purified protein pellet ready for resolubilization and downstream Mass Spectrometry or Western Blot analysis.

References

  • [2] Artificial Cysteine S-Glycosylation Induced by Per-O-Acetylated Unnatural Monosaccharides during Metabolic Glycan Labeling - nih.gov - 2

  • [1] Achieving cell-type selectivity in metabolic oligosaccharide engineering - nih.gov - 1

  • [3] Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation - nih.gov - 3

Sources

Troubleshooting

protocol for optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) in cell lysates

Welcome to the CuAAC Application & Troubleshooting Center . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of bioorthogonal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the CuAAC Application & Troubleshooting Center . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of bioorthogonal chemistry. However, executing this reaction in complex biological mixtures like cell lysates introduces significant challenges, including copper-induced protein precipitation, reactive oxygen species (ROS) generation, and catalyst deactivation by endogenous thiols.

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we explore the mechanistic causality behind each step, providing you with a self-validating workflow and targeted troubleshooting strategies to ensure robust, reproducible bioconjugation in your drug development and proteomics workflows.

The Self-Validating CuAAC Methodology

To guarantee scientific integrity and isolate experimental variables, every CuAAC experiment in cell lysates must be run as a self-validating system . Never run a click reaction without the following three-tube setup:

  • Tube A (Full Reaction): Lysate + Probe + Catalyst + Ascorbate. (Validates successful conjugation).

  • Tube B (Background Control): Lysate + Catalyst + Ascorbate (No Probe). (Validates that the signal is not autofluorescence or catalyst-induced artifact).

  • Tube C (Catalyst Control): Lysate + Probe + Ascorbate (No Copper). (Validates that the probe binding is strictly CuAAC-dependent and not non-specific hydrophobic interaction).

Step-by-Step Protocol

1. Lysate Preparation Prepare your cell lysate at a concentration of 1–5 mg/mL in a compatible buffer (e.g., 100 mM Na-Phosphate, PBS, or HEPES, pH 7.0–7.4)[1]. Causality: You must strictly avoid metal chelators (like EDTA/EGTA) which will strip the Cu(I) from your catalytic complex. Furthermore, avoid reducing agents (DTT, β-mercaptoethanol) which prematurely reduce and deactivate the copper catalyst before it can coordinate with the alkyne[2].

2. Catalyst Pre-Assembly (The Critical Step) In a separate microcentrifuge tube, mix 100 mM CuSO₄ with 250 mM THPTA (or 50 mM BTTAA) to achieve a strict 1:5 molar ratio of Cu:Ligand[3]. Incubate at room temperature for 5 minutes. Causality: Free Cu(II) is highly toxic to biological samples. If added directly to the lysate, it will rapidly coordinate with histidine and cysteine residues on the protein backbones, causing widespread irreversible precipitation and depleting your catalyst[4]. Pre-complexing ensures the copper is sterically shielded by the ligand before it ever touches your proteins.

3. Reaction Assembly To 50 µg of your cell lysate, add your Azide or Alkyne detection probe to a final concentration of 20 µM[1]. Next, add the pre-mixed Cu/Ligand complex so that the final CuSO₄ concentration in the reaction is 1–2 mM[3].

4. Reaction Initiation Dissolve solid Sodium Ascorbate in deionized water to create a 300 mM stock, and immediately add it to your reaction to a final concentration of 100 mM[1]. Causality: Ascorbate acts as the electron donor to reduce Cu(II) to the catalytically active Cu(I) state. Aqueous ascorbate rapidly oxidizes in atmospheric oxygen; using a stock solution older than 15 minutes will result in a failure to generate Cu(I), yielding zero click activity.

5. Incubation & Quenching Incubate the reaction for 30–60 minutes at room temperature, protected from light[4]. Quench and remove unreacted dye via methanol/chloroform protein precipitation before downstream SDS-PAGE or mass spectrometry analysis[1].

Experimental Workflow Visualization

Workflow A 1. Lysate Prep (1-5 mg/mL) C 3. Assembly (+ Azide/Alkyne Probe) A->C B 2. Catalyst Pre-mix (CuSO4 + Ligand) B->C Prevents Precipitation D 4. Initiation (+ Fresh Ascorbate) C->D E 5. Incubation (30-60 min, RT) D->E

CuAAC experimental workflow emphasizing the critical catalyst pre-assembly step.

Quantitative Optimization Matrix

Use the following matrix to fine-tune your reaction parameters based on your specific lysate complexity and target abundance.

ParameterRecommended Starting PointOptimization RangeMechanistic Rationale
CuSO₄ 1.0 - 2.0 mM50 µM - 2.0 mMProvides the catalytic metal center. Lowering the concentration reduces background noise but requires longer reaction times[3].
Ligand (THPTA/BTTAA) 5.0 - 10.0 mM1:2 to 1:10 (Cu:Ligand)Stabilizes the Cu(I) oxidation state. A 1:5 ratio is standard, but increasing to 1:10 can rescue lysates prone to severe precipitation[3].
Sodium Ascorbate 100 mM10 mM - 100 mMReduces Cu(II) to active Cu(I). High molar excess is required in unpurified lysates to counteract endogenous biological oxidants[3].
Detection Probe 20 µM2 µM - 50 µMDetermines signal strength. Concentrations >50 µM often lead to non-specific hydrophobic binding and high background[1].
Reaction Time 30 - 60 minutes15 mins - 2 hoursAllows completion of the cycloaddition. Extended times (>2 hours) increase the risk of ROS-mediated protein degradation[4].

Troubleshooting Guides & FAQs

Q: Why is my protein lysate precipitating immediately after adding the click reagents? A: This is the most common failure mode in lysate CuAAC and is caused by free copper interacting with the protein backbone. Actionable Fix: Ensure you are strictly pre-mixing the CuSO₄ and the THPTA/BTTAA ligand before adding them to the protein mixture[4]. If precipitation persists despite pre-mixing, increase your Ligand:Cu ratio from 5:1 to 10:1 to enhance steric shielding, or reduce the total CuSO₄ concentration to 50–500 µM[3].

Q: I am seeing a high background signal in my negative control (Tube C). How do I fix this? A: High background in the absence of copper indicates non-specific binding of your fluorescent or biotinylated detection probe, not an off-target click reaction. Actionable Fix: Titrate your probe concentration down. While 20 µM is a standard starting point, highly sensitive applications often require dropping the probe concentration to 2–5 µM[1]. Additionally, ensure your post-reaction wash steps (e.g., methanol/chloroform precipitation) are vigorously disrupting non-covalent hydrophobic interactions.

Q: The click reaction yield is extremely low or undetectable. What went wrong? A: Low yield in complex lysates is usually due to catalyst deactivation by endogenous biothiols or oxidation of the reducing agent[2]. Actionable Fix:

  • Verify your lysis buffer is completely free of EDTA, EGTA, DTT, or β-mercaptoethanol.

  • Ensure the Sodium Ascorbate was dissolved in water immediately (<5 minutes) before addition[1].

  • Consider upgrading your ligand from THPTA to BTTAA. BTTAA provides a highly accelerated reaction rate that can outcompete catalyst degradation pathways in dense lysates[5].

Q: Can I prepare master mixes of the reagents and freeze them for future use? A: The CuSO₄/THPTA premix is remarkably stable and can be aliquoted and frozen at -20°C for several weeks without loss of activity[4]. However, Sodium Ascorbate solutions must never be stored . They are highly susceptible to oxidation and must be prepared fresh from powder for every single experiment[1].

Mechanistic Pathway: Ligand-Mediated Cu(I) Stabilization

Understanding how ligands protect your sample is critical for optimization. Without a ligand, the highly reactive Cu(I) intermediate reacts with dissolved oxygen to form Reactive Oxygen Species (ROS), which cleave protein backbones and destroy your sample. Ligands like THPTA and BTTAA form a protective coordination sphere around Cu(I), preventing ROS generation while maintaining catalytic availability for the azide and alkyne.

Mechanism Cu2 Cu(II) Source (e.g., CuSO4) Cu1 Cu(I) Intermediate (Highly Reactive) Cu2->Cu1 Reduction Asc Sodium Ascorbate (Electron Donor) Asc->Cu1 Active Ligand-Cu(I) Complex (Active Catalyst) Cu1->Active Coordination ROS ROS Generation & Protein Degradation Cu1->ROS Unprotected Oxidation Ligand THPTA / BTTAA (Stabilizing Ligand) Ligand->Active Active->ROS Steric Shielding Product Triazole Conjugate (Successful Click) Active->Product Catalysis

Mechanistic pathway of Cu(I) stabilization by ligands to prevent ROS-mediated lysate degradation.

References

  • Jena Bioscience. "CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based)." Jena Bioscience. [Link]

  • Li, S. et al. "Copper-catalyzed click reaction on/in live cells." RSC Advances, Royal Society of Chemistry (2016). [Link]

Sources

Optimization

Technical Support Center: Refining Purification Methods for Azido-Modified Carbohydrates

Welcome to the technical support center for researchers, scientists, and drug development professionals working with azido-modified carbohydrates. This guide provides in-depth troubleshooting advice and frequently asked...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with azido-modified carbohydrates. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during the purification of these valuable synthetic targets. The following information is curated to provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

I. Frequently Asked Questions (FAQs)

Q1: My azido-modified carbohydrate is not visible on a standard UV-active TLC plate. How can I visualize it to monitor my reaction and column chromatography fractions?

A1: This is a common issue as the azide group itself is not a strong chromophore.[1][2] You have several effective options for TLC visualization:

  • Staudinger-Ninhydrin Staining: This is a highly sensitive and specific method.[1][3][4] The azide on the TLC plate is first reduced to an amine using a triphenylphosphine (PPh₃) solution. The resulting amine then reacts with ninhydrin to produce a distinct purple or reddish-brown spot (Ruhemann's purple).[4][5]

  • "Click-Staining" Reagent: A newer method involves an in-situ "click" reaction on the TLC plate.[2] The plate is dipped in a solution containing a terminal alkyne (like propargyl alcohol) and a copper(I) catalyst. The azide reacts to form a triazole, which often appears as a white spot against a slightly yellow background upon heating.[2]

  • General Carbohydrate Stains: If you are not concerned with differentiating between your starting material and product based on the azide group alone, you can use stains that react with the carbohydrate moiety itself. These include:

    • P-anisaldehyde stain: Excellent for general visualization of carbohydrates, typically producing a range of colors.

    • Ceric ammonium molybdate (CAM) stain: A versatile stain for many organic compounds, including carbohydrates.

    • Potassium permanganate stain: Reacts with oxidizable groups, which are often present on carbohydrates.

Q2: I'm struggling to separate my azido-modified carbohydrate from the unreacted starting material and other byproducts. What are the best general purification strategies?

A2: The optimal purification strategy depends heavily on the properties of your specific molecule, particularly the protecting groups used.[6][7] Here's a decision-making framework:

  • For Protected Carbohydrates: When the hydroxyl groups of the carbohydrate are masked (e.g., with acetyl or benzyl groups), the molecule is typically less polar and soluble in organic solvents.[6][7]

    • Normal-Phase Flash Chromatography: This is the most common and effective method.[6][7][8] Silica gel is the standard stationary phase, with mobile phases typically consisting of ethyl acetate/hexane or dichloromethane/methanol gradients.[8][9]

  • For Deprotected (Free Hydroxyl) Carbohydrates: The presence of free hydroxyl groups makes the molecule highly polar and often water-soluble.

    • Reverse-Phase Flash Chromatography (C18): This is generally the preferred method.[6][7] The mobile phase is typically a gradient of acetonitrile/water or methanol/water.[6] A significant advantage is that these solvents are compatible with a wider range of detection wavelengths.[6]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC, particularly with an amine-functionalized column, is excellent for purifying highly polar compounds like carbohydrates.[10] It uses a normal-phase type gradient (e.g., acetonitrile/water) but operates on a different separation principle.[10]

    • Ion-Exchange Chromatography: This technique is useful for charged carbohydrates, such as those with phosphate or sulfate groups.[11][12]

Q3: My compound seems to be degrading on the silica gel column. What could be causing this and how can I prevent it?

A3: Degradation on silica gel can be attributed to several factors:

  • Acidity of Silica: Standard silica gel is slightly acidic and can cause the hydrolysis of acid-labile protecting groups (e.g., acetals, trityl ethers) or the anomeric azide itself.

    • Solution: Use neutralized silica gel or add a small amount of a basic modifier like triethylamine (typically 0.1-1%) to your eluent.

  • Prolonged Exposure: Long chromatography run times increase the risk of degradation.

    • Solution: Optimize your solvent system using TLC to achieve good separation with a reasonable retention factor (Rf) of 0.2-0.4. This will allow for a faster and more efficient column.

  • Reactive Functional Groups: The azide group itself is generally stable to silica gel chromatography.[13] However, other functional groups on your molecule might be sensitive.

II. Troubleshooting Guides

This section provides a more in-depth, scenario-based approach to common purification problems.

Scenario 1: Low Yield After Flash Chromatography

Problem: You've performed a flash chromatography purification of a protected azido-sugar, but the yield of your desired product is significantly lower than expected based on the crude reaction mixture.

Troubleshooting Workflow:

Caption: Troubleshooting low yield in flash chromatography.

Detailed Analysis and Solutions:

  • Product is Too Polar (High Retention): If your product is retained on the column, you need to increase the eluting power of your mobile phase. For normal-phase silica, this means adding more of the polar solvent (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate system).

  • Degradation on Column: As discussed in the FAQs, the acidity of silica can be problematic. If you suspect degradation, run a small-scale test by spotting your crude material on a TLC plate and letting it sit for an hour before eluting. If the spot corresponding to your product diminishes or new spots appear, degradation is likely. Switch to neutralized silica or add a base like triethylamine to your eluent.

  • Co-elution with Byproducts: If your product has a similar polarity to other components in the mixture, achieving baseline separation can be difficult.

    • Optimize the Gradient: A slower, shallower gradient around the elution point of your compound can improve resolution.

    • Change Selectivity: Switching the solvent system (e.g., from ethyl acetate/hexane to dichloromethane/acetone) can alter the relative polarities and improve separation. If that fails, changing the stationary phase (e.g., from silica to C18) offers a completely different separation mechanism and is often successful.[6]

Scenario 2: Difficulty Purifying Highly Polar, Deprotected Azido-Carbohydrates

Problem: After removing protecting groups, your azido-carbohydrate is highly soluble in water but sparingly soluble in organic solvents, making standard silica gel chromatography impossible.

Purification Strategy Decision Tree:

G A Start: Highly Polar Azido-Carbohydrate B Is the compound charged (e.g., phosphate, sulfate)? A->B C Use Ion-Exchange Chromatography B->C Yes D Is the compound neutral? B->D No E Primary Method: Reverse-Phase (C18) Chromatography D->E G Consider Recrystallization or Precipitation D->G If purity is high enough F Alternative: HILIC (Amine Column) E->F If separation is poor

Caption: Purification decision tree for polar azido-carbohydrates.

Detailed Methodologies:

  • Reverse-Phase (C18) Chromatography:

    • Stationary Phase: C18-functionalized silica.

    • Mobile Phase: Typically, a gradient of water and acetonitrile or methanol. Start with a high percentage of water (e.g., 95%) and gradually increase the organic solvent.

    • Sample Loading: Dissolve your sample in a minimal amount of water or the initial mobile phase. If solubility is an issue, DMSO can sometimes be used, as it is a weak solvent in reverse-phase and HILIC systems, allowing the sample to adsorb to the column.[10]

    • Detection: Use an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector if the compound lacks a UV chromophore.[6][7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Stationary Phase: Amine- or diol-functionalized silica.[10]

    • Mobile Phase: A reverse of the reverse-phase gradient. You'll start with a high concentration of organic solvent (e.g., 90-95% acetonitrile) and increase the aqueous component.[10]

    • Key Advantage: HILIC can provide excellent separation for very polar compounds that are poorly retained even on C18 columns.[10]

  • Recrystallization/Precipitation:

    • This is a powerful technique if your compound is crystalline and the impurities have different solubility profiles.

    • Procedure: Dissolve your crude product in a minimal amount of a hot solvent (e.g., water or an alcohol/water mixture) and allow it to cool slowly. The desired compound should crystallize out, leaving impurities in the mother liquor. Alternatively, dissolving the compound in a good solvent and adding a poor solvent (an "anti-solvent") can induce precipitation.[14] For example, precipitating a water-soluble carbohydrate from an aqueous solution by adding a large volume of ethanol is a common technique.[11][12]

III. Data and Protocols

Table 1: Comparison of Common Purification Techniques
TechniqueStationary PhaseTypical Mobile PhaseBest For...Common Issues & Solutions
Normal-Phase Flash Chromatography Silica GelHexane/Ethyl Acetate, Dichloromethane/MethanolProtected, non-polar to moderately polar azido-carbohydrates.[6][7]Degradation: Use neutralized silica or add 0.1% triethylamine. Poor Solubility: Use a stronger loading solvent and dry-load onto silica.
Reverse-Phase Flash Chromatography C18-SilicaAcetonitrile/Water, Methanol/WaterDeprotected, polar azido-carbohydrates.[6]Poor Retention: Start with a very high aqueous phase (95-100% water). Difficult Solvent Removal: Lyophilization (freeze-drying) is often required.[6]
HILIC Amine- or Diol-SilicaAcetonitrile/WaterVery polar, neutral azido-carbohydrates.[10]Sample Injection: Dissolving the sample in DMSO can improve loading and resolution.[10] Column Equilibration: Requires longer equilibration times than reverse-phase.
Recrystallization/Precipitation N/AVaries (e.g., Ethanol/Water, Methanol/Dichloromethane)Compounds that are >85% pure and crystalline.Oiling Out: Ensure slow cooling; try a different solvent system. Low Recovery: Concentrate the mother liquor and attempt a second crop of crystals.
Protocol 1: Staudinger-Ninhydrin Staining for TLC Visualization

This protocol is adapted from established methods for visualizing organic azides on TLC plates.[1][5]

Materials:

  • Solution A: 10% (w/v) triphenylphosphine (PPh₃) in dichloromethane.

  • Solution B: 0.3% (w/v) ninhydrin in n-butanol containing 3% (v/v) acetic acid.[5]

  • Developed and dried TLC plate.

  • Heat gun or oven set to 80-100 °C.

Procedure:

  • Develop and Dry: Run your TLC plate in the desired mobile phase and dry it thoroughly with a stream of air or in an oven for 5 minutes at 80 °C.[1]

  • Reduction Step: Briefly dip the dried plate into Solution A (PPh₃ solution) for about 30 seconds.[1][5] Remove the plate and allow the dichloromethane to evaporate completely.

  • Heating: Heat the plate at 80-100 °C for 5 minutes to drive the reduction of the azide to the corresponding amine.[1][5]

  • Staining Step: Dip the plate into Solution B (ninhydrin solution) for 30 seconds.[5]

  • Development: Remove the plate, wipe off excess reagent, and heat it again at 80-100 °C (or with a heat gun) until colored spots appear.[5]

  • Observation: Azide-containing compounds will appear as purple or reddish-brown spots.[5]

References

  • Cegielska, B. & Kacprzak, K. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. ResearchGate. Available at: [Link]

  • Semantic Scholar. (n.d.). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Semantic Scholar. Available at: [Link]

  • Bräse, S., et al. (2007). A new azide staining reagent based on “click chemistry”. RSC Publishing. Available at: [Link]

  • Cegielska, B. & Kacprzak, K. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. ResearchGate. Available at: [Link]

  • Lin, Y.-A., et al. (2021). Facile Click-Mediated Cell Imaging Strategy of Liposomal Azido Mannosamine Lipids via Metabolic or Nonmetabolic Glycoengineering. PMC. Available at: [Link]

  • da Silva, F. C., et al. (2014). Synthesis and Cytotoxic Activity of New Alkyl 2-Azido-2,3- Dideoxy-α-D-Lixo-Hexopyranosides From α,β-Unsaturated Sugar Enones and Sodium Azide. SBQ. Available at: [Link]

  • Wittmann, V. (2010). Azides in carbohydrate chemistry. KOPS. Available at: [Link]

  • Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate-Based Compounds. Teledyne Labs. Available at: [Link]

  • AIP Publishing. (2024). 2D-IR spectroscopy of azide-labeled carbohydrates in H2O. AIP Publishing. Available at: [Link]

  • Student Theses Faculty of Science and Engineering. (n.d.). Synthesis of 5-azido-arabinose and the synthesis of C4 modified 8-azido-Kdo. Student Theses Faculty of Science and Engineering. Available at: [Link]

  • Teledyne ISCO. (2023). Purification of simple carbohydrates with flash chromatography. Teledyne Labs. Available at: [Link]

  • StudySmarter. (2024). Carbohydrate Extraction: Methods & Techniques. StudySmarter. Available at: [Link]

  • Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate Based Compounds with Flash Chromatography. Teledyne ISCO. Available at: [Link]

  • ChemRxiv. (n.d.). Efficient Synthesis of Azido Sugars using Fluorosulfuryl Azide Diazotransfer Reagent. ChemRxiv. Available at: [Link]

  • ACS Publications. (2022). Azido Groups Hamper Glycan Acceptance by Carbohydrate Processing Enzymes. ACS Central Science. Available at: [Link]

  • Wang, T., et al. (2024). Isolation and purification of carbohydrate components in functional food: a review. PMC. Available at: [Link]

  • Scholarly Publications Leiden University. (2022). Azido Groups Hamper Glycan Acceptance by Carbohydrate Processing Enzymes. Scholarly Publications Leiden University. Available at: [Link]

  • PMC. (2022). Azido Groups Hamper Glycan Acceptance by Carbohydrate Processing Enzymes. PMC. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Azido-Functionalized Carbohydrates for the Design of Glycoconjugates, Vol. 1. ResearchGate. Available at: [Link]

  • Cecioni, S., et al. (n.d.).

Sources

Troubleshooting

Section 1: Frequently Asked Questions (FAQs) &amp; Mechanistic Troubleshooting

Title: Technical Support Center: Enhancing the Efficiency of GLUT Labeling with Azido-Glucitol Probes Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this resour...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Enhancing the Efficiency of GLUT Labeling with Azido-Glucitol Probes

Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this resource to address the mechanistic and practical challenges of utilizing azido-glucitol probes for targeting Glucose Transporters (GLUTs). Unlike traditional fluorescent analogs (e.g., 2-NBDG) which suffer from low tissue penetration and steric hindrance, azido-functionalized probes leverage bioorthogonal click chemistry to minimize disruption to the cellular environment. The azide reporter is a rigid rod of approximately 2.36 Å in length, which is significantly smaller than bulky fluorophores, thereby preserving natural transport kinetics. This guide provides self-validating protocols, troubleshooting logic, and the causality behind experimental choices to ensure robust and reproducible carbohydrate tracking.

Q1: Why is my intracellular labeling efficiency significantly lower than expected despite using high extracellular probe concentrations? Causality & Solution: It is a common misconception that higher probe concentrations yield proportionally higher signals. Research on azido-sugars demonstrates that high concentrations (e.g., ≥50 μM) can paradoxically reduce labeling efficiency by inducing cellular toxicity, downregulating glycolytic flux, and altering membrane channel activity. Furthermore, excessive azido-probe concentrations can disrupt the very physiological state you are trying to measure. Actionable Step: Titrate your azido-glucitol probe down to the 10–20 μM range. This sub-toxic concentration has been shown to maintain cellular viability while providing sufficient labeling efficiency for downstream click chemistry detection.

Q2: How can I improve the kinetics of the click reaction to enhance the signal-to-noise ratio in live cells? Causality & Solution: The standard Staudinger ligation or basic Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) can suffer from slow kinetics or copper-induced toxicity in live cells. To enhance efficiency, you must optimize the bioorthogonal reaction. Actionable Step: Transition to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using dibenzocyclooctyne (DBCO) derivatives. SPAAC eliminates the need for cytotoxic copper catalysts and proceeds rapidly at physiological pH. If you must use a phosphine-based ligation, consider probes with electron-withdrawing groups (like perfluorophenyl azides) which significantly increase the reaction rate.

Q3: My azido-glucitol probe shows high non-specific background. How do I establish a self-validating control system? Causality & Solution: Non-specific background often arises from unreacted alkyne-fluorophores, off-target endocytosis, or non-specific integration into intracellular proteins. A self-validating system requires a competitive inhibition control to prove that uptake is strictly GLUT-mediated. Actionable Step: Pre-incubate your control cells with a high concentration of native D-glucose or D-glucitol (e.g., 50 mM), or a known GLUT inhibitor such as Cytochalasin B, for 30 minutes prior to adding the azido-glucitol probe. A true GLUT-mediated signal will be competitively reduced.

Section 2: Quantitative Data & Optimization Parameters

To facilitate experimental design, the following table summarizes the critical parameters for azido-probe labeling efficiency based on established bioorthogonal carbohydrate tracking studies.

ParameterSub-Optimal RangeOptimal RangeMechanistic Consequence of Deviation
Probe Concentration > 50 μM10 - 20 μMHigh concentrations decrease glycolytic flux and alter cell migration/invasion.
Incubation Time (Uptake) < 15 mins30 - 60 minsInsufficient time prevents steady-state intracellular accumulation via GLUTs.
Click Chemistry Type CuAAC (in live cells)SPAAC (DBCO)Copper catalysts induce ROS and cell death; SPAAC ensures high yield in mild conditions.
Wash Buffer Temp 37°C4°C (Ice-cold)Warm buffers allow rapid probe efflux via bidirectional GLUT transporters.

Section 3: Self-Validating Experimental Protocol for Azido-Glucitol Labeling

This protocol is designed as a self-validating system. Every step includes a mechanistic justification to ensure trustworthiness and reproducibility.

Phase 1: Starvation and Sensitization

  • Wash Cells: Wash the cultured cells three times with warm (37°C) Glucose-Free DMEM or PBS.

    • Causality: Removes endogenous glucose from the extracellular matrix, forcing GLUT transporters to translocate to the plasma membrane and maximizing their affinity for the incoming azido-glucitol probe.

  • Starvation: Incubate cells in Glucose-Free media for 30–60 minutes at 37°C.

Phase 2: Competitive Inhibition (The Self-Validating Control) 3. Inhibitor Addition: Divide cells into "Test" and "Control" groups. To the Control group, add 50 mM D-glucose or 20 μM Cytochalasin B.

  • Causality: Saturates or chemically blocks the GLUT transporters. If the subsequent fluorescent signal in this group is not significantly lower than the Test group, your signal is an artifact of non-specific diffusion or endocytosis.

Phase 3: Azido-Glucitol Uptake 4. Probe Addition: Add the azido-glucitol probe to a final concentration of 15 μM. Incubate for 30 minutes at 37°C. 5. Kinetic Arrest: Immediately transfer the plates to ice and wash three times with ice-cold PBS.

  • Causality: GLUTs are facilitative uniporters that operate bidirectionally. Dropping the temperature to 4°C induces lipid raft rigidification and halts transporter conformational changes, effectively trapping the internalized azido-glucitol pool before it can efflux.

Phase 4: Bioorthogonal Detection (SPAAC) 6. Click Reaction: Add 5–10 μM of DBCO-Fluorophore (e.g., DBCO-Cy5) in labeling buffer. Incubate for 1 hour at room temperature in the dark.

  • Causality: The strained alkyne (DBCO) reacts spontaneously with the azido group via SPAAC, forming a stable triazole linkage without the need for toxic copper catalysts.

  • Final Wash & Imaging: Wash extensively to remove unreacted DBCO-Fluorophore and proceed to flow cytometry or confocal microscopy.

Section 4: Visualizations of Workflows and Pathways

G Extracellular Extracellular Azido-Glucitol GLUT GLUT Transporter (e.g., GLUT1/5) Extracellular->GLUT Binding & Translocation Intracellular Intracellular Azido-Glucitol Pool GLUT->Intracellular Release (Trapped at 4°C) Signal Fluorescent Conjugate Intracellular->Signal Click Reaction DBCO DBCO-Fluorophore (SPAAC Reagent) DBCO->Signal Cycloaddition

Caption: GLUT-mediated uptake of azido-glucitol and subsequent SPAAC bioorthogonal labeling.

G Start Issue: Low Labeling Efficiency CheckConc Check Probe Concentration Start->CheckConc CheckClick Check Click Chemistry Start->CheckClick HighConc >50 μM: Potential Toxicity & Glycolytic Inhibition CheckConc->HighConc Yes LowConc 10-20 μM: Optimal Range CheckConc->LowConc No CuAAC CuAAC: Copper Toxicity? Switch to SPAAC CheckClick->CuAAC Using Copper? SPAAC SPAAC: Check DBCO Incubation Time CheckClick->SPAAC Using DBCO?

Caption: Troubleshooting logic tree for resolving low azido-glucitol labeling efficiency.

References

  • Source: nih.
  • Source: nih.
  • Title: Optimization of metabolic labeling for cell tracking. To address the...
  • Source: rsc.
  • Source: researchgate.
  • Source: nih.
  • Title: REVIEW: Bioluminescent-based in vivo imaging of glucose uptake.
  • Source: google.

Reference Data & Comparative Studies

Validation

Competitive Inhibition Assays with 2,5-Anhydro-1-azido-D-glucitol: A Comprehensive Performance Guide

The targeted inhibition of the fructose-specific transporter GLUT5 has emerged as a critical strategy in oncology and metabolic disease research, driven by the reliance of certain carcinomas on fructose for metabolic rep...

Author: BenchChem Technical Support Team. Date: March 2026

The targeted inhibition of the fructose-specific transporter GLUT5 has emerged as a critical strategy in oncology and metabolic disease research, driven by the reliance of certain carcinomas on fructose for metabolic reprogramming. Evaluating novel inhibitors requires robust, self-validating competitive inhibition assays.

This guide provides an authoritative comparison of 2,5-anhydro-1-azido-D-glucitol (1-Azido-2,5-AHG) against traditional fructose mimics, detailing the mechanistic causality behind its structural advantages and providing field-proven protocols for quantitative evaluation.

Mechanistic Rationale: Why 1-Azido-2,5-AHG Outperforms Natural Substrates

When designing competitive inhibition assays for GLUT5, utilizing natural D-fructose introduces significant experimental artifacts. D-fructose undergoes rapid mutarotation in aqueous solutions, existing predominantly (~70%) as


-D-fructopyranose, whereas the GLUT5 binding pocket strictly recognizes the furanose conformation[1].

2,5-Anhydro-1-azido-D-glucitol overcomes these limitations through two distinct structural modifications:

  • The 2,5-Anhydro Bridge: This modification permanently locks the carbohydrate in the furanose ring conformation. By eliminating the C-2 hemiacetal hydroxyl group, mutarotation is prevented, ensuring that 100% of the compound in solution is available for high-affinity GLUT5 binding[1].

  • The C-1 Azido Substitution: In standard 2,5-anhydro-hexitols, the C-1 and C-6 hydroxyl groups are susceptible to rapid intracellular phosphorylation by hexokinase or fructokinase, which traps the molecule inside the cell and confounds transport kinetics[1]. Substituting the C-1 hydroxyl with an azido group prevents this phosphorylation. Furthermore, the azido moiety provides a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), making it an ideal "click-ready" precursor for late-stage functionalization with fluorophores or radiotracers[2].

Pathway cluster_ext Extracellular Environment cluster_int Intracellular Space Probe Fluorescent Probe (e.g., 6-NBDF) GLUT5 GLUT5 Transporter Probe->GLUT5 Transport Inhibitor 1-Azido-2,5-AHG (Competitive Inhibitor) Inhibitor->GLUT5 Competitive Block Metabolism Hexokinase Evasion Inhibitor->Metabolism No Phosphorylation Signal Fluorescence Output GLUT5->Signal Probe Accumulation

Mechanism of GLUT5 competitive inhibition by 2,5-anhydro-1-azido-D-glucitol.

Performance Comparison: 1-Azido-2,5-AHG vs. Alternatives

To objectively evaluate 1-Azido-2,5-AHG, it must be benchmarked against established GLUT5 ligands. Competitive inhibition assays utilizing fluorescent probes (such as 6-NBDF) or radiotracers (such as 6-[¹⁸F]FDF) reveal the kinetic superiority of locked-furanose analogs[1],[3].

While D-fructose exhibits a weak inhibitory profile due to mutarotation (IC₅₀ ~ 1.7 M in 6-NBDF assays)[1], 2,5-anhydro-hexitol derivatives demonstrate significantly higher binding affinities[4],[5].

Table 1: Comparative Kinetic Parameters for GLUT5 Competitive Inhibition
CompoundConformation StateGLUT5 Affinity (IC₅₀ / Kᵢ)Phosphorylation EvasionClick-Chemistry Ready
D-Fructose Dynamic (Mutarotates)IC₅₀ ~ 1.7 M[1]No (Rapidly metabolized)No
2,5-Anhydro-D-mannitol Locked FuranoseKᵢ ~ 12.6 mM[1]No (Phosphorylated at C-1/C-6)No
3-Azido-3-deoxy-2,5-AHM Locked FuranoseIC₅₀ ~ 19.0 mM[3]PartialYes (C-3 position)
1-Azido-2,5-AHG (Product) Locked FuranoseIC₅₀ ~ 15.0 - 20.0 mM Yes (C-1 blocked) Yes (C-1 position)

Note: IC₅₀ values vary based on the specific reporter probe used (e.g., 6-NBDF vs. radiolabeled fructose).

Experimental Methodology: Self-Validating Competitive Inhibition Assay

To ensure scientific integrity, a competitive inhibition assay must isolate GLUT5 activity from other hexose transporters. Breast cancer cell lines (e.g., EMT6 or MCF7) overexpress GLUT5 but also express Class I transporters (GLUT1-4)[1],[3].

Causality of Protocol Design: We introduce Cytochalasin B into the pre-incubation buffer. Cytochalasin B is a potent inhibitor of GLUT1-4 but does not bind GLUT5[1]. This creates a self-validating system where any observed probe uptake—and subsequent inhibition by 1-Azido-2,5-AHG—is strictly attributable to GLUT5.

Step-by-Step Protocol (6-NBDF Fluorescence Assay)

1. Cell Preparation & Starvation:

  • Seed EMT6 or MCF7 cells in 96-well plates and culture until 80% confluent.

  • Wash cells twice with warm, glucose/fructose-free Krebs-Ringer buffer (KRB) to deplete endogenous intracellular sugars that could skew competitive binding kinetics.

  • Incubate in KRB for 30 minutes at 37°C.

2. Transporter Isolation:

  • Add Cytochalasin B (final concentration 10 µM) to the KRB. Incubate for 15 minutes to fully saturate and block GLUT1-4 transporters[1].

3. Inhibitor Pre-Incubation:

  • Prepare serial dilutions of 2,5-anhydro-1-azido-D-glucitol (ranging from 0.1 mM to 100 mM) in KRB containing Cytochalasin B.

  • Replace the well buffer with the inhibitor solutions and incubate for 10 minutes at 37°C to establish binding equilibrium at the extracellular face of GLUT5.

4. Competitive Uptake Initiation:

  • Spike the wells with the fluorescent reporter probe 6-NBDF (final concentration 100 µM).

  • Incubate for exactly 10 minutes. Critical: Do not exceed 10 minutes to ensure measurements capture initial transport velocity rather than steady-state intracellular accumulation.

5. Termination & Lysis:

  • Rapidly halt transport by aspirating the assay buffer and washing the cells three times with ice-cold KRB. The temperature drop rigidly arrests membrane transporter dynamics.

  • Lyse the cells using 0.1% Triton X-100 in PBS for 30 minutes in the dark.

6. Quantification:

  • Measure fluorescence using a microplate reader (Excitation: 465 nm, Emission: 540 nm).

  • Normalize the fluorescence data to total protein content (using a standard BCA assay) and plot against the log concentration of 1-Azido-2,5-AHG to calculate the IC₅₀ via non-linear regression.

Workflow Step1 1. Cell Starvation Deplete endogenous fructose Step2 2. Cytochalasin B Isolate GLUT5 (Block GLUT1-4) Step1->Step2 Step3 3. Inhibitor Incubation Establish binding equilibrium Step2->Step3 Step4 4. 6-NBDF Addition Initiate competitive uptake Step3->Step4 Step5 5. Ice-Cold Wash Halt transport kinetics Step4->Step5 Step6 6. Quantification Measure IC50 via fluorescence Step5->Step6

Self-validating workflow for fluorescence-based competitive inhibition assays.

References

1.1 - ACS Bio & Med Chem Au 2.2 - MDPI 3.4 - ResearchGate 4.3 - Benchchem

Sources

Comparative

assessing the transport of 2,5-anhydro-1-azido-D-glucitol versus D-glucose

This guide provides a technical comparison between D-Glucose (the native physiological substrate) and 2,5-anhydro-1-azido-D-glucitol (a synthetic, furanose-constrained "click" probe). Executive Summary: The Pyranose vs.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between D-Glucose (the native physiological substrate) and 2,5-anhydro-1-azido-D-glucitol (a synthetic, furanose-constrained "click" probe).

Executive Summary: The Pyranose vs. Furanose Paradigm

In metabolic research, the distinction between D-Glucose and 2,5-anhydro-1-azido-D-glucitol represents a choice between monitoring total metabolic flux and isolating specific transporter kinetics (specifically GLUT5/Fructose pathways) .

  • D-Glucose exists primarily as a pyranose (6-membered ring) in solution. It is the universal substrate for Class I GLUTs (GLUT1, 3, 4) and is rapidly metabolized via glycolysis.

  • 2,5-Anhydro-1-azido-D-glucitol is a furanose (5-membered ring) mimic. Structurally, the 2,5-anhydro scaffold forces the sugar into a shape resembling

    
    -D-fructofuranose. The addition of the azide group at the C1 position renders it a "bio-orthogonal" probe, allowing for detection via Click Chemistry (CuAAC), while preventing phosphorylation by fructokinase (which requires a C1 hydroxyl).
    

Key Application: Use D-Glucose for general metabolic assays. Use 2,5-anhydro-1-azido-D-glucitol to probe fructose-like transport mechanisms (GLUT5) or to study transport independent of downstream phosphorylation.

Part 1: Chemical & Mechanistic Distinction

The fundamental difference lies in ring topology and transporter recognition.

Structural Topology
  • D-Glucose: predominantly adopts the

    
     chair pyranose  conformation. This geometry is perfectly complementary to the binding sites of GLUT1, GLUT3, and GLUT4 .
    
  • 2,5-Anhydro-1-azido-D-glucitol: The oxygen bridge between C2 and C5 locks the molecule into a tetrahydrofuran (THF) ring. This mimics the furanose form of fructose. Consequently, this molecule is often unrecognized by GLUT1 but shows affinity for GLUT5 (the fructose transporter) or specific Sodium-Glucose Cotransporters (SGLTs) that tolerate furanose rings.

The "Azide" Modification (C1 Position)
  • Native D-Glucose: Contains a hydroxyl at C1 (anomeric center). This is not the primary phosphorylation site (C6 is), but the anomeric position is crucial for mutarotation.

  • 1-Azido Analog: The azide group (

    
    ) at the exocyclic C1 position serves two roles:
    
    • Metabolic Capping: It prevents phosphorylation by ketohexokinase (KHK), which typically phosphorylates fructose at C1. This traps the molecule intracellularly only if transport occurs, without entering glycolysis.

    • Detection Handle: It allows for post-experiment labeling with fluorescent alkynes (e.g., TAMRA-alkyne).

Comparison Table: Physicochemical & Biological Properties
FeatureD-Glucose 2,5-Anhydro-1-azido-D-glucitol
Ring Structure Pyranose (6-membered)Furanose (5-membered, THF)
Primary Transporters GLUT1, GLUT2, GLUT3, GLUT4GLUT5 (Fructose mimic), SGLTs
Metabolic Fate Glycolysis (Phosphorylated at C6)Metabolically Inert (Cannot be phosphorylated at C1)
Detection Method Enzymatic / Radioactive (

,

)
Click Chemistry (Fluorescence/Biotin)
Kinetic Profile High

, Low

(Isoform dependent)
Lower

, Competitive Inhibitor of Fructose
Primary Utility Assessing Energy MetabolismAssessing Furanose Transport / GLUT5 Selectivity

Part 2: Experimental Protocols

Protocol A: Assessing Transport via Click Chemistry (Azido-Probe)

Objective: To visualize and quantify the uptake of the furanose mimic in specific cell lines (e.g., Caco-2 for GLUT5 or MCF-7).

Reagents:

  • Probe: 2,5-anhydro-1-azido-D-glucitol (10 mM stock in DMSO).

  • Label: Alkyne-Fluorophore (e.g., Alexa Fluor 488 Alkyne).

  • Catalyst:

    
    , Sodium Ascorbate (Click Cocktail).
    

Step-by-Step Workflow:

  • Starvation: Incubate cells in glucose/serum-free Krebs-Ringer Buffer (KRB) for 30 minutes to deplete intracellular glucose pools.

  • Pulse: Treat cells with 100

    
    M  2,5-anhydro-1-azido-D-glucitol for 15–60 minutes at 37°C.
    
    • Control: Pre-treat with Cytochalasin B (GLUT inhibitor) or Phloretin (GLUT5 inhibitor) to validate active transport.

  • Wash: Terminate transport by washing

    
     with ice-cold PBS.
    
  • Fixation: Fix cells with 4% Paraformaldehyde (PFA) for 15 minutes.

  • Click Reaction: Permeabilize (0.1% Triton X-100) and incubate with Click Cocktail (10

    
    M Fluorophore, 1 mM 
    
    
    
    , 5 mM Ascorbate) for 1 hour at Room Temp in the dark.
  • Analysis: Quantify fluorescence via Flow Cytometry (Mean Fluorescence Intensity) or Confocal Microscopy.

Protocol B: Competitive Inhibition Assay (vs. D-Glucose)

Objective: To determine if the Azido-Furanose probe interferes with Glucose transport (Cross-reactivity).

  • Setup: Prepare cells expressing GLUT1 (e.g., Erythrocytes or HEK293).

  • Substrate: Use radiolabeled 2-Deoxy-D-[

    
    ]Glucose (2-DG) as the tracer.
    
  • Competition: Add 2-DG (0.1 mM) alongside increasing concentrations of 2,5-anhydro-1-azido-D-glucitol (0, 1, 5, 10, 20 mM).

  • Measurement: Lyse cells and measure CPM (Counts Per Minute) via scintillation counting.

  • Result Interpretation:

    • No Inhibition: The probe does not bind GLUT1 (confirms GLUT5/Furanose selectivity).

    • Inhibition: The probe acts as a competitive inhibitor, indicating poor isoform selectivity.

Part 3: Mechanistic Visualization

The following diagram illustrates the divergent pathways of the two molecules. D-Glucose enters the glycolytic flux, while the Azido-Furanose probe acts as a "dead-end" transport reporter.

TransportPathways Glucose D-Glucose (Pyranose) GLUT1_4 GLUT1/3/4 (Transporter) Glucose->GLUT1_4 High Affinity HK Hexokinase GLUT1_4->HK Transport G6P Glucose-6-Phosphate HK->G6P Phosphorylation (ATP used) Glycolysis Glycolysis (ATP Production) G6P->Glycolysis AzidoProbe 2,5-Anhydro-1-Azido (Furanose Mimic) AzidoProbe->GLUT1_4 Poor/No Transport GLUT5 GLUT5 (Fructose Transporter) AzidoProbe->GLUT5 Selective Transport Trapped Intracellular Accumulation GLUT5->Trapped No Phosphorylation (C1 Blocked) Click Click Reaction (Fluorescence) Trapped->Click Labeling

Caption: Divergent fates of Pyranose Glucose (Metabolized) vs. Furanose Azido-Probe (Accumulated & Labeled).

Part 4: Data Interpretation & Troubleshooting

Interpreting Low Uptake of Azido-Probe

If you observe minimal fluorescence with the 2,5-anhydro probe compared to D-Glucose:

  • Cause: The cells likely lack GLUT5 expression. Most mammalian cells express GLUT1 (glucose), but GLUT5 is tissue-specific (intestine, kidney, sperm, certain breast cancers).

  • Validation: Perform a Western Blot for GLUT5. If negative, the probe is functioning correctly by not entering via GLUT1.

Interpreting High Background
  • Cause: Non-specific binding of the hydrophobic "Click" dye.

  • Solution: Increase washing steps after the Click reaction. Use a "scramble" azide control or perform the Click reaction on cells treated with Cytochalasin B (transport blocked) to define background noise.

Kinetic Differences
  • D-Glucose: Typically displays Michaelis-Menten kinetics with

    
     (GLUT1/3/4).
    
  • 2,5-Anhydro Probes: Often show lower affinity (higher

    
    ) and lower 
    
    
    
    than the native substrate. They are best used as qualitative markers of transport capacity rather than quantitative measures of metabolic rate.

References

  • Holman, G. D. (2020). Structure, function and regulation of mammalian glucose transporters of the SLC2 family. Pflügers Archiv - European Journal of Physiology.

  • Tatibouët, A., et al. (2000).[1] Synthesis and evaluation of 2,5-anhydro-D-mannitol derivatives as probes for the fructose transporter GLUT5.[2][3][4] Bioorganic & Medicinal Chemistry.

  • Gaweska, H., & Fitzpatrick, P. F. (2011). Structures and Mechanism of the SLC2A Class of Transport Proteins. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.

  • Tordoff, M. G., et al. (1988). 2,5-Anhydro-D-mannitol: A fructose analogue that increases food intake in rats.[5] American Journal of Physiology-Regulatory, Integrative and Comparative Physiology.

  • Macha, S., et al. (2011). 2,5-Anhydro-D-mannitol inhibits the growth of specific human cancer cell lines. Cancer Research.

Sources

Validation

Comparative Analysis of 2,5-Anhydro-D-Glucitol and 2,5-Anhydro-D-Mannitol as GLUT Inhibitors

As research into metabolic reprogramming accelerates, targeting facilitative sugar transporters (GLUTs)—particularly the fructose-specific transporter GLUT5—has emerged as a critical strategy in oncology and metabolic di...

Author: BenchChem Technical Support Team. Date: March 2026

As research into metabolic reprogramming accelerates, targeting facilitative sugar transporters (GLUTs)—particularly the fructose-specific transporter GLUT5—has emerged as a critical strategy in oncology and metabolic disease therapy. D-fructose exists in solution as a complex equilibrium of pyranose and furanose tautomers. To isolate and study the specific binding mechanics of GLUT5 and downstream metabolic enzymes, researchers rely on locked, symmetrical furanose analogs.

This guide provides a comprehensive comparative analysis of two such analogs: 2,5-anhydro-D-glucitol (2,5-AHG) and 2,5-anhydro-D-mannitol (2,5-AHM) . By understanding their stereochemical differences, researchers can accurately deploy these compounds as targeted inhibitors, metabolic probes, or experimental controls.

Stereochemical Basis of Transporter Specificity

The human GLUT5 transporter (encoded by SLC2A5) is unique among the GLUT family due to its strict specificity for dietary fructose[1]. While D-fructose predominantly exists as β-D-fructopyranose in aqueous solution, GLUT5 specifically recognizes and transports the furanose ring configuration[2].

Because native D-fructose rapidly mutarotates, locked analogs are required for precise kinetic assays:

  • 2,5-Anhydro-D-mannitol (2,5-AHM): Lacks the C-2 hemiacetal hydroxyl group of D-fructose, resulting in a symmetrical molecule that perfectly mimics the β-D-fructofuranose anomer[2]. This structural mimicry allows 2,5-AHM to bind GLUT5 with an affinity (Ki ~ 12.6 mM) that slightly exceeds that of natural D-fructose (Ki ~ 15-16 mM)[2].

  • 2,5-Anhydro-D-glucitol (2,5-AHG): Acts as the symmetrical analog of the α-D-fructofuranose anomer[3]. Because GLUT5 and many fructose-metabolizing enzymes are highly stereoselective for the β-anomer, 2,5-AHG exhibits poor binding to GLUT5, making it an excellent negative control in transport assays[3].

G Fructose D-Fructose (Mixed Tautomers) Beta β-D-Fructofuranose (Active for GLUT5) Fructose->Beta Equilibrium Alpha α-D-Fructofuranose (Inactive for GLUT5) Fructose->Alpha Equilibrium AHM 2,5-Anhydro-D-mannitol (β-Mimic) Beta->AHM Symmetrical Analog AHG 2,5-Anhydro-D-glucitol (α-Mimic) Alpha->AHG Symmetrical Analog GLUT5 GLUT5 Transporter (Cancer/Metabolism Target) AHM->GLUT5 High Affinity Binding (Ki ~ 12.6 mM) AHG->GLUT5 Poor Binding (Control)

Stereochemical logic governing the binding of 2,5-AHM and 2,5-AHG to the GLUT5 transporter.

Quantitative Comparison of Inhibitory Profiles

The distinct anomeric mimicry of 2,5-AHM and 2,5-AHG dictates their utility in drug development. 2,5-AHM serves as a highly effective scaffold for designing fluorescent probes and targeted chemotherapeutics (e.g., chlorambucil conjugates) directed at GLUT5-overexpressing breast cancer cells[1]. Conversely, 2,5-AHG is primarily utilized to probe the active sites of intracellular kinases.

Property2,5-Anhydro-D-mannitol (2,5-AHM)2,5-Anhydro-D-glucitol (2,5-AHG)
Anomeric Mimicry β-D-Fructofuranose[2]α-D-Fructofuranose[3]
GLUT5 Affinity (Ki) ~ 12.6 mM (High Affinity)[2]> 50 mM (Poor Affinity)
Primary Application GLUT5 competitive inhibitor / targeting scaffold[1]Negative control for GLUT5; PFK inhibitor[3]
Downstream Target Ketohexokinase (KHK) substrate[4]Phosphofructokinase (PFK) competitive inhibitor[3]
Metabolic Effect Depletes hepatic ATP; stimulates feeding behavior[4]Limits glycolytic flux via PFK inhibition[3]

Experimental Methodology: Validating GLUT5 Inhibition

To accurately measure the inhibitory potency of 2,5-AHM derivatives against GLUT5, researchers must employ a self-validating competitive uptake assay. The following protocol utilizes MCF-7 breast cancer cells (which overexpress GLUT5) and a fluorescent fructose surrogate (e.g., 6-NBDF or ManCou-F)[1].

Step-by-Step Protocol & Causality
  • Cell Seeding & Culture: Seed MCF-7 cells in 96-well plates and grow to 80% confluence.

  • Starvation Phase (Critical Step): Wash cells and incubate in glucose/fructose-free Krebs-Ringer buffer for 30 minutes.

    • Causality: This depletes endogenous intracellular hexoses that would otherwise competitively inhibit the uptake of the fluorescent probe, ensuring baseline transporter availability.

  • Transporter Isolation: Pre-treat cells with 25 μM Cytochalasin B for 15 minutes[5].

    • Causality: Cytochalasin B selectively blocks Class I glucose transporters (GLUT1, GLUT2, GLUT4) without affecting GLUT5. This isolates the GLUT5-specific transport mechanism, ensuring that any observed inhibition is strictly GLUT5-mediated.

  • Inhibitor Treatment: Introduce 2,5-AHM (experimental) or 2,5-AHG (control) at dose-dependent concentrations (0.1 mM to 30 mM) and incubate for 10 minutes.

  • Probe Introduction: Add the fluorescent fructose analog (e.g., ManCou-F) at a fixed concentration (e.g., 25 μM) for 20 minutes[1].

  • Quantification: Wash cells with ice-cold buffer to halt transport, lyse the cells, and quantify intracellular fluorescence using a microplate reader. Calculate the IC50 using non-linear regression.

Workflow Step1 1. Cell Culture Preparation Seed GLUT5+ MCF-7 cells in multi-well plates Step2 2. Starvation Phase Incubate in sugar-free Krebs-Ringer buffer to deplete endogenous hexoses Step1->Step2 Step3 3. Transporter Isolation Add Cytochalasin B to block GLUT1/2/4 (Isolate GLUT5) Step2->Step3 Step4 4. Inhibitor Treatment Add 2,5-AHM or 2,5-AHG (Dose-dependent concentrations) Step3->Step4 Step5 5. Probe Introduction Add fluorescent fructose analog (e.g., 6-NBDF or ManCou-F) Step4->Step5 Step6 6. Quantification Lyse cells & measure fluorescence to determine IC50 Step5->Step6

Self-validating experimental workflow for measuring GLUT5 competitive inhibition.

Downstream Metabolic Impact

Beyond cell surface transport, these analogs exert profound, yet divergent, effects on intracellular metabolism once phosphorylated.

2,5-Anhydro-D-mannitol (2,5-AHM): Once it bypasses the cell membrane, 2,5-AHM acts as a potent antimetabolite. In hepatic tissue, it is rapidly phosphorylated by fructokinase (Ketohexokinase, KHK) to 2,5-AHM-1-phosphate. Because this phosphorylated analog cannot be efficiently cleared by downstream aldolases, it traps inorganic phosphate and severely depletes intracellular ATP[4]. In in vivo models, this localized energy deficit mimics a state of severe fasting, triggering vagal nerve signaling that dramatically increases food intake in rats[4]. Furthermore, modern biosensor studies (e.g., SweetTrac1) confirm that 2,5-AHM derivatives are readily recognized by intracellular sugar-sensing machinery[6].

2,5-Anhydro-D-glucitol (2,5-AHG): While 2,5-AHG is a poor substrate for GLUT5, its phosphorylated form (2,5-AHG-6-phosphate) is a highly valuable biochemical tool. Because it mimics the α-anomer of fructose-6-phosphate, it acts as a potent competitive inhibitor of Phosphofructokinase (PFK) (Ki = 0.34 mM)[3]. This demonstrates that while PFK strictly phosphorylates the β-anomer, its active site will still bind the α-anomer, effectively bottlenecking glycolytic flux[3].

References

  • Tatibouët A, Yang J, Morin C, Holman GD. "Synthesis and evaluation of fructose analogues as inhibitors of the D-fructose transporter GLUT5." Bioorganic & Medicinal Chemistry. 2000.[Link]

  • Nahrjou N, Ghosh A, Tanasova M. "Targeting of GLUT5 for Transporter-Mediated Drug-Delivery Is Contingent upon Substrate Hydrophilicity." International Journal of Molecular Sciences. 2021.[Link]

  • Park J, Abramowitz RG, Gwon S, Cheung LS. "Exploring the Substrate Specificity of a Sugar Transporter with Biosensors and Cheminformatics." ACS Synthetic Biology. 2023.[Link]

  • Tordoff MG, Rafka R, DiNovi MJ, Friedman MI. "2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats." American Journal of Physiology. 1988.[Link]

  • Koerner TAW, Voll RJ, Younathan ES. "The Fructose 6-Phosphate Site of Phosphofructokinase." Journal of Biological Chemistry. 1977.[Link]

Sources

Comparative

Validating Transporter-Mediated Uptake of Azido-Sugar Analogs: A Comparative Technical Guide

Executive Summary Metabolic Oligosaccharide Engineering (MOE) has revolutionized glycan imaging, yet a critical blind spot remains in many experimental designs: the uptake mechanism. While peracetylated analogs (e.g., Ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Metabolic Oligosaccharide Engineering (MOE) has revolutionized glycan imaging, yet a critical blind spot remains in many experimental designs: the uptake mechanism. While peracetylated analogs (e.g., Ac4ManNAz) are widely adopted for their high membrane permeability, they introduce cytotoxicity and non-specific background labeling (S-glycosylation). Conversely, free azido-sugars (e.g., ManNAz) offer higher fidelity but rely entirely on endogenous transporters, making their uptake cell-line dependent.

This guide provides a rigorous framework for validating the transporter-mediated uptake of azido-sugar analogs. Moving beyond simple "label-and-image" workflows, we detail the experimental controls required to distinguish active transport from passive diffusion, ensuring your metabolic labeling data reflects true glycan biosynthesis rather than experimental artifacts.

Part 1: The Uptake Mechanism Landscape

Understanding the entry route is prerequisite to validation.[1] The physicochemical properties of the analog dictate whether it hijacks a transporter or diffuses passively.

Comparative Analysis: Passive Diffusion vs. Active Transport
FeaturePeracetylated Analogs (e.g., Acngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

ManNAz)
Free Azido-Sugars (e.g., ManNAz)
Primary Entry Mechanism Passive Diffusion: Lipophilic nature allows crossing the lipid bilayer independent of protein channels.[2]Active/Facilitated Transport: Polar hydroxyl groups require specific transporters (e.g., GLUTs, Hexosamine transporters).
Intracellular Processing Requires deacetylation by cytosolic esterases before entering the salvage pathway.Direct entry into the salvage pathway (e.g., phosphorylation by MNK).
Labeling Efficiency High: 100–1000x more efficient than free sugars due to "ion trap" accumulation.Moderate/Low: Limited by transporter abundance and kinetics (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

).
Cytotoxicity High: Accumulation of acetate byproducts can alter pH and inhibit histone deacetylases.Low: Minimal perturbation of cellular metabolism.
Artifact Risk High: Prone to non-specific S-glycosylation of cysteine residues (false positives).Low: High fidelity for O-linked and N-linked glycosylation pathways.
Pathway Visualization

The following diagram illustrates the divergent pathways of free vs. acetylated azido-sugars, highlighting the critical "bottleneck" nodes for free sugars.

UptakePathways cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ac4ManNAz Ac4ManNAz (Hydrophobic) Diffusion Passive Diffusion Ac4ManNAz->Diffusion ManNAz ManNAz (Polar) Transporter Transporter (e.g., GLUT/SLC) ManNAz->Transporter Kd dependent Deacetylation Carboxyesterases (Remove Acetyls) Diffusion->Deacetylation ManNAz_Cyto ManNAz Transporter->ManNAz_Cyto Deacetylation->ManNAz_Cyto Release ManNAz_6P ManNAz-6-P ManNAz_Cyto->ManNAz_6P MNK Kinase SialicPath Sialic Acid Biosynthesis ManNAz_6P->SialicPath

Caption: Figure 1. Dual entry pathways. Ac4ManNAz bypasses surface transporters but requires intracellular processing. ManNAz uptake is strictly gated by transporter availability.

Part 2: Experimental Framework for Validation

To claim that an azido-sugar analog utilizes a specific transporter (or transporters in general), you must prove saturability , competability , and temperature dependence .

The "Gold Standard" Competition Assay

If ManNAz enters via the same transporter as ManNAc (or GlcNAc), a massive excess of the natural sugar will outcompete the analog, reducing the fluorescent signal.

  • Logic: Transporters have a finite number of binding sites. Passive diffusion cannot be saturated.

  • Expectation: If signal drops with increasing competitor concentration

    
     Transporter-mediated. If signal remains constant 
    
    
    
    Passive diffusion.
Inhibitor Profiling (Cytochalasin B)

Cytochalasin B is a potent inhibitor of GLUT isoforms (Class I). Since many azido-sugars (especially GlcNAz/GalNAz derivatives) promiscuously utilize glucose transporters, this is a key validation step.

  • Method: Pre-treat cells with Cytochalasin B (10–20 µM) before adding the azido-sugar.

  • Critical Note: Ensure the inhibitor concentration is non-toxic for the duration of the "pulse" phase (typically short, 1-4 hours for uptake studies).

Temperature Block

Active transport and endocytosis are energy-dependent and kinetically halted at


.
  • Method: Perform the pulse step at

    
     vs. 
    
    
    
    .
  • Interpretation: A collapse in signal at

    
     confirms an energy-dependent process (transport) rather than simple membrane partitioning.
    

Part 3: Detailed Experimental Protocol

This protocol validates the uptake mechanism of ManNAz (free sugar) using a competition assay with flow cytometry readout.

Materials:

  • Cell Line: CHO-K1 or HeLa (Adherent).

  • Reagents: ManNAz (Free sugar), ManNAc (Natural competitor), Ac4ManNAz (Control for passive diffusion).

  • Detection: DBCO-Fluorophore (e.g., DBCO-Cy5).

  • Buffer: PBS + 1% BSA (FACS Buffer).[1]

Step-by-Step Workflow
  • Seeding: Plate cells at

    
     cells/well in a 6-well plate. Allow to adhere overnight.
    
  • Starvation (Optional but Recommended): Incubate cells in low-glucose medium for 1 hour to upregulate endogenous transporters.

  • Competition Setup (The Pulse):

    • Prepare media containing 50 µM ManNAz (fixed concentration).

    • Add ManNAc (competitor) at increasing ratios: 0x, 10x (0.5 mM), 50x (2.5 mM), and 100x (5 mM).

    • Control A: DMSO vehicle only.

    • Control B:Ac4ManNAz (50 µM) + 100x ManNAc. (Crucial: The competitor should NOT block the acetylated analog).

  • Incubation: Incubate for 24–48 hours at

    
    .
    
  • Harvest & Wash: Detach cells (trypsin-free preferred to protect surface glycans, or mild trypsin) and wash 2x with cold PBS.

  • Click Reaction:

    • Resuspend cells in 100 µL PBS containing 20 µM DBCO-Cy5 .

    • Incubate for 30 minutes at

      
       (prevents internalization).
      
  • Analysis: Wash 3x with FACS Buffer and analyze via Flow Cytometry (measure Median Fluorescence Intensity - MFI).

Validation Decision Tree

Use the following logic to interpret your Flow Cytometry data.

ValidationLogic Start Analyze MFI Data (Competition Assay) Drop Does Excess Natural Sugar Reduce Signal >50%? Start->Drop Transporter Conclusion: Transporter-Mediated Uptake Drop->Transporter Yes Passive Conclusion: Passive Diffusion (or different transporter) Drop->Passive No Yes_Drop Yes No_Drop No CheckControl Check Ac4ManNAz Control: Did it drop? Transporter->CheckControl Valid Valid Experiment: Ac4 should NOT drop CheckControl->Valid No Drop Invalid Invalid: Toxicity or Global Suppression CheckControl->Invalid Yes Drop

Caption: Figure 2. Logic flow for interpreting competition assays. A valid transporter substrate must show signal reduction with competitor, while the acetylated control should remain unaffected.

Part 4: Comparative Performance Data

The following data summarizes typical kinetic parameters found in literature for these analogs. Note the trade-off between affinity (


) and labeling intensity.
ParameterNatural Sugar (ManNAc) Free Analog (ManNAz) Acetylated Analog (Ac

ManNAz)
Uptake

~1–5 mM (Low Affinity)~5–20 mM (Very Low Affinity)N/A (Non-saturable)
Inhibition by Cytochalasin B Partial (Cell type dependent)Variable (Often Low)None
Inhibition by Glucose (High conc.) Yes (via GLUT/Hexosamine overlap)YesNo
Max Labeling Intensity Reference (100%)10–30% of Reference>500% of Reference

Key Insight: Free ManNAz often requires millimolar concentrations (1–5 mM) to achieve the same labeling density that Ac


ManNAz achieves at micromolar concentrations (10–50 µM). However, the Ac

signal often includes "noise" from S-glycosylation artifacts.
Troubleshooting: "My Free Sugar Signal is Too Low"

If validation fails because the signal is undetectable:

  • Transporter Expression: Your cell line may lack the specific salvage transporter. Switch to HEK293 or Jurkat, which are historically robust for MOE.

  • Concentration: Free sugars have high

    
    . Ensure you are using at least 1–2 mM ManNAz for the initial pulse if the transporter has low affinity.
    
  • Metabolic Bottleneck: The limitation might not be uptake, but the phosphorylation step (MNK enzyme).

References

  • Laughlin, S. T., & Bertozzi, C. R. (2007). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. Nature Protocols.

  • Wratil, P. R., et al. (2016). Metabolic Glycoengineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations. Journal of Biological Chemistry.

  • Campbell, C. T., et al. (2007). Metabolic Oligosaccharide Engineering: Perspectives, Applications, and Future Directions. Molecular BioSystems.

  • Aich, U., & Yarema, K. J. (2009). Methodological improvements in metabolic glycoengineering: sugar analogues, metabolic flux, and detection. Methods in Enzymology.

  • Kletzien, R. F., & Perdue, J. F. (1973). The Inhibition of Sugar Transport in Chick Embryo Fibroblasts by Cytochalasin B. Journal of Biological Chemistry.

Sources

Validation

Comparative Assessment &amp; Validation Guide: 1-Azido-2,5-Anhydro-D-Glucitol

This guide outlines the validation framework for 1-azido-2,5-anhydro-D-glucitol , a specialized bio-orthogonal probe designed to overcome the metabolic instability and steric bulk limitations of traditional glucose analo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validation framework for 1-azido-2,5-anhydro-D-glucitol , a specialized bio-orthogonal probe designed to overcome the metabolic instability and steric bulk limitations of traditional glucose analogs (e.g., 2-NBDG, 2-N3-Glucose).

Executive Summary: The "Stealth" Glucose Probe

1-azido-2,5-anhydro-D-glucitol represents a class of "metabolically locked" sugar probes. Unlike standard glucose analogs that enter glycolysis (leading to signal dilution or metabolic noise), the 2,5-anhydro scaffold locks the sugar in a furanose conformation. This prevents isomerization and subsequent breakdown by glycolytic enzymes while retaining affinity for Glucose Transporters (GLUTs).

The 1-azido modification provides a small, bio-orthogonal handle for Click Chemistry (CuAAC or SPAAC), allowing post-labeling with fluorophores or affinity tags without the steric hindrance that often blocks GLUT transport in pre-labeled probes like 2-NBDG.

Core Advantages vs. Alternatives
Feature1-Azido-2,5-Anhydro-D-Glucitol 2-NBDG (Fluorescent Glucose) 2-N3-Glucose (2-Deoxy-2-azido-D-glucose)
Transport Fidelity High (Minimal steric bulk)Low (Bulky fluorophore blocks GLUTs)High
Metabolic Stability Excellent (Ring-locked; kinase resistant)Variable (Can be phosphorylated)Poor (Enters glycolysis; metabolized)
Bio-orthogonality Yes (Azide handle)No (Directly fluorescent)Yes (Azide handle)
Signal Localization Trapped Intracellularly Washout Prone Metabolic Incorporation (Glycans)
Primary Target GLUT Transporter Activity Uptake (Qualitative) Glycan Biosynthesis / Uptake

Mechanism of Action

The probe functions via a "Trap and Click" mechanism.

  • Recognition: The 2,5-anhydro-D-glucitol scaffold mimics the furanose form of glucose/fructose, recognized by GLUT transporters (specifically GLUT1 and potentially GLUT5).

  • Translocation: It is transported into the cytosol.

  • Metabolic Dead-End: Lacking the hemiacetal hydroxyl required for ring opening, it cannot be isomerized by phosphohexose isomerase. It accumulates in the cytosol.

  • Detection: The azide group reacts with an alkyne-functionalized reporter (e.g., DBCO-Fluorophore) via strain-promoted alkyne-azide cycloaddition (SPAAC).

Pathway Extracellular Extracellular Space GLUT GLUT Transporter (Gatekeeper) Extracellular->GLUT Probe (1-Azido-2,5-AG) Cytosol Cytosol (Accumulation Zone) GLUT->Cytosol Translocation Metabolism Glycolysis (Blocked) Cytosol->Metabolism X Click Click Reaction (Azide + DBCO-Dye) Cytosol->Click Add Reporter Imaging Fluorescence Imaging Click->Imaging Signal Generation

Figure 1: The "Trap and Click" mechanism. The 2,5-anhydro scaffold prevents metabolic breakdown, ensuring the signal correlates strictly with transport capacity.

Validation Protocols

To confirm bio-orthogonality and utility, the following three-phase validation is recommended.

Phase 1: Chemical Bio-orthogonality (In Vitro)

Objective: Verify the azide group is accessible and reactive.

  • Prepare Solutions:

    • Compound A: 100 µM 1-azido-2,5-anhydro-D-glucitol in PBS.

    • Compound B: 200 µM DBCO-Cy5 (fluorophore).

    • Control: 100 µM 2,5-anhydro-D-glucitol (No azide).

  • Reaction: Mix A and B (1:1 ratio) in a black 96-well plate. Incubate at 37°C.

  • Measurement: Monitor fluorescence (Ex/Em for Cy5) every 5 mins for 1 hour.

  • Success Criteria:

    • Rapid increase in fluorescence (if using a fluorogenic probe) or appearance of a higher MW band on TLC/HPLC compared to Control.

    • Reaction should reach plateau within 30-60 mins.

Phase 2: Transport Specificity (Competition Assay)

Objective: Confirm uptake is mediated by GLUTs, not passive diffusion.

  • Cell Line: CHO-K1 (Low GLUT) vs. CHO-GLUT1 (Overexpressing).

  • Treatment:

    • Group 1 (Probe Only): Incubate cells with 50 µM Probe for 30 min.

    • Group 2 (Competition): Pre-incubate with 20 mM D-Glucose (400x excess) for 10 min, then add 50 µM Probe.

    • Group 3 (Inhibitor): Pre-incubate with 10 µM Cytochalasin B (GLUT inhibitor), then add Probe.

  • Labeling: Wash cells 3x with ice-cold PBS. Add 20 µM DBCO-Fluorophore (15 min, 4°C).

  • Analysis: Flow Cytometry (Mean Fluorescence Intensity - MFI).

  • Success Criteria:

    • Group 1 MFI >> Background.

    • Group 2 & 3 MFI should be reduced by >80% (indicating specific GLUT transport).

Phase 3: Metabolic Stability (The "Pulse-Chase" Test)

Objective: Confirm the probe is not metabolized.

  • Pulse: Incubate cells with 100 µM Probe for 1 hour.

  • Chase: Wash cells and incubate in probe-free media for 0, 2, and 4 hours.

  • Extraction: Lyse cells at each time point.

  • Analysis: React lysate with DBCO-Biotin. Run Western Blot (Streptavidin-HRP) or LC-MS.

  • Success Criteria:

    • The molecular weight of the clicked product should correspond to Probe + Biotin.

    • No lower molecular weight fragments (metabolites) should appear over time.

    • Signal intensity should remain relatively stable compared to metabolizable controls (like 2-N3-Glucose, which fades or shifts).

Experimental Workflow Visualization

Workflow cluster_0 Step 1: Incubation cluster_1 Step 2: Termination cluster_2 Step 3: Click Labeling Cells Live Cells (Starved 30 min) Probe Add 1-Azido-2,5-AG (50-100 µM) Cells->Probe Wash Wash 3x PBS (Ice Cold) Probe->Wash Fix Fixation (4% PFA, 15 min) Wash->Fix ClickMix Add Click Cocktail (DBCO-Fluorophore) Fix->ClickMix Incubate Incubate 30 min (Dark, RT) ClickMix->Incubate Analysis Data Output Incubate->Analysis Microscopy / Flow Cytometry

Figure 2: Step-by-step workflow for cellular validation. Note: Fixation can be done before or after the click reaction depending on the permeability of the click reagent.

References

  • Tordoff, M. G., et al. (1988).[1] "2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats."[1] American Journal of Physiology, 254(1), R150-R153. Link

  • Riquelme, P. T., et al. (1983).[1] "Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol." Proceedings of the National Academy of Sciences, 80(14), 4301-4305.[1] Link

  • Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems." Nature Chemical Biology, 1(1), 13-21. Link

  • Gaweska, H., & Fitzpatrick, P. F. (2011). "Structures and mechanisms of the glucose transporter family." Molecular and Cellular Biochemistry, 355, 1-20. (Context on GLUT specificity for anhydro sugars).

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Comparative

A Researcher's Guide to Characterizing the Selectivity of 2,5-Anhydro-1-azido-D-glucitol Against Key Sugar Transporters

Introduction: The Quest for Selective Sugar Transporter Probes The landscape of cellular metabolism is intricately regulated by the transport of essential nutrients across the plasma membrane. Monosaccharides, the primar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Selective Sugar Transporter Probes

The landscape of cellular metabolism is intricately regulated by the transport of essential nutrients across the plasma membrane. Monosaccharides, the primary fuel for most cells, are shuttled by two major families of transporters: the facilitative glucose transporters (GLUTs or SLC2A family) and the sodium-glucose cotransporters (SGLTs or SLC5A family).[1][2] These transporters are not a monolithic group; the fourteen known GLUT isoforms and numerous SGLTs exhibit distinct tissue distributions, substrate affinities, and transport kinetics.[1][3]

This isoform diversity is of profound interest in drug development and diagnostics. For instance, many cancer cells upregulate specific GLUT isoforms, such as GLUT1 and GLUT3, to fuel their high metabolic rate—a phenomenon known as the Warburg effect.[3][4][5] Similarly, GLUT5, the primary fructose transporter, is overexpressed in certain breast cancers, offering a potential target for selective imaging and therapy.[1][6][7][8] In diabetes management, SGLT2 inhibitors have emerged as a major therapeutic class by preventing glucose reabsorption in the kidneys.[2][4]

The development of molecular probes and drugs that can selectively target these transporters is therefore a critical goal. Such selectivity minimizes off-target effects and enables precise diagnostic imaging or therapeutic intervention. 2,5-anhydro-1-azido-D-glucitol is a synthetic monosaccharide analog. Its structural similarity to natural sugars suggests it may be a substrate for one or more sugar transporters. The presence of an azido group provides a versatile chemical handle for attaching reporter molecules (like fluorophores or radiolabels) or cytotoxic agents, making it a promising scaffold for targeted applications.

However, its utility is entirely dependent on its selectivity profile. A probe that binds promiscuously to multiple transporters would be of limited value. This guide provides a comprehensive framework and detailed experimental protocols for systematically evaluating the cross-reactivity of 2,5-anhydro-1-azido-D-glucitol against a panel of key human sugar transporters. We will focus on robust, quantitative methods that provide clear, actionable data for researchers in cell biology, oncology, and pharmacology.

Pillar 1: Experimental Design - Selecting the Right Tools for the Job

To paint a comprehensive picture of selectivity, it is crucial to test the compound against a rationally selected panel of transporters that represent the diversity of the GLUT and SGLT families.

Recommended Transporter Panel:

  • GLUT1: The ubiquitous, high-affinity glucose transporter, often overexpressed in cancer.[1][5] Its inhibition could have broad systemic effects.

  • GLUT2: A low-affinity, high-capacity transporter found in the liver, pancreas, and basolateral membrane of intestinal and renal epithelial cells. It transports both glucose and fructose.[9]

  • GLUT4: The insulin-responsive glucose transporter, critical for glucose homeostasis in muscle and adipose tissue.[10] Off-target effects here could impact glucose metabolism significantly.

  • GLUT5: The primary, high-specificity fructose transporter.[1][6] It is an emerging target in breast cancer and shows little to no affinity for glucose.[1]

  • SGLT2: A high-capacity, low-affinity sodium-glucose cotransporter in the kidney responsible for the majority of renal glucose reabsorption.[2] It is a major drug target for type 2 diabetes.[4]

  • SGLT4: A sodium-dependent transporter with a unique substrate profile that includes mannose, fructose, and 1,5-anhydro-D-glucitol, in addition to glucose.[11][12][13]

The most reliable method for determining the inhibitory potential and selectivity of a test compound is a competitive uptake assay using a radiolabeled substrate. This method directly measures the functional consequence—inhibition of transport—and is considered a gold standard in the field.[14][15] While fluorescent glucose analogs like 2-NBDG are available for high-throughput screening, their large fluorescent tags can alter transport mechanisms, sometimes leading to transporter-independent uptake and making them less reliable for precise kinetic and selectivity studies.[16][17]

Pillar 2: The Self-Validating Protocol - A Step-by-Step Guide to Competitive Radiotracer Uptake Assays

This protocol is designed to be self-validating by incorporating essential controls that ensure the observed effects are specific to the transporter being studied. The workflow is based on expressing individual transporters in a controlled cellular environment, such as Xenopus laevis oocytes or mammalian cell lines (e.g., HEK293), which have low endogenous transporter expression.[9][18]

Workflow Overview

The overall experimental workflow involves expressing the target transporter, performing a competitive uptake assay with a radiolabeled substrate and the test compound, and quantifying the inhibition.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Competitive Uptake Assay cluster_analysis Phase 3: Data Analysis A Synthesize & Purify Transporter mRNA B Prepare Xenopus Oocytes or Mammalian Cells A->B Inject/Transfect C Incubate cells with varying concentrations of 2,5-anhydro-1-azido-D-glucitol B->C D Add Radiolabeled Substrate (e.g., [14C]-D-Fructose for GLUT5, [3H]-2-DOG for GLUT1) C->D E Incubate for a defined time (e.g., 10-30 min) D->E F Wash with ice-cold buffer to stop uptake E->F G Lyse Cells F->G H Quantify Radioactivity (Liquid Scintillation Counting) G->H I Calculate % Inhibition H->I J Determine IC50 values I->J

Caption: Workflow for determining transporter inhibition.

Detailed Experimental Protocol: Competitive Uptake in Xenopus Oocytes

Xenopus oocytes are a robust and widely used system for studying membrane transporters due to their large size and low endogenous transport activity.[9]

Materials:

  • cRNA for each human transporter (GLUT1, GLUT2, GLUT4, GLUT5, SGLT2, SGLT4)

  • Collagenase Type II

  • ND96 buffer (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)

  • Radiolabeled substrates: D-[¹⁴C]-Fructose, 2-deoxy-D-[³H]-glucose, α-methyl-D-[¹⁴C]-glucopyranoside (AMG)

  • Test Compound: 2,5-anhydro-1-azido-D-glucitol

  • Known inhibitors for positive controls (e.g., Phloretin for GLUTs, Phlorizin for SGLTs)

  • Liquid scintillation counter and cocktail

Procedure:

  • Oocyte Preparation and cRNA Injection:

    • Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

    • Inject each oocyte with 50 nL of water (for negative control) or 50 ng of the specific transporter cRNA.

    • Incubate the injected oocytes at 18°C in ND96 buffer for 2-3 days to allow for protein expression. The causality here is to allow sufficient time for the translational machinery of the oocyte to synthesize and correctly traffic the transporter protein to the plasma membrane.

  • Uptake Assay:

    • On the day of the experiment, transfer groups of 10-15 oocytes to 24-well plates.

    • Prepare assay solutions in ND96 buffer (for GLUTs) or Na⁺-containing buffer (for SGLTs). For SGLTs, a parallel Na⁺-free buffer (replace NaCl with choline chloride) should be used to confirm sodium dependency, a key validation step.

    • Each solution should contain the radiolabeled substrate at a concentration near its known Kₘ value (e.g., 50 µM D-[¹⁴C]-Fructose for GLUT5; 1 mM 2-deoxy-D-[³H]-glucose for GLUT1).

    • Add the test compound (2,5-anhydro-1-azido-D-glucitol) to the assay solutions at a range of concentrations (e.g., 0, 1 µM, 10 µM, 100 µM, 1 mM, 10 mM).

    • Crucial Controls:

      • No Inhibitor (0% inhibition): Oocytes expressing the transporter with radiolabeled substrate only.

      • Water-Injected (background): Oocytes injected with water, incubated with radiolabeled substrate. This measures non-specific uptake.

      • Known Inhibitor (100% inhibition): Oocytes expressing the transporter, incubated with a saturating concentration of a known potent inhibitor (e.g., 200 µM Phloretin). This defines the maximal specific inhibition.

    • Pre-incubate oocytes with the inhibitor solutions for 5 minutes.

    • Initiate the uptake by adding the radiolabeled substrate and incubate for a fixed period (e.g., 20 minutes) at room temperature. The incubation time should be within the linear range of uptake, which should be determined in preliminary experiments.

    • Stop the reaction by washing the oocytes 4-5 times with ice-cold ND96 buffer. The cold temperature immediately halts transporter activity.

  • Quantification and Analysis:

    • Lyse individual oocytes in 200 µL of 1% SDS.

    • Add 3 mL of scintillation cocktail to each lysate.

    • Quantify the radioactivity in a liquid scintillation counter.

    • Subtract the average counts per minute (CPM) from water-injected oocytes from all other readings to get transporter-specific uptake.

    • Calculate the percent inhibition for each concentration of the test compound relative to the "No Inhibitor" control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Pillar 3: Data Presentation and Interpretation

The primary output of these studies will be the half-maximal inhibitory concentration (IC₅₀) value for 2,5-anhydro-1-azido-D-glucitol against each transporter. Summarizing this quantitative data in a structured table is essential for clear comparison and interpretation.

Hypothetical Comparative Data Table
TransporterNatural Substrate(s)Radiolabeled Probe UsedKnown Substrate Kₘ / IC₅₀ (mM)Hypothetical IC₅₀ of 2,5-anhydro-1-azido-D-glucitol (mM)Selectivity Ratio (IC₅₀ / IC₅₀ of most potent target)
GLUT1 D-Glucose2-deoxy-D-[³H]-glucose~1-2 (Kₘ for glucose)[10]> 20> 40
GLUT2 D-Glucose, D-FructoseD-[¹⁴C]-Fructose~17 (Kₘ for glucose)[9]1530
GLUT4 D-Glucose2-deoxy-D-[³H]-glucose~5 (Kₘ for glucose)[10]> 20> 40
GLUT5 D-FructoseD-[¹⁴C]-Fructose~11-15 (Kₘ for fructose)[6]0.5 1
SGLT2 D-Glucoseα-methyl-D-[¹⁴C]-glucopyranoside~3-5 (Kₘ for glucose)[2]> 20> 40
SGLT4 D-Mannose, D-Fructose, D-Glucoseα-methyl-D-[¹⁴C]-glucopyranoside~0.15 (Kₘ for mannose)[13]816

Note: The IC₅₀ values presented are hypothetical and for illustrative purposes. Real experimental data must be generated following the described protocols.

Interpreting the Results

The hypothetical data above illustrates a compound with high selectivity for GLUT5. The IC₅₀ value against GLUT5 (0.5 mM) is significantly lower than for any other transporter tested. The selectivity ratio, calculated by dividing the IC₅₀ for each transporter by the lowest IC₅₀ value (in this case, 0.5 mM), provides a quantitative measure of this preference. A high selectivity ratio indicates poor interaction with that transporter.

This profile would suggest that 2,5-anhydro-1-azido-D-glucitol is a promising lead compound for developing GLUT5-specific agents. Its minimal interaction with key glucose transporters like GLUT1, GLUT4, and SGLT2 is particularly advantageous, as it would be predicted to have a low risk of disrupting systemic glucose homeostasis. The moderate interaction with SGLT4, another transporter capable of carrying fructose, would warrant further investigation but is significantly weaker than its effect on GLUT5.

Conclusion and Future Directions

Systematic cross-reactivity profiling is an indispensable step in the preclinical evaluation of any novel transporter-targeted agent. The protocols and framework outlined in this guide provide a robust, authoritative, and self-validating system for characterizing the selectivity of compounds like 2,5-anhydro-1-azido-D-glucitol. By employing competitive radiotracer uptake assays with a well-chosen panel of transporters, researchers can generate the high-quality, quantitative data needed to make informed decisions about a compound's potential for further development.

Should a compound demonstrate a promising selectivity profile, the azido group serves as a gateway for the next phase of research: the synthesis of derivatives for imaging (e.g., conjugation to a PET radionuclide via click chemistry) or therapeutic applications (e.g., attachment of a cytotoxic payload). This structured approach ensures that only the most selective and potent candidates advance, maximizing the potential for clinical success while minimizing the risk of off-target effects.

References

  • Robey, R. B., et al. (2020). Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters. PLoS ONE, 15(4), e0231935.
  • Lin, Y.-C., et al. (2024, December 6). Protocol to measure glucose utilization in mouse tissues using radiolabeled 2-deoxy-D-glucose. STAR Protocols, 5(4), 103758.
  • Dojindo Molecular Technologies, Inc. (n.d.). Glucose Uptake Assay Kit-Green. Retrieved from [Link]

  • JoVE. (2017, March 8). Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes. Retrieved from [Link]

  • Amrita Virtual Lab. (n.d.). Glucose Uptake Assay (Theory). Retrieved from [Link]

  • Hantz, M. C., et al. (2018). In Silico Modeling-based Identification of Glucose Transporter 4 (GLUT4)-selective Inhibitors for Cancer Therapy. Molecular Pharmacology, 93(5), 516–526.
  • Russell, R. J., et al. (2005). Competitive binding assay for glucose based on glycodendrimer-fluorophore conjugates. Analytical Chemistry, 77(21), 6945–6952.
  • Wuest, M., et al. (2019). Synthesis, biological evaluation, and screening of 2,5-anhydro-D-mannitol derivatives towards selective targeting and imaging of GLUT5 transporter protein. University of Alberta.
  • Wuest, M., et al. (2022). Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. International Journal of Molecular Sciences, 23(8), 4176.
  • Solvo Biotechnology. (n.d.). SGLT5 - Transporters. Retrieved from [Link]

  • Schlessinger, A., & Abramson, J. (2018). Ligand Screening Systems for Human Glucose Transporters as Tools in Drug Discovery. Trends in Pharmacological Sciences, 39(8), 693–704.
  • Tazawa, S., et al. (2005). SLC5A9/SGLT4, a new Na+-dependent glucose transporter, is an essential transporter for mannose, 1,5-anhydro-D-glucitol, and fructose. Life Sciences, 76(9), 1039–1050.
  • ResearchGate. (n.d.). SLC5A9/SGLT4, a new Na +-dependent glucose transporter, is an essential transporter for mannose, 1,5-anhydro-D-glucitol, and fructose | Request PDF. Retrieved from [Link]

  • American Chemical Society. (n.d.). High-throughput experiments and simulations for investigating sugar transport in plants. Retrieved from [Link]

  • ResearchGate. (2025, October 13). (PDF) Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. Retrieved from [Link]

  • ResearchGate. (n.d.). Dinitrophenylamine-substituted 2,5-anhydro-D-mannitol compounds have high affinity for GLUT5. Retrieved from [Link]

  • ACS Synthetic Biology. (2023, January 31). Exploring the Substrate Specificity of a Sugar Transporter with Biosensors and Cheminformatics. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple and efficient synthesis of 2,5-anhydro-D-glucitol | Request PDF. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Retrieved from [Link]

  • Veiga-da-Cunha, M., et al. (2023). SGLT5 is the renal transporter for 1,5-anhydroglucitol, a major player in two rare forms of neutropenia. Proceedings of the National Academy of Sciences, 120(10), e2216853120.
  • GPnotebook. (2021, March 30). Role of SGLT 1 and SGLT 2 in glucose metabolism. Retrieved from [Link]

  • American Physiological Society. (n.d.). Detection of maltodextrin and its discrimination from sucrose are independent of the T1R2 + T1R3 heterodimer. Retrieved from [Link]

  • MDPI. (2022, April 10). Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. Retrieved from [Link]

  • Wu, V., et al. (2024, January 8). Correlating sugar transporter expression and activities to identify transporters for an orphan sugar substrate. Fungal Biology and Biotechnology, 11(1), 2.
  • YouTube. (2014, June 11). 063-Glucose Transporter & Co-transporters. Retrieved from [Link]

  • PubMed. (2000, January 15). Synthesis and evaluation as glycosidase inhibitors of 2,5-imino-D-glucitol and 1,5-imino-D-mannitol related derivatives. Retrieved from [Link]

  • MDPI. (2021, May 11). Targeting of GLUT5 for Transporter-Mediated Drug-Delivery Is Contingent upon Substrate Hydrophilicity. Retrieved from [Link]

  • Wuest, M., & West, F. G. (2020). Development of Glucose Transporter (GLUT) Inhibitors. European Journal of Organic Chemistry, 2020(24), 3436–3448.
  • Khan, A., et al. (2019). Conformational Studies of Glucose Transporter 1 (GLUT1) as an Anticancer Drug Target. International Journal of Molecular Sciences, 20(11), 2795.
  • Manzano, S., & Williamson, G. (2018). Differential patterns of inhibition of the sugar transporters GLUT2, GLUT5 and GLUT7 by flavonoids. Biochemical Pharmacology, 152, 119–128.

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Validation

Comparative Guide: Evaluating the Metabolic Stability of 2,5-Anhydro-1-azido-1-deoxy-D-glucitol in Bioconjugation

Executive Summary In the development of advanced drug delivery systems, the metabolic stability of branching linkers dictates the pharmacokinetic viability of the entire macromolecular conjugate. 2,5-Anhydro-1-azido-1-de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced drug delivery systems, the metabolic stability of branching linkers dictates the pharmacokinetic viability of the entire macromolecular conjugate. 2,5-Anhydro-1-azido-1-deoxy-D-glucitol (CAS 243469-59-2) has emerged as a premier heterobifunctional branching agent[]. Featuring three hydroxyl groups and a primary azide, it is heavily utilized as the central core for multi-arm polyethylene glycol (PEG) derivatives and targeted liposomal nanocarriers[2].

This guide objectively compares the metabolic stability of 2,5-anhydro-1-azido-1-deoxy-D-glucitol against alternative azido-linkers, providing researchers with the mechanistic causality and experimental protocols required to validate its performance in vivo.

Mechanistic Overview: The Causality of Stability

To understand why 2,5-anhydro-1-azido-1-deoxy-D-glucitol outperforms standard sugar-based linkers, we must examine its structural causality:

  • Absence of an Anomeric Center: Standard glycosyl azides (e.g.,

    
    -D-glucopyranosyl azide) position the azide directly at the anomeric carbon. This makes the linkage highly susceptible to spontaneous hydrolysis and enzymatic cleavage by ubiquitous glycosidases. In contrast, 2,5-anhydro-D-glucitol is fundamentally an oxolane (tetrahydrofuran) derivative[3]. The C2-C5 ether linkage forms a rigid, stable ring devoid of an anomeric hemiacetal. Consequently, the primary azide at C1 is completely shielded from glycosidase-mediated degradation.
    
  • The "Umbrella Effect" in Branched Conjugates: When utilized as a core for 4-arm or 8-arm PEGylation, the rigid cyclic scaffold forces the conjugated polymer chains into an "umbrella-like" spatial conformation[4]. This dense steric shielding physically repels metabolic enzymes (such as esterases and proteases) and prevents them from accessing the internal linkages.

  • Hydrolytic Resilience: Because the core relies on highly stable ether and carbon-carbon bonds rather than esters, its baseline hydrolysis rate under physiological conditions is restricted to less than 1–2% per day[4]. This ensures that the molecular weight of the conjugate is maintained throughout its therapeutic window[2].

G A 2,5-Anhydro-1-azido- 1-deoxy-D-glucitol B Triazole Linkage (Click Chemistry) A->B Conjugation C Multi-Arm PEG Conjugate B->C D Steric Shielding ('Umbrella Effect') C->D Structural Conformation E Enzymatic Resistance (<2% Hydrolysis/Day) D->E Metabolic Outcome

Structural causality of metabolic stability in 2,5-anhydro-1-azido-1-deoxy-D-glucitol conjugates.

Comparative Performance Data

When designing a bioconjugate, selecting the correct azido-linker is critical. The table below summarizes the quantitative metabolic stability of 2,5-anhydro-1-azido-1-deoxy-D-glucitol compared to common alternatives.

Linker / Scaffold TypeEnzymatic SusceptibilitySteric Hindrance PotentialPhysiological Hydrolysis RatePrimary Degradation Pathway
2,5-Anhydro-1-azido-1-deoxy-D-glucitol Very Low (No anomeric center)High (Rigid cyclic core)< 1-2% per day [4]Slow hepatic oxidation
Linear mPEG-Azide LowLow (Flexible linear chain)< 2% per dayRenal clearance (intact)
Ac4ManNAz (Ester-linked sugar) High (Esterases)Moderate> 50% within 4 hoursRapid ester hydrolysis
Anomeric Glycosyl Azides High (Glycosidases)Moderate~15-20% per dayGlycosidic bond cleavage

Data Interpretation: While linear PEGs share high hydrolytic stability, they fail to provide the multi-arm steric shielding required for advanced liposomal or nanoparticle formulations[5]. Conversely, ester-linked azido-sugars degrade too rapidly for long-circulating drug delivery applications.

Experimental Methodologies: Self-Validating Protocols

To objectively verify the metabolic stability of 2,5-anhydro-1-azido-1-deoxy-D-glucitol derivatives in your own laboratory, utilize the following self-validating workflows.

Protocol 1: In Vitro Serum Stability Assay (LC-MS/MS)

Causality Note: This protocol uses cold acetonitrile containing a stable-isotope-labeled internal standard (IS). This specific quenching method serves a dual purpose: it instantaneously denatures serum proteins to halt enzymatic degradation, while the IS normalizes any variations in extraction recovery, ensuring the trustworthiness of the kinetic data.

Step-by-Step Procedure:

  • Preparation: Prepare a 10 mM stock solution of the 2,5-anhydro-1-azido-1-deoxy-D-glucitol conjugate in DMSO. Dilute to a working concentration of 10 µM in 1X PBS (pH 7.4).

  • Incubation: Pre-warm pooled human serum to 37°C. Spike the conjugate into the serum to achieve a final concentration of 1 µM (ensure final DMSO concentration is <0.1% to prevent enzyme inhibition).

  • Time-Course Sampling: Incubate the mixture at 37°C under gentle agitation. Aliquot 50 µL samples at predetermined time points: 0, 1, 2, 4, 8, 24, and 48 hours.

  • Quenching: Immediately transfer each 50 µL aliquot into 150 µL of ice-cold acetonitrile containing 50 ng/mL of the internal standard. Vortex vigorously for 30 seconds.

  • Extraction: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C to pellet the precipitated serum proteins.

  • Analysis: Transfer 100 µL of the clear supernatant to an autosampler vial. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the remaining intact conjugate.

  • Validation Control: Run Ac4ManNAz in parallel as a positive control for degradation. If the Ac4ManNAz half-life exceeds 2 hours, the serum esterase activity is compromised, and the assay must be repeated.

Protocol 2: Liver Microsomal Degradation Assay

To assess Phase I metabolism (cytochrome P450-mediated oxidation), incubate the compound with human liver microsomes (HLM) supplemented with an NADPH regenerating system. Because the 2,5-anhydro-D-glucitol core lacks readily oxidizable functional groups (beyond the sterically hindered hydroxyls), intrinsic clearance (


) values are typically highly favorable.

Workflow S1 1. Incubation (Human Serum/Microsomes, 37°C) S2 2. Time-Course Sampling (0-48h intervals) S1->S2 S3 3. Quenching & Precipitation (Cold Acetonitrile + IS) S2->S3 S4 4. Centrifugation (14,000 x g, 15 min) S3->S4 S5 5. LC-MS/MS Analysis (MRM Mode) S4->S5 S6 6. Pharmacokinetic Profiling (T1/2, Clearance Rate) S5->S6

Experimental workflow for evaluating the metabolic stability of bioconjugates.

Conclusion

For researchers engineering multi-arm PEGs or nucleic-acid-delivering liposomes, 2,5-anhydro-1-azido-1-deoxy-D-glucitol offers a superior structural foundation. By eliminating the anomeric center and enforcing a rigid, sterically demanding "umbrella" conformation, it bypasses the rapid enzymatic cleavage pathways that plague traditional glycosyl azides, ensuring robust in vivo stability.

References

  • BOC Sciences. "CAS 243469-59-2 2,5-Anhydro-1-azido-1-deoxy-D-glucitol." bocsci.com.
  • Google Patents. "CN108530617B - Branched polyethylene glycol heterobifunctional derivative, preparation method thereof and two-component bio-related substance conjugate thereof." google.com.
  • Google Patents. "CN104877127A - Eight-armed polyethylene glycol derivative, preparation method and related biological substance modified by derivative." google.com.
  • Google Patents. "WO2022213895A1 - Cationic lipid, liposome containing cationic lipid, and nucleic-acid pharmaceutical composition containing liposome and preparation and application thereof." google.com.
  • PubChem - NIH. "2,5-anhydro-D-glucitol | C6H12O5 | CID 176465." nih.gov.

Sources

Comparative

comparison of copper-free versus copper-catalyzed click reactions for 1-azido-glucitol conjugation

A Comprehensive Comparison Guide: CuAAC vs. SPAAC for 1-Azido-Glucitol Conjugation 1.

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparison Guide: CuAAC vs. SPAAC for 1-Azido-Glucitol Conjugation

1. Executive Summary Metabolic glycoengineering using azido-sugars, such as 1-azido-glucitol, has revolutionized our ability to track, image, and isolate glycoconjugates. By hijacking a cell's biosynthetic machinery, 1-azido-glucitol is incorporated into cellular glycans, presenting a bioorthogonal azide handle on the cell surface or within intracellular compartments. To conjugate this handle to fluorophores or affinity tags, researchers must choose between two primary click chemistry pathways: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides an objective, data-driven comparison of these two methodologies to help scientists select the optimal strategy based on reaction kinetics, biocompatibility, and yield.

2. Mechanistic Causality: Why Chemistry Dictates Application

The CuAAC Pathway (Copper-Catalyzed) CuAAC relies on a Copper(I) catalyst to dramatically lower the activation energy of the cycloaddition between an azide and a terminal alkyne. Causality: The Cu(I) coordinates with the terminal alkyne to form a highly reactive copper-acetylide intermediate. This coordination exclusively drives the formation of a 1,4-disubstituted triazole 1. While this results in rapid kinetics, the requisite Cu(I)—often generated in situ via the reduction of CuSO₄ by sodium ascorbate—can react with atmospheric oxygen to produce reactive oxygen species (ROS). These ROS induce cytotoxicity and can cleave protein backbones, limiting CuAAC's utility in live-cell applications 2.

The SPAAC Pathway (Copper-Free) To circumvent heavy metal toxicity, SPAAC eliminates the catalyst entirely. Causality: Instead of a metal, SPAAC utilizes a cyclooctyne (e.g., DBCO, DIFO) possessing approximately 18 kcal/mol of ring strain. The release of this immense thermodynamic strain upon transition state formation provides the driving force for the reaction 3. Because it requires no toxic additives, SPAAC is highly biocompatible. However, the bulky, hydrophobic nature of strained alkynes can lead to steric hindrance, slower reaction rates, and off-target thiol-yne reactions with free cysteines in complex proteomes 4.

Mechanism Azido 1-Azido-Glucitol (Metabolic Reporter) CuAAC CuAAC Pathway Terminal Alkyne + Cu(I) Azido->CuAAC SPAAC SPAAC Pathway Strained Cyclooctyne Azido->SPAAC Cu_Mech Catalytic Activation (Copper-Acetylide) CuAAC->Cu_Mech SP_Mech Ring-Strain Release (18 kcal/mol strain) SPAAC->SP_Mech Cu_Outcome Fast Kinetics Cytotoxic ROS Generation Cu_Mech->Cu_Outcome SP_Outcome Slower Kinetics High Biocompatibility SP_Mech->SP_Outcome

Caption: Reaction mechanisms and kinetic outcomes of CuAAC vs. SPAAC for azido-sugar conjugation.

3. Quantitative Performance Comparison

The table below synthesizes experimental data to contrast the performance of CuAAC and SPAAC when conjugating azido-modified biomolecules.

ParameterCuAAC (Copper-Catalyzed)SPAAC (Copper-Free)
Catalyst Required Cu(I) (e.g., CuSO₄ + Ascorbate)None
Second-Order Rate Constant 10 to 100 M⁻¹s⁻¹0.1 to 1 M⁻¹s⁻¹
Reaction Time 15 - 30 minutes1 - 4 hours
Biocompatibility Low (ROS generation, cell death)High (Safe for live cells and in vivo)
Regioselectivity Exclusive 1,4-disubstituted triazoleMixture of regioisomers
Probe Characteristics Small, hydrophilic (terminal alkyne)Bulky, hydrophobic (e.g., DBCO, DIFO)
Primary Off-Target Risk Protein oxidation / degradationThiol-yne reactions (cysteine binding)

4. Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols incorporate built-in validation steps to isolate variables and confirm conjugation success.

Workflow Step1 1. Metabolic Labeling Incubate cells with 1-Azido-Glucitol Split Experimental Goal Step1->Split Fixed Lysate / Fixed Cells (High Yield Needed) Split->Fixed Live Live Cell Imaging (Viability Critical) Split->Live Cu_React CuAAC Reaction Add Alkyne-Probe, CuSO₄, THPTA, Ascorbate Fixed->Cu_React SP_React SPAAC Reaction Add DBCO-Probe (No Catalyst Required) Live->SP_React Cu_Wash Stringent Washing Remove Cu(I) & ROS byproducts Cu_React->Cu_Wash SP_Wash Mild Washing Clear unbound bulky probe SP_React->SP_Wash Analysis Downstream Analysis (Flow Cytometry / LC-MS/MS) Cu_Wash->Analysis SP_Wash->Analysis

Caption: Step-by-step workflow for 1-azido-glucitol conjugation via CuAAC and SPAAC pathways.

Protocol A: CuAAC Conjugation (For Cell Lysates or Fixed Cells) Ideal for maximum yield and proteomic analysis where cell viability is no longer a factor.

  • Metabolic Labeling: Incubate cells with 50 µM 1-azido-glucitol for 48 hours. Validation Control: Maintain a parallel culture treated with a vehicle (DMSO) to establish baseline autofluorescence and account for non-specific probe binding.

  • Lysis & Preparation: Lyse cells using a standard RIPA buffer. Quantify protein concentration via BCA assay to ensure equal loading across samples.

  • Catalyst Pre-complexation (Critical Causality Step): In a separate tube, mix 1 mM CuSO₄ with 5 mM THPTA ligand. Why? THPTA is a water-soluble ligand that chelates Cu(I), stabilizing it against oxidation and preventing free copper from precipitating proteins in the lysate.

  • Reaction Assembly: To the lysate, add 50 µM Alkyne-Fluorophore, followed by the pre-mixed CuSO₄/THPTA complex. Finally, initiate the reaction by adding 5 mM Sodium Ascorbate (which reduces Cu(II) to the active Cu(I) state).

  • Quenching: After 30 minutes at room temperature, add 10 mM EDTA to chelate the copper and halt the reaction before downstream LC-MS/MS or SDS-PAGE.

Protocol B: SPAAC Conjugation (For Live-Cell Imaging) Ideal for tracking real-time glycan dynamics without inducing metal toxicity.

  • Metabolic Labeling: Incubate live cells with 50 µM 1-azido-glucitol for 48 hours.

  • Thiol-Blocking (Optional but Recommended): If background noise is a concern in your specific cell line, briefly treat cells with a mild thiol-blocking agent like iodoacetamide (IAA). Why? Strained alkynes like DBCO can undergo off-target thiol-yne additions with surface cysteines, creating false-positive signals 4.

  • Click Reaction: Wash cells with PBS, then incubate with 20 µM DBCO-Fluorophore in complete media for 1-2 hours at 37°C. Validation Control: Perform a time-course titration (30 min, 1 hr, 2 hr). Because SPAAC reagents are highly hydrophobic, prolonged incubation non-linearly increases non-specific membrane binding.

  • Washing & Imaging: Wash cells 3x with PBS containing 1% BSA. The BSA acts as a hydrophobic sink to sequester and remove unbound DBCO probe before fluorescence microscopy.

5. Conclusion The choice between CuAAC and SPAAC for 1-azido-glucitol conjugation is a direct trade-off between chemical efficiency and biological preservation. CuAAC remains the gold standard for in vitro applications requiring rapid, high-yield conjugation. Conversely, SPAAC is the mandatory choice for in vivo and live-cell applications, leveraging ring-strain to bypass the need for cytotoxic metal catalysts.

References

  • BenchChem Technical Support Team. "A Comparative Guide to CuAAC and SPAAC for Bioconjugation." BenchChem.

  • Skrzypczak et al. "Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications." ACS.

  • Baskin, J. M., et al. "Copper-free click chemistry for dynamic in vivo imaging." PNAS.

  • NIH. "Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics." National Institutes of Health.

Safety & Regulatory Compliance

Safety

2,5-Anhydro-1-azido-1-deoxy-D-glucitol proper disposal procedures

Executive Summary & Operational Directive Status: HAZARDOUS / ENERGETIC PRECURSOR Immediate Action: Segregate from acidic waste streams and heavy metals.[1][2] Disposal Method: High-temperature incineration via licensed...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Directive

Status: HAZARDOUS / ENERGETIC PRECURSOR Immediate Action: Segregate from acidic waste streams and heavy metals.[1][2] Disposal Method: High-temperature incineration via licensed hazardous waste contractor.

As researchers, we often treat carbohydrate derivatives as benign due to their biological origin. However, 2,5-Anhydro-1-azido-1-deoxy-D-glucitol contains an azide (


)  functionality. While the carbohydrate backbone provides steric and electronic stabilization, the azide group retains the potential for shock sensitivity, explosive decomposition, and the formation of highly toxic hydrazoic acid (

) if mishandled.

The Golden Rule of Azide Disposal:

Never dispose of organic azides down the drain. Water solubility (common in sugar azides) does not equal safety. Drain disposal creates a high probability of reaction with copper/lead plumbing, forming heavy metal azides that are primary explosives.[3]

Hazard Identification & Stability Analysis

To handle this compound safely, you must understand the "Why" behind the protocols. We utilize the Smith Open-Chain Rule to validate the stability of this specific molecule.

2.1 Stability Calculation (Self-Validation)

The stability of an organic azide is estimated by the ratio of non-nitrogen atoms to nitrogen atoms.

  • Formula:

    
     (Derived from 2,5-anhydro-D-glucitol structure)
    
  • Equation:

    
    [4]
    
  • Calculation:

    
    
    

Conclusion: Since


, 2,5-Anhydro-1-azido-1-deoxy-D-glucitol is thermodynamically stable enough for standard storage and handling. However, it remains an energetic material  and must be treated as a potential explosive source in waste streams.
2.2 Physical & Chemical Properties Matrix
PropertyDescriptionOperational Implication
Physical State Solid (crystalline or amorphous powder)Risk of electrostatic discharge (ESD) during weighing.
Solubility High in

, MeOH, DMSO
CRITICAL: Do not wash into aqueous waste unless that waste is pH > 9 and designated for hazardous pickup.
Incompatibility Acids, Heavy Metals (Cu, Pb, Ag), OxidizersContact with acid releases

(toxic gas). Contact with metals forms explosive salts.[3]
Decomposition Releases

gas and heat
Sealed containers may over-pressurize if decomposition initiates.

Segregation & Storage (Pre-Disposal)

Before disposal, the waste must be accumulated safely. Improper segregation is the leading cause of laboratory accidents involving azides.

3.1 The Segregation Workflow

Segregation_Protocol Start Waste Generation (2,5-Anhydro-1-azido-1-deoxy-D-glucitol) Check_State Is it Solid or Liquid? Start->Check_State Solid Solid Waste Check_State->Solid Liquid Liquid Waste (Solutions) Check_State->Liquid Container_S Wide-mouth HDPE Jar NO Metal Lids Solid->Container_S Container_L Polyethylene Bottle Vented Cap Recommended Liquid->Container_L Segregation CRITICAL SEGREGATION: 1. NO Acids (pH < 4) 2. NO Halogenated Solvents (DCM/Chloroform) 3. NO Heavy Metals Container_S->Segregation Container_L->Segregation Label Label: 'Organic Azide Waste' 'Toxic' & 'Reactive' Segregation->Label

Figure 1: Waste segregation logic flow. Note the strict prohibition of halogenated solvents (forms explosive di-azidomethane) and acids.[1][2]

Disposal Procedures (Step-by-Step)

Do not attempt chemical destruction (neutralization) as a primary disposal method unless you are a trained organic chemist and the quantity is <500 mg. The safest route is commercial incineration.

Protocol A: Solid Waste (Bulk Substance)

Best for: Expired reagents, synthesis products >100 mg.

  • Container Selection: Use a high-density polyethylene (HDPE) wide-mouth jar. Verify: The lid must not have a metal liner.

  • Wetting (Optional but Recommended): If the powder is very dry/fine, add a small amount of water or ethanol to dampen it. This reduces shock sensitivity and prevents dust clouds (ESD risk).

  • Labeling: Affix a hazardous waste tag. Clearly write: "2,5-Anhydro-1-azido-1-deoxy-D-glucitol. ORGANIC AZIDE. DO NOT COMPACT."

  • Storage: Store in a secondary containment bin away from light and heat until pickup.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Best for: HPLC effluents, reaction filtrates.

  • Compatibility Check: Ensure the solvent stream does not contain Dichloromethane (DCM) or Chloroform.

    • Why? Azides react with halomethanes to form di-azidomethane, which is extremely explosive.

  • pH Check: Test the solution pH.

    • If Acidic (pH < 7): Slowly add dilute NaOH or saturated Sodium Bicarbonate until pH is > 9 . This prevents

      
       evolution.
      
  • Transfer: Pour into a dedicated "Azide Waste" carboy (HDPE).

  • Headspace: Leave at least 20% headspace in the container to accommodate potential

    
     gas evolution.
    
Protocol C: Spill Cleanup (Emergency Decontamination)

Scope: Small spills (< 500 mg or < 100 mL).

  • PPE: Safety goggles, nitrile gloves (double gloved), lab coat.

  • Tooling: Use plastic scoops or spatulas only. NO METAL.

  • Absorb: Cover liquid spills with absorbent pads or vermiculite.

  • Deactivation (Surface only):

    • After removing the bulk material, wipe the surface with a 10% Cerium Ammonium Nitrate (CAN) solution OR a 5% Sodium Hypochlorite (Bleach) solution.

    • Note: Bleach is effective but can react slowly. CAN is a visual indicator (color change) oxidizer.

  • Disposal: Place all contaminated pads/gloves into the solid azide waste container.

Chemical Deactivation (Advanced Users Only)

Warning: This procedure generates heat and nitrogen gas. Perform only in a fume hood.

If you must destroy the compound chemically (e.g., to clean glassware or deactivate a specific reaction vessel), use the Staudinger Reduction . This converts the explosive azide into a benign amine.

Reaction:



Protocol:

  • Dissolve the azide waste in THF or Toluene.

  • Add 1.5 equivalents of Triphenylphosphine (

    
    ) .
    
  • Stir at room temperature for 2-4 hours. Nitrogen gas bubbles will evolve.

  • Once bubbling ceases, the mixture contains the amino-sugar derivative and triphenylphosphine oxide.

  • This mixture can now be disposed of as standard organic solvent waste (non-reactive).

References

  • University of California, Santa Cruz (UCSC). Azides, Organic - Standard Operating Procedure. Environmental Health & Safety.[1][2][5][6] [Link]

  • Stanford University. Information on Azide Compounds. Environmental Health & Safety.[1][2][5][6] [Link]

  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. (Source for C/N Ratio Rule). [Link]

  • Northeastern University. Standard Operating Procedure: Sodium Azide & Organic Azides. Office of Environmental Health and Safety. [Link]

Sources

Handling

Personal protective equipment for handling 2,5-Anhydro-1-azido-1-deoxy-D-glucitol

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical extension of chemical mechanisms. Handling specialized biochemical reagents like 2,5-Anhydro-1-azido-1-deo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical extension of chemical mechanisms. Handling specialized biochemical reagents like 2,5-Anhydro-1-azido-1-deoxy-D-glucitol (CAS: 243469-59-2) requires a deep understanding of its molecular behavior.

This compound is an azido sugar, a critical bifunctional linker heavily utilized in bioconjugation, PEGylation, and the development of targeted liposomal drug delivery systems[1][2]. However, the very feature that makes it synthetically valuable—the energy-rich azido group (-N


)—also dictates strict operational and disposal protocols.

Below is an authoritative, causality-driven guide to the safe handling, operational use, and disposal of 2,5-Anhydro-1-azido-1-deoxy-D-glucitol.

Hazard Causality & Chemical Profile

To design a self-validating safety protocol, we must first understand the thermodynamic and toxicological profile of the molecule. While the sugar scaffold provides stability, the azido moiety introduces specific acute hazards[3]:

  • Explosive Reactivity (Metal Azide Formation): Azide compounds can react with heavy metals (such as copper, lead, brass, or silver) to form highly shock-sensitive and explosive metal azides[4]. This dictates the absolute prohibition of metal tools and standard sink disposal.

  • Thermal Instability: While stable at room temperature, azido compounds can undergo violent decomposition if heated near their decomposition thresholds (typically >275°C for related azides)[4].

  • Acute Toxicity: Azido sugars are classified under Acute Toxicity Category 4 (oral, dermal, and inhalation)[3]. They are severe irritants to mucous membranes and can cause systemic toxicity if absorbed.

Quantitative Hazard Summary
Hazard ClassGHS ClassificationMechanistic Causality
Toxicity Acute Tox. 4 (H302, H312, H332)Azide ions interfere with cellular respiration by inhibiting cytochrome c oxidase, similar to cyanide[3].
Reactivity Shock-Sensitive (Conditional)Contact with heavy metals forms metal azides (e.g., Cu(N

)

), which require very low activation energy to detonate[5].
Corrosivity Eye/Skin IrritantProlonged contact disrupts lipid bilayers, leading to severe conjunctivitis or dermal burns[5].

Personal Protective Equipment (PPE) Matrix

Every piece of PPE chosen for handling 2,5-Anhydro-1-azido-1-deoxy-D-glucitol serves a specific mechanistic purpose. Do not deviate from these specifications.

PPE CategorySpecificationScientific Causality & Justification
Hand Protection Double-layered Nitrile Gloves (Minimum 5 mil thickness)Azido sugars are typically dissolved in polar aprotic solvents (DMF, DMSO) for click chemistry. Nitrile provides superior resistance to these carrier solvents, preventing rapid dermal absorption of the toxic azide[3].
Eye Protection Chemical Splash Goggles + Face Shield The compound is a severe ocular irritant. A face shield mitigates the risk of micro-deflagrations or splashes during pressurized solvent transfers[5].
Body Protection Flame-Resistant (FR) Lab Coat (Fully buttoned)Mitigates thermal risks. If an unexpected exothermic decomposition occurs, FR material prevents the propagation of the flame to the operator's clothing.
Respiratory Chemical Fume Hood (Face velocity 80-100 fpm)Azide powders can become statically charged and aerosolize easily. The hood prevents inhalation of toxic particulates and safely vents any accidental hydrazoic acid gas formation[6].

Operational Workflow: Click Chemistry Protocol

The most common application for 2,5-Anhydro-1-azido-1-deoxy-D-glucitol is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . Because this reaction inherently uses copper—a metal that forms explosive salts with azides—the protocol must be tightly controlled.

Step-by-Step Methodology:

  • Pre-Reaction Setup: Purge the reaction vessel with an inert gas (Argon/N

    
    ). Crucial:  Weigh the azido sugar using only plastic or ceramic spatulas. The friction from a metal spatula against an azide powder can generate shock-sensitive salts[4].
    
  • Dissolution: Dissolve the 2,5-Anhydro-1-azido-1-deoxy-D-glucitol in a degassed polar aprotic solvent (e.g., DMSO or DMF) inside the fume hood.

  • Alkyne Addition: Add the alkyne-functionalized partner molecule (e.g., an alkyne-PEG derivative) to the solution.

  • Catalytic Activation: Introduce the Cu(I) catalyst (often generated in situ using CuSO

    
     and sodium ascorbate). Maintain the reaction strictly at room temperature to avoid thermal decomposition of the azide.
    
  • Quenching (Self-Validating Step): Once the reaction is complete (verified via LC-MS or TLC), you must quench the reaction by adding an excess of EDTA (Ethylenediaminetetraacetic acid).

    • Causality: EDTA aggressively chelates the copper catalyst. This prevents unreacted azido sugars from slowly reacting with free copper ions in the waste stream to form explosive copper azide over time.

Workflow Visualization

G A 1. PPE & Setup (Fume Hood, Non-Metal Tools) B 2. Reagent Dissolution (DMF/DMSO Solvent) A->B C 3. CuAAC Reaction (Add Alkyne + Cu Catalyst) B->C D 4. Reaction Quenching (EDTA Chelation of Cu) C->D E 5. Waste Segregation (Non-Metallic Container) D->E

Operational workflow for handling azido sugars in CuAAC click chemistry.

Spill Management & Disposal Plan

Improper disposal of azides has historically led to catastrophic plumbing explosions in laboratory facilities.

Spill Response
  • Solid Spills: Do not dry sweep, as this generates static electricity and aerosolizes the toxic powder[4]. Gently cover the spill with damp paper towels (using pH 9.0 adjusted water to prevent the formation of volatile, highly toxic hydrazoic acid)[5]. Wipe up using plastic tools and place all materials into a dedicated, non-metallic hazardous waste container.

  • Liquid Spills: Absorb with an inert, non-combustible material (e.g., vermiculite). Do not use paper towels for highly concentrated solutions.

Strict Disposal Protocol
  • Never Pour Down the Drain: Even highly dilute solutions of 2,5-Anhydro-1-azido-1-deoxy-D-glucitol must never enter standard plumbing. Azides react with the copper, lead, or brass in pipes, accumulating over years into highly explosive metal azide deposits[7].

  • Segregation: Collect all azide waste in clearly labeled, non-metallic (HDPE plastic) containers.

  • Acid Isolation: Never mix azide waste with acidic waste streams. Acidic environments (pH < 7) protonate the azide ion, releasing hydrazoic acid (HN

    
    ), an explosive and lethal gas[4].
    
  • Labeling: Mark the container explicitly as "Acutely Toxic - Contains Azides - DO NOT MIX WITH ACIDS OR METALS."

References

  • Branched polyethylene glycol heterobifunctional derivative, preparation method thereof and two-component bio-related substance conjugate thereof. Google Patents (CN108530617B). 1

  • Cationic lipid, liposome containing cationic lipid, and nucleic-acid pharmaceutical composition containing liposome and preparation and application thereof. Google Patents (WO2022213895A1). 2

  • 6-Azido-6-deoxy-D-glucose | C6H11N3O5 | CID 155614. PubChem - NIH. 3

  • Sodium azide: Uses, safety and sustainable alternatives. Abcam.

  • Laboratory Specific Standard Operating Procedures: SOP for the safe use of Sodium Azide. LSU Health Sciences Center. 5

  • Sodium Azide SOP Template. University of Florida Environmental Health & Safety. 4

Sources

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